molecular formula C7H4ClIO2 B083352 4-Chloro-2-iodobenzoic acid CAS No. 13421-13-1

4-Chloro-2-iodobenzoic acid

Cat. No.: B083352
CAS No.: 13421-13-1
M. Wt: 282.46 g/mol
InChI Key: LRRDANNSUCQNDU-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzoic acid is an electron-deficient substituted 2-iodobenzoic acid. It reacts with ynamide to provide the 3,4-disubstituted isocoumarin.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-iodobenzoic acid
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InChI

InChI=1S/C7H4ClIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRDANNSUCQNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158597
Record name 4-Chloro-2-iodobenzoic acid
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Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13421-13-1
Record name 4-Chloro-2-iodobenzoic acid
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Record name 4-Chloro-2-iodobenzoic acid
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Record name 4-Chloro-2-iodobenzoic acid
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Record name 4-Chloro-2-iodobenzoic Acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. 4-Chloro-2-iodobenzoic acid emerges as a compound of significant interest, offering a unique trifecta of reactive sites: a carboxylic acid amenable to amide and ester formation, and two distinct halogen atoms—chloro and iodo—poised for diverse cross-coupling chemistries. This guide provides a comprehensive examination of the core physical and chemical properties of this compound, offering both established data and field-proven methodologies for its characterization. The causality behind experimental choices is explained to ensure that the protocols described herein are not merely instructional but also educational, fostering a deeper understanding of the molecule's behavior.

Chemical Identity and Structural Characteristics

This compound is a di-halogenated aromatic carboxylic acid. The positioning of the substituents—iodine at the ortho position and chlorine at the para position relative to the carboxyl group—creates an electron-deficient aromatic system, enhancing its reactivity as a synthetic intermediate.[1] This unique substitution pattern is critical for its utility in constructing complex molecular architectures, particularly in the development of anti-inflammatory, analgesic, and antimicrobial agents.[1]

IdentifierValueSource
CAS Number 13421-13-1
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol
IUPAC Name This compoundN/A
InChI 1S/C7H4ClIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
InChIKey LRRDANNSUCQNDU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)I)C(=O)O[2]
PubChem CID 139452N/A

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and reaction conditions. The data presented below are compiled from various authoritative sources.

PropertyValueComments & Causality
Appearance Off-white to pale yellow crystalline solid.The crystalline nature is typical for rigid aromatic carboxylic acids, allowing for strong intermolecular forces like hydrogen bonding and pi-stacking.
Melting Point 163 - 167 °C
Boiling Point 343.8 ± 27.0 °C (Predicted)N/A
Acidity (pKa) 2.63[3]
Solubility Soluble in methanol.[3] Sparingly soluble in water.The polar carboxylic acid group allows for solubility in polar protic solvents like methanol. In water, solubility is limited by the large, hydrophobic iodochlorophenyl group. Solubility is pH-dependent, increasing significantly in alkaline solutions due to deprotonation to the more soluble carboxylate salt.
logP 2.643 (Calculated)[2]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid and the substituted aromatic ring.

Predicted Wavenumber (cm⁻¹)Vibration TypeStructural Interpretation
3300 - 2500 (broad)O-H stretchCharacteristic very broad absorption of a hydrogen-bonded carboxylic acid dimer.[4]
~3100 - 3000Aromatic C-H stretchIndicates the presence of hydrogens on the benzene ring.[4]
~1700C=O stretchStrong, sharp absorption typical for a carboxylic acid carbonyl group, often slightly shifted by conjugation with the aromatic ring.[4]
~1600, ~1475C=C stretch (in-ring)Absorptions characteristic of the aromatic ring skeleton.[5]
~1300C-O stretchCoupled with O-H in-plane bend, characteristic of the carboxylic acid group.[4]
~920 (broad)O-H bend (out-of-plane)A broad band confirming the carboxylic acid dimer structure.[4]
~850 - 550C-Cl stretchA moderate to strong band indicating the carbon-chlorine bond.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts (in ppm) are relative to tetramethylsilane (TMS).

¹H NMR (Proton NMR): The aromatic region will show three distinct signals for the three protons on the benzene ring.

Predicted Shift (ppm)MultiplicityAssignmentRationale
~11-13Singlet (broad)-COOHThe acidic proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O.
~8.1DoubletH-6This proton is ortho to the electron-withdrawing carboxyl group, leading to a downfield shift. It is coupled to H-5.
~7.8Doublet of doubletsH-5This proton is coupled to both H-6 and H-3.
~7.5DoubletH-3This proton is ortho to the iodine atom and coupled to H-5.

¹³C NMR (Carbon NMR): The spectrum will show seven distinct signals, one for each carbon atom.

Predicted Shift (ppm)AssignmentRationale
~168C=OThe carboxylic acid carbon is significantly deshielded by the two oxygen atoms.[6]
~141C-ClThe carbon atom attached to chlorine (C-4) is deshielded by the halogen's electronegativity.
~138C-H (C-6)Aromatic carbon ortho to the carboxyl group.
~132C-H (C-5)Aromatic carbon.
~130C-H (C-3)Aromatic carbon.
~129C-COOHThe carbon bearing the carboxyl group (C-1) is a quaternary carbon.
~95C-IThe carbon attached to iodine (C-2) is significantly shielded due to the "heavy atom effect" of iodine, shifting it upfield relative to other aromatic carbons.

Standardized Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized methodologies are crucial. The following protocols are based on established laboratory techniques and regulatory guidelines.

Melting Point Determination (Capillary Method)

This method provides a sharp melting range for a pure, crystalline solid. The protocol is designed to be self-validating through careful observation and controlled heating.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement prep1 1. Dry Sample Ensure the compound is completely dry. prep2 2. Pulverize Grind a small amount to a fine powder. prep1->prep2 prep3 3. Pack Capillary Tap the open end of a capillary tube into the powder. prep2->prep3 prep4 4. Fill Tube Invert and tap to pack 2-3 mm of sample at the sealed end. prep3->prep4 meas1 5. Insert into Apparatus Place the capillary into the heating block. prep4->meas1 Transfer meas2 6. Rapid Heat (Approx.) Heat rapidly to find an approximate melting range. Let cool. meas1->meas2 meas3 7. Slow Heat (Accurate) Heat a new sample slowly (1-2 °C/min) near the approximate melting point. meas2->meas3 meas4 8. Record T_initial Note the temperature when the first drop of liquid appears. meas3->meas4 meas5 9. Record T_final Note the temperature when the last solid crystal disappears. meas4->meas5 meas6 10. Repeat Perform at least two more determinations for consistency. meas5->meas6

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Crush a small amount into a fine powder on a watch glass.[7]

  • Capillary Loading: Take a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount enters the tube.

  • Packing: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.[8]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

  • Approximate Determination: Heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a target range and saves time. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[9]

  • Data Recording: Record the temperature at which the first signs of melting are observed (T_initial) and the temperature at which the last crystal melts (T_final). The melting range is T_initial - T_final. A pure compound should have a range of 1-2 °C.[7][9]

  • Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Aqueous Solubility Determination (OECD 105 Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, which is the authoritative standard for determining water solubility for substances with solubility above 10⁻² g/L.[10][11]

Solubility_Workflow cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase equi1 1. Add Excess Solid Add an excess of the compound to a known volume of water in a flask. equi2 2. Equilibrate Stir the suspension at a constant temperature (e.g., 20 °C) for 24-48 hours. equi1->equi2 equi3 3. Settle Allow the suspension to settle for at least 24 hours at the same temperature. equi2->equi3 ana1 4. Sample Supernatant Carefully withdraw an aliquot of the clear supernatant. equi3->ana1 Sampling ana2 5. Centrifuge/Filter Centrifuge or filter the aliquot to remove any remaining particulates. ana1->ana2 ana3 6. Analyze Concentration Determine the concentration of the solute using a validated analytical method (e.g., HPLC-UV, LC-MS). ana2->ana3 ana4 7. Repeat & Average Take multiple samples over time to ensure equilibrium was reached. Average the results. ana3->ana4

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Methodology:

  • System Preparation: Add an amount of this compound to a flask containing high-purity water (e.g., Milli-Q) that is visibly in excess of what will dissolve.

  • Equilibration: Seal the flask and place it in a thermostated shaker or stir plate set to a constant temperature (e.g., 20 ± 0.5 °C).[10][11] Agitate the mixture for a preliminary period of 24 hours.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle for at least 24 hours, maintaining the constant temperature to ensure equilibrium is not disturbed.

  • Sampling: Carefully withdraw a clear aliquot from the supernatant, ensuring no solid particles are transferred.

  • Clarification: Centrifuge the aliquot at high speed or filter it through a syringe filter (e.g., 0.22 µm PTFE) compatible with aqueous solutions. This step is critical to remove micro-particulates.

  • Analysis: Determine the concentration of the dissolved compound in the clarified sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), calibrated with standards of known concentration.[12]

  • Validation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24h, 48h). If the concentration values are consistent, equilibrium is confirmed. The average of these values is reported as the water solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the dissociation constant of an acid by monitoring pH changes upon the addition of a titrant.[9]

pKa_Workflow cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis setup1 1. Prepare Solution Dissolve a precisely weighed amount of the acid in water or a co-solvent (if needed). setup2 2. Calibrate pH Meter Calibrate the pH meter using at least two standard buffers (e.g., pH 4 and 7). setup1->setup2 setup3 3. Purge with N₂ Purge the solution with nitrogen to remove dissolved CO₂. setup2->setup3 titr1 4. Add Titrant Add a standardized base (e.g., 0.1 M NaOH) in small, precise increments. setup3->titr1 titr2 5. Record pH After each addition, allow the pH to stabilize and record the value. titr1->titr2 titr2->titr1 titr3 6. Generate Curve Continue until the pH curve plateaus well past the equivalence point. titr2->titr3 ana1 7. Plot Data Plot pH versus the volume of titrant added. titr3->ana1 ana2 8. Find Equivalence Point Determine the equivalence point from the inflection point of the curve (or its derivative). ana1->ana2 ana3 9. Determine pKa The pH at the half-equivalence point is equal to the pKa. ana2->ana3

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water. A co-solvent like methanol may be used if aqueous solubility is too low, but the pKa must then be extrapolated back to 0% co-solvent.[9] A typical concentration is around 1 mM.[10]

  • Instrumentation Setup: Calibrate a pH meter and electrode with standard buffers (e.g., pH 4.01, 7.00). Place the solution in a jacketed beaker to maintain a constant temperature and purge with an inert gas (e.g., nitrogen) to prevent CO₂ absorption.[10]

  • Titration: While stirring, add a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments using a burette or auto-titrator.

  • Data Acquisition: After each increment, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7][10]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added.

  • Equivalence Point Determination: Identify the equivalence point (V_eq), which is the point of maximum slope on the titration curve. This is most accurately found by plotting the first or second derivative of the curve.

  • pKa Calculation: Determine the volume at the half-equivalence point (V_eq / 2). The pH of the solution at this specific volume is equal to the pKa of the acid.[10]

  • Validation: Perform the titration in triplicate to ensure the precision and accuracy of the determined pKa value.

Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and ensure stability.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator should be used.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Keep away from incompatible materials such as strong bases and oxidizing agents. Room temperature storage is generally acceptable.

  • Stability: The compound is stable under normal storage conditions. The presence of both chloro and iodo substituents on an electron-deficient ring provides good chemical stability.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste often requires specific disposal procedures, such as incineration at a licensed facility.

Conclusion

This compound is a valuable and versatile building block in chemical research and development. A thorough understanding of its physical properties—from its melting point and solubility to its spectroscopic signatures and acidity—is essential for its effective and safe utilization. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties in their own laboratories, ensuring data quality and advancing scientific discovery. By integrating established data with sound experimental methodology, this guide serves as a critical resource for professionals leveraging this strategic molecule in their synthetic endeavors.

References

4-Chloro-2-iodobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-iodobenzoic Acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 13421-13-1), a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. The document elucidates the compound's detailed molecular structure, physicochemical properties, and characteristic spectroscopic signatures. A robust, field-proven synthesis protocol is detailed, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the compound's versatile applications as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials, substantiated by authoritative references. Safety, handling, and storage protocols are also outlined to ensure safe and effective utilization in a laboratory setting.

Introduction to this compound

This compound is a polysubstituted aromatic compound featuring a carboxylic acid group, a chlorine atom, and an iodine atom attached to a benzene ring. This unique combination of functional groups makes it a highly valuable and versatile building block in synthetic chemistry.[1] The presence of two distinct halogen atoms at specific positions (ortho-iodo and para-chloro relative to the carboxyl group) allows for selective and differential reactivity. The iodine atom is particularly susceptible to a wide array of cross-coupling reactions, while the carboxylic acid moiety can be readily converted into esters, amides, or other derivatives.[2]

This strategic arrangement of functional groups has positioned this compound as a key intermediate in the development of complex organic molecules, including biologically active compounds for pharmaceuticals and agrochemicals.[1] Its utility extends to materials science, where it can be incorporated into polymers or coatings to enhance chemical stability and other properties.[1] This guide serves as a technical resource for scientists, providing the foundational knowledge required to effectively utilize this compound in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a benzoic acid core with a chlorine atom at the C4 position and an iodine atom at the C2 position. This substitution pattern leads to a sterically hindered environment around the carboxylic acid group, which can influence its reactivity.

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

PropertyValueSource(s)
CAS Number 13421-13-1[1][3]
Molecular Formula C₇H₄ClIO₂[1][3][4]
Molecular Weight 282.46 g/mol [1][4]
Appearance Off-white solid[1]
Melting Point 162 - 167 °C[1][3]
IUPAC Name This compound[5]
SMILES String OC(=O)c1ccc(Cl)cc1I[4]
InChI Key LRRDANNSUCQNDU-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Insights

A reliable and common strategy for the synthesis of this compound involves a three-step sequence starting from 4-chloro-2-aminobenzoic acid (4-Chloroanthranilic acid). This process includes diazotization followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 4-Chloroanthranilic Acid
  • Diazotization:

    • Suspend 4-chloro-2-aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-water bath. The low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt intermediate.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension with vigorous stirring. The addition must be slow to control the exothermic reaction and maintain the low temperature. The reaction is complete when a slight excess of nitrous acid is detected (e.g., using starch-iodide paper). The resulting solution contains the 4-chloro-2-carboxybenzenediazonium salt.

  • Iodination (Sandmeyer-type Reaction):

    • In a separate flask, dissolve potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. The diazonium group (-N₂⁺) is an excellent leaving group and is replaced by the iodide nucleophile, leading to the formation of this compound and the evolution of nitrogen gas.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

    • Collect the crude product, which often precipitates out of the solution, by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts and other water-soluble impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as an off-white solid.[1]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the molecular structure and assess the purity of synthesized this compound, several analytical techniques are employed.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key signals include a broad peak from approximately 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, a sharp and strong peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch, and various peaks in the 1600-1450 cm⁻¹ region for aromatic C=C stretching. Absorptions corresponding to C-Cl and C-I bonds will be found in the fingerprint region (<1000 cm⁻¹).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the substitution pattern, the aromatic region will display three distinct signals for the three protons on the benzene ring. The chemical shifts and coupling patterns of these signals can be used to confirm the 1,2,4-substitution pattern. The acidic proton of the carboxyl group will typically appear as a broad singlet far downfield (>10 ppm), though its observation can depend on the solvent used.

    • ¹³C NMR: The spectrum will show seven distinct carbon signals: one for the carboxyl carbon (~170 ppm) and six for the aromatic carbons, whose chemical shifts are influenced by the attached substituents (Cl, I, and COOH).

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 282.46 g/mol . The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

Applications in Drug Discovery and Organic Synthesis

This compound is a highly sought-after intermediate due to its capacity for facile chemical modification.

  • Pharmaceutical and Agrochemical Synthesis: It serves as a foundational scaffold for building more complex molecules. It is utilized in the synthesis of novel compounds with potential anti-inflammatory and antimicrobial activities.[1] Its structure is also explored in the design of targeted herbicides and pesticides.[1]

  • Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is a powerful tool in synthetic strategy, allowing for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position via reactions like Suzuki, Heck, or Sonogashira couplings, while leaving the C4-chloro substituent intact for potential subsequent transformations.

  • Synthesis of Heterocycles: This compound is a known precursor for the synthesis of various heterocyclic systems. For example, it reacts with ynamides to produce 3,4-disubstituted isocoumarins, which are structural motifs found in many natural products and biologically active molecules.[3][7][8]

reactant This compound catalyst Pd Catalyst + Base reactant->catalyst boronic_acid Aryl Boronic Acid (R-B(OH)₂) boronic_acid->catalyst product 4-Chloro-2-aryl-benzoic Acid catalyst->product Suzuki Coupling

Caption: Use of this compound in a Suzuki coupling reaction.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Hazards: The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[9] It may also cause respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

  • Handling: Avoid breathing dust and prevent contact with skin and eyes.[9] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[9][11]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its distinct structural features, particularly the differentially reactive halogen substituents, provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols ensures its effective and responsible use in advancing scientific research.

References

A Technical Guide to the Solubility of 4-Chloro-2-iodobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the solubility characteristics of 4-Chloro-2-iodobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the frequent need for precise solubility data in drug development and process chemistry, this document synthesizes theoretical principles, presents known physicochemical properties, and offers a robust experimental protocol for determining solubility in various organic solvents. This resource is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding of this compound's behavior in solution.

Introduction to this compound

This compound (C₇H₄ClIO₂) is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and an iodine atom on the benzene ring, imparts a unique combination of reactivity and physicochemical properties.[1][2] This compound is a valuable building block in the synthesis of a range of molecules, including anti-inflammatory, analgesic, and antimicrobial agents.[1] Its utility extends to biochemical research for studying enzyme inhibition and as a reagent in broader organic synthesis.[1][3][4] A recurring claim is that its distinct halogenated structure offers "improved solubility and reactivity profiles" compared to similar compounds, a critical factor for its application in laboratory and industrial settings.[1][2]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior. Key parameters for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₄ClIO₂[1][2][3][5]
Molecular Weight 282.46 g/mol [1][2][3][5]
Appearance Off-white to white crystalline solid/powder[1][5]
Melting Point 162 - 167 °C[1][5]
pKa 2.63 (Predicted)[5]
CAS Number 13421-13-1[1][3][6]

Theoretical Framework for Solubility

The solubility of a solid crystalline solute, such as this compound, in a liquid solvent is a complex thermodynamic equilibrium. This equilibrium is governed by the free energy change of the solution process, which involves two primary energetic considerations:

  • Crystal Lattice Energy : The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation Energy : The energy released when the separated solute molecules interact with the solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" provides a useful heuristic. The molecular structure of this compound offers several insights:

  • Polarity and Hydrogen Bonding : The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are therefore expected to be effective. Indeed, the compound is known to be soluble in methanol.[5]

  • Dipole-Dipole Interactions : The chlorine and iodine substituents introduce significant dipole moments, suggesting favorable interactions with polar aprotic solvents like acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

  • Van der Waals Forces : The aromatic ring contributes to nonpolar character, allowing for van der Waals interactions with less polar solvents. However, the strong polar functionalities will likely dominate its solubility profile.

  • Influence of Substituents : The presence of both chloro and iodo groups increases the molecular weight and size compared to benzoic acid, which can influence the crystal packing and lattice energy. The electron-withdrawing nature of these halogens also affects the acidity of the carboxylic proton (as indicated by the low pKa of 2.63), which can influence interactions with basic or acidic solvents.[5]

Predictive models such as UNIFAC, COSMO-RS, and machine learning approaches can be employed for theoretical solubility estimation, though they often require extensive experimental data for validation.[7]

Experimental Determination of Solubility

Given the scarcity of published quantitative solubility data for this compound, an experimental approach is necessary for obtaining reliable values. The isothermal equilibrium "shake-flask" method is a widely accepted and robust technique for determining thermodynamic solubility. It ensures that an equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Workflow Diagram

The following diagram outlines the key stages of the shake-flask method for solubility determination.

experimental_workflow Diagram 1: Isothermal Equilibrium Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep_vial 1. Add excess solid to a vial add_solvent 2. Add a known volume of organic solvent agitate 4. Agitate at constant temperature (e.g., orbital shaker) prep_vial->agitate seal_vial 3. Seal the vial tightly equilibrate 5. Allow to equilibrate (typically 24-72 hours) agitate->equilibrate settle 6. Allow solid to settle agitate->settle filter 7. Withdraw aliquot & filter (e.g., 0.22 µm syringe filter) settle->filter dilute 8. Dilute sample accurately filter->dilute analyze 9. Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate 10. Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: Workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (purity ≥97%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Use these to generate a calibration curve on the analytical instrument.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical to ensure a saturated solution is formed; enough solid should remain undissolved at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is common. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

  • Sampling: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle by gravity or gentle centrifugation.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed container. This step is crucial to remove any microscopic solid particles that could artificially inflate the measured concentration.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously generated calibration curve.

  • Analysis: Analyze the concentration of the diluted sample using the calibrated analytical instrument (e.g., HPLC-UV).

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature. The result is typically expressed in mg/mL, g/L, or mol/L.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is not widely published, its physicochemical properties provide a strong basis for predicting its behavior. The presence of a polar carboxylic acid group and halogen substituents suggests higher solubility in polar protic and aprotic solvents. For applications requiring precise solubility values, the isothermal equilibrium method detailed in this guide provides a reliable and scientifically sound protocol. This approach empowers researchers in pharmaceutical development and chemical synthesis to generate the high-quality data necessary for formulation, process optimization, and reaction design.

References

Introduction: The Critical Role of 4-Chloro-2-iodobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-2-iodobenzoic Acid

This compound is a versatile halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules and advanced materials.[1] Its unique substitution pattern, featuring both a chloro and an iodo group on the benzoic acid core, provides multiple reactive sites for medicinal chemists and material scientists to exploit in the construction of complex molecular architectures.[1][2] This compound is a key building block in the development of pharmaceuticals, including anti-inflammatory agents, and is also utilized in biochemical research to investigate enzyme inhibition and receptor binding.[1]

Given its utility and reactivity, ensuring the chemical integrity and purity of this compound from procurement through to its final application is paramount. Degradation of this starting material can lead to inconsistent reaction yields, the formation of unwanted impurities, and ultimately, compromised results in drug discovery and material science projects. This guide provides a comprehensive overview of the physicochemical properties, stability profile, and optimal storage and handling conditions for this compound, grounded in established principles of chemical stability and laboratory best practices.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use. These characteristics influence its solubility, reactivity, and stability.

PropertyValueSource(s)
CAS Number 13421-13-1[2]
Molecular Formula C₇H₄ClIO₂[2]
Molecular Weight 282.46 g/mol [2]
Appearance Crystalline Powder[2]
Melting Point 163-167 °C[2]
pKa 2.63 (Predicted)[2]
Solubility Soluble in Methanol[2]

Chemical Stability and Potential Degradation Pathways

While generally stable under standard conditions, the molecular structure of this compound contains functional groups susceptible to degradation under specific environmental pressures such as light, high temperatures, moisture, and incompatible chemical agents.[3][4] Understanding these potential liabilities is the first step in designing effective storage and handling protocols.

Key Factors Influencing Stability:

  • Light Sensitivity: Aromatic iodo compounds can be susceptible to photolytic cleavage of the carbon-iodine bond, potentially leading to de-iodination and the formation of radical species that can initiate further degradation. Therefore, protection from light is a critical consideration.[5]

  • Moisture Sensitivity: As a carboxylic acid, the compound is hygroscopic to some extent. While stable in its solid form, the presence of moisture can facilitate hydrolytic reactions, particularly at elevated temperatures.[5]

  • Thermal Stress: Although the compound has a relatively high melting point, prolonged exposure to high temperatures can accelerate degradation. Thermal decomposition may lead to decarboxylation or other fragmentation pathways.[4][6]

  • Chemical Incompatibility: Contact with strong bases can lead to salt formation, which may have different stability characteristics. Strong oxidizing agents pose a risk of reacting with the aromatic ring or the iodide substituent.[3][7][8]

Postulated Degradation Pathways:

While specific degradation studies on this compound are not widely published, potential degradation pathways can be inferred from the known reactivity of similar halogenated aromatic compounds.[9][10] The primary routes of degradation are likely to involve dehalogenation (loss of iodine or chlorine) and hydroxylation.

G main This compound deiodination 4-Chlorobenzoic Acid main->deiodination De-iodination (e.g., light, heat) dechlorination 2-Iodobenzoic Acid main->dechlorination De-chlorination (less likely) hydroxylation 4-Chloro-2-hydroxybenzoic Acid or 4-Chloro-3-hydroxy-2-iodobenzoic Acid main->hydroxylation Oxidative/Hydrolytic Dehalogenation

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is a non-negotiable aspect of maintaining the quality and shelf-life of this compound. The following recommendations synthesize information from safety data sheets and general best practices for chemical reagents.[7][11][12]

Optimal Storage Conditions:

To mitigate the risks outlined above, the following storage conditions are recommended. These are designed to protect the compound from environmental factors that are known to promote degradation.

ParameterRecommendationRationale & Citation
Temperature Room Temperature (15-25°C)Prevents thermal degradation.[2] Avoids exposure to excessive heat which can accelerate chemical reactions.[3][7]
Atmosphere Sealed in dry; Inert atmosphere (e.g., Argon, Nitrogen) for long-term storageMinimizes exposure to moisture and oxygen, which can participate in hydrolytic and oxidative degradation.[2][6]
Light Keep in a dark place; Use amber glass or opaque containersProtects against photolytic degradation, a common pathway for iodo-aromatic compounds.[2][5]
Container Tightly closed, well-sealed original containerPrevents contamination and ingress of moisture and air.[6][7][12]
Incompatibilities Store away from strong bases and oxidizing agentsAvoids chemical reactions that could degrade the compound or create hazardous conditions.[3][8]

Safe Handling Practices:

Proper handling is crucial to ensure both the integrity of the compound and the safety of laboratory personnel.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Dispensing: Minimize dust generation when weighing and dispensing the solid.[7] Use appropriate tools and clean them thoroughly after use.

  • Spill Management: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a sealed container for proper disposal according to local regulations.[3]

  • Hygiene: Wash hands thoroughly after handling the compound.[7][12]

Experimental Design for Stability Assessment

For applications in drug development and other regulated fields, a formal stability study is often required to establish a retest period or shelf life.[13][14] Such studies involve subjecting the material to controlled environmental conditions for a specified duration and analyzing its quality at predetermined time points.[15][16]

Workflow for a Comprehensive Stability Study:

The following workflow outlines a logical, self-validating system for assessing the stability of this compound. The core of this process is the use of a validated, stability-indicating analytical method.[]

G cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation start Reference Standard (T=0) & Test Material method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev sample_prep Package Samples in Target Containers start->sample_prep long_term Long-Term Storage (e.g., 25°C / 60% RH) sample_prep->long_term Place on Stability accelerated Accelerated Storage (e.g., 40°C / 75% RH) sample_prep->accelerated Place on Stability pull Pull Samples at Time Points (e.g., 0, 3, 6, 12 mo) long_term->pull accelerated->pull hplc_analysis Analyze via HPLC for: - Assay (% Purity) - Degradation Products - Mass Balance pull->hplc_analysis phys_test Perform Physical Tests: - Appearance - Color pull->phys_test data_analysis Trend Analysis & Data Evaluation hplc_analysis->data_analysis phys_test->data_analysis end Establish Retest Period / Shelf Life data_analysis->end

Caption: Workflow for a typical API stability study.

Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[18] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.[][19]

  • Column Selection: A reverse-phase column, such as a C18 or Phenyl column, is typically suitable for separating benzoic acid derivatives.[20]

  • Mobile Phase Preparation: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer with acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve the main peak from all potential degradation products.[20]

  • Forced Degradation (Method Validation): To validate the method's stability-indicating power, the compound is subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. The method must demonstrate that these degradation peaks are resolved from the main this compound peak.[14]

  • Sample Preparation: Prepare samples by accurately weighing the material and dissolving it in a suitable solvent (e.g., methanol or mobile phase diluent) to a known concentration.

  • Analysis: Inject the prepared samples from the stability study (at each time point) into the HPLC system.

  • Data Evaluation:

    • Assay: Calculate the percentage of this compound remaining relative to the initial (T=0) time point.

    • Purity: Determine the peak area percentage of the main peak.

    • Impurities: Identify and quantify any new peaks that appear or existing impurities that increase over time. The sum of all peaks should be accounted for to ensure mass balance.

Conclusion

This compound is a valuable chemical intermediate whose utility is directly linked to its purity and stability. By understanding its inherent chemical liabilities—particularly its sensitivity to light, moisture, and incompatible reagents—researchers can implement robust storage and handling procedures. The core principles are straightforward: store the compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area away from incompatible chemicals. For critical applications, a formal stability study, guided by a validated stability-indicating analytical method, provides the necessary data to ensure the material's quality over its intended lifecycle, safeguarding the integrity of research and development outcomes.

References

synthesis of 4-Chloro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-iodobenzoic Acid

Introduction

This compound (CAS No: 13421-13-1) is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry, agrochemical development, and materials science.[1][2] Its structure, featuring a carboxylic acid group ortho to an iodine atom and para to a chlorine atom, provides a unique scaffold with multiple reactive sites. The iodine atom, in particular, serves as a versatile handle for introducing molecular complexity via various cross-coupling reactions, while the carboxylic acid moiety allows for modifications such as esterification and amidation.[2] This makes this compound a valuable building block for the synthesis of complex organic molecules, including anti-inflammatory agents, antimicrobial compounds, and specialized polymers.[1]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, designed for researchers, chemists, and drug development professionals. We will delve into two robust methodologies: the classic Sandmeyer reaction and a modern transition-metal-catalyzed C-H activation approach. Each section will offer not only a detailed, step-by-step protocol but also an expert analysis of the underlying chemical principles and critical experimental parameters, ensuring both reproducibility and a deep understanding of the synthetic process.

PropertyValue
CAS Number 13421-13-1[3]
Molecular Formula C₇H₄ClIO₂[4]
Molecular Weight 282.46 g/mol
Melting Point 163-167 °C
Appearance Off-white to pale yellow solid

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. The choice between these pathways depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.

G cluster_0 Strategy 1: Sandmeyer Reaction cluster_1 Strategy 2: Directed C-H Iodination product This compound sm1 2-Amino-4-chlorobenzoic Acid product->sm1 C-I bond formation (from -NH2) sm2 4-Chlorobenzoic Acid product->sm2 C-I bond formation (from C-H)

Caption: Retrosynthetic pathways for this compound.

  • Strategy 1: The Sandmeyer Reaction. This classic and reliable route involves the transformation of an aromatic primary amine into a halide.[5] The key disconnection is the conversion of the iodo group back to an amino group, identifying 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid) as the starting material. This method is well-established and generally high-yielding, making it suitable for various scales.

  • Strategy 2: Directed C-H Iodination. This modern approach leverages the principles of C-H activation, where a directing group facilitates the selective functionalization of a specific C-H bond.[6][7] Here, the carboxylic acid group of 4-chlorobenzoic acid directs a transition metal catalyst to iodinate the ortho C-H bond. This strategy is often characterized by high atom economy and mild reaction conditions.[8]

Chapter 2: Synthesis via Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction provides a robust and time-tested method for introducing an iodo substituent onto an aromatic ring by converting a primary amine into a diazonium salt, which is subsequently displaced by iodide.[9] This reaction does not typically require a copper catalyst for iodination, unlike chlorination or bromination.[10]

Principle and Causality

The synthesis proceeds in two critical steps:

  • Diazotization: The primary amino group of 2-amino-4-chlorobenzoic acid is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl). This step must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose prematurely.[11] The acid serves both to generate nitrous acid and to stabilize the resulting diazonium salt.

G start Dissolve 2-Amino-4-chlorobenzoic Acid in HCl Solution cool Cool to 0-5 °C (Ice Bath) start->cool diazotize Add NaNO₂ Solution Dropwise (Diazotization) cool->diazotize stir1 Stir for 30 min at 0-5 °C diazotize->stir1 add_ki Add KI Solution (Iodination) stir1->add_ki warm Warm to Room Temp & Stir for 1-2h add_ki->warm heat Heat to 40-50 °C (Decomposition) warm->heat workup Work-up: Extract with Dichloromethane heat->workup purify Purify: Recrystallize from Ethanol workup->purify end Pure this compound purify->end

Caption: Workflow for the synthesis via Sandmeyer reaction.

Detailed Experimental Protocol

Materials and Reagents

ReagentCAS NumberAmount
2-Amino-4-chlorobenzoic acid89-77-017.16 g (0.1 mol)
Concentrated Hydrochloric Acid (~37%)7647-01-030 mL
Sodium Nitrite (NaNO₂)7632-00-07.6 g (0.11 mol)
Potassium Iodide (KI)7681-11-024.9 g (0.15 mol)
Dichloromethane (CH₂Cl₂)75-09-2150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6~10 g
Ethanol64-17-5As needed
Deionized Water7732-18-5~250 mL

Procedure:

  • Diazotization:

    • In a 500 mL beaker, suspend 17.16 g (0.1 mol) of 2-amino-4-chlorobenzoic acid in 100 mL of deionized water.

    • While stirring, slowly add 30 mL of concentrated hydrochloric acid.

    • Cool the resulting suspension to 0–5 °C in an ice-water bath with continuous stirring. The mixture should become a fine, stirrable slurry.

    • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. It is critical to maintain the internal temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Iodination:

    • In a separate 250 mL beaker, dissolve 24.9 g (0.15 mol) of potassium iodide in 100 mL of deionized water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

    • To ensure the complete decomposition of any residual diazonium salt, gently heat the mixture to 40-50 °C for 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate of the crude product should be visible.

    • Extract the entire mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash them with a saturated solution of sodium thiosulfate (to remove any residual iodine), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol to obtain pure this compound as an off-white solid.[11]

Chapter 3: Synthesis via Directed ortho-C-H Iodination: A Modern Approach

Transition-metal-catalyzed C–H activation has emerged as a powerful tool in organic synthesis. For the preparation of this compound, an iridium-catalyzed ortho-iodination of 4-chlorobenzoic acid offers an elegant and efficient alternative to the classical Sandmeyer route.

Principle and Causality

This method relies on a carboxylate-directed C-H activation mechanism.[6][8] The carboxylic acid group of the substrate coordinates to the iridium catalyst, positioning it in close proximity to the ortho C-H bonds. This chelation assistance facilitates the cleavage of a C-H bond and the formation of a five-membered iridacycle intermediate. Subsequent oxidative addition of an iodine source and reductive elimination yields the ortho-iodinated product and regenerates the active catalyst.[6] The use of specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote these reactions, often under remarkably mild conditions.[13]

G Ir_cat Ir(III) Catalyst Intermediate1 Coordination Complex Ir_cat->Intermediate1 + Substrate Substrate 4-Chlorobenzoic Acid Substrate->Intermediate1 Intermediate2 Iridacycle Intermediate (C-H Activation) Intermediate1->Intermediate2 - H⁺ Intermediate3 Ir(V) Intermediate (Oxidative Addition) Intermediate2->Intermediate3 + Iodine Source Iodine_source Iodine Source (e.g., NIS) Iodine_source->Intermediate3 Intermediate3->Ir_cat Catalyst Regeneration Product 4-Chloro-2-iodobenzoic Acid Intermediate3->Product Reductive Elimination

Caption: Simplified catalytic cycle for Ir-catalyzed ortho-iodination.

Detailed Experimental Protocol

Materials and Reagents

ReagentCAS NumberAmount
4-Chlorobenzoic acid74-11-31.57 g (10 mmol)
[Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) dichloride dimer)12354-85-70.08 g (0.1 mmol, 1 mol%)
N-Iodosuccinimide (NIS)516-12-12.7 g (12 mmol)
Silver trifluoroacetate (AgOCOCF₃)2966-50-90.044 g (0.2 mmol, 2 mol%)
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)920-66-120 mL
Dichloromethane (CH₂Cl₂)75-09-2As needed
Saturated Sodium Bicarbonate Solution144-55-8As needed
2M Hydrochloric Acid7647-01-0As needed

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chlorobenzoic acid (1.57 g, 10 mmol), [Cp*IrCl₂]₂ (0.08 g, 0.1 mmol), N-Iodosuccinimide (2.7 g, 12 mmol), and silver trifluoroacetate (0.044 g, 0.2 mmol).

    • Add 20 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

    • Seal the vial and stir the mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase reaction rate) for 12-24 hours. The reaction does not require an inert atmosphere.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, remove the HFIP solvent under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic solution with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

    • Re-acidify the aqueous layer with 2M HCl to pH ~2 and extract with dichloromethane to recover any product that may have partitioned into the aqueous base wash.

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chapter 4: Characterization and Quality Control

Proper characterization of the final product is essential to confirm its identity and purity. The following data are typical for this compound.

AnalysisExpected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point 163-167 °C[4][14]
¹H NMR (DMSO-d₆, 400 MHz) δ ~13.5 (s, 1H, COOH), 8.1 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H) ppm
¹³C NMR (DMSO-d₆, 100 MHz) δ ~167 (C=O), 142, 140, 135, 131, 128, 95 (C-I) ppm
IR (KBr) ~3000 (br, O-H), ~1700 (s, C=O), ~820 (s, C-Cl) cm⁻¹
Purity (by HPLC) ≥97% recommended for synthetic applications

Conclusion

The synthesis of this compound can be successfully achieved through at least two distinct and effective strategies. The Sandmeyer reaction , starting from 2-amino-4-chlorobenzoic acid, represents a classic, high-yielding, and scalable method that relies on well-understood ionic mechanisms. In contrast, the iridium-catalyzed C-H iodination of 4-chlorobenzoic acid exemplifies a modern, atom-economical approach that proceeds under mild conditions with high regioselectivity.

The choice of method will ultimately be guided by the specific needs of the research objective. For large-scale synthesis where starting material cost is a key factor, the Sandmeyer reaction may be preferable. For rapid analogue synthesis or applications where mild conditions are paramount, the directed C-H iodination offers a compelling alternative. Both routes provide reliable access to this versatile chemical intermediate, empowering further discovery in pharmaceutical and materials science.

References

Foreword: The Strategic Importance of 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-iodobenzoic Acid and Its Derivatives

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of foundational building blocks is paramount. This compound (CAS No: 13421-13-1) stands out as a uniquely versatile intermediate.[1][2] Its architecture—an electron-deficient benzoic acid core functionalized with both a chloro and an iodo substituent—offers a powerful handle for constructing complex molecular frameworks.[1][3][4] The halogenated structure enhances reactivity and provides specific vectors for further functionalization, making it an indispensable precursor for a range of biologically active molecules, including anti-inflammatory and antimicrobial agents.[1]

This guide provides an in-depth exploration of the core synthetic methodologies for this compound, focusing on the prevalent and reliable Sandmeyer reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the subsequent derivatization strategies that leverage this compound's rich reactivity.

Part 1: Core Synthesis via Sandmeyer Reaction

The most direct and industrially scalable route to this compound begins with its corresponding amine, 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid). The transformation is achieved through the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into aryl halides via a diazonium salt intermediate.[5][6][7]

The Underlying Mechanism: A Two-Act Transformation

The synthesis is a sequential, two-step process executed as a one-pot reaction.[6] Understanding the causality behind each step is critical for maximizing yield and purity.

  • Diazotization: The process begins with the conversion of the primary amino group into a diazonium salt. This is achieved by treating the 2-amino-4-chlorobenzoic acid with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][8] This reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures. Therefore, maintaining a temperature of 0-5 °C is crucial to prevent premature decomposition of the intermediate and the formation of undesired byproducts, such as salicylic acid derivatives.[9][10]

  • Iodide Displacement: The diazonium group (-N₂⁺) is an excellent leaving group. In the second step, a source of iodide ions, typically an aqueous solution of potassium iodide (KI), is introduced. The iodide ion acts as a nucleophile, attacking the aromatic ring and displacing the diazonium group, which is liberated as nitrogen gas (N₂).[11] While many Sandmeyer reactions (e.g., chlorination, bromination) are catalyzed by copper(I) salts, the iodination step is often rapid enough that a catalyst is not required.[12] The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[5]

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Initial Reactants cluster_process Reaction Steps cluster_products Products A 2-Amino-4-chlorobenzoic Acid Diazotization Step 1: Diazotization (0-5 °C) A->Diazotization B Sodium Nitrite (NaNO₂) in H₂O B->Diazotization C Hydrochloric Acid (HCl) C->Diazotization D Potassium Iodide (KI) in H₂O Iodination Step 2: Iodination D->Iodination Diazotization->Iodination Diazonium Salt Intermediate FinalProduct This compound Iodination->FinalProduct Byproduct Nitrogen Gas (N₂) + Salts Iodination->Byproduct

General workflow for the Sandmeyer synthesis of this compound.
Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety. Each step is critical for the final outcome.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Ethanol (95%)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Amine Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 17.1 g (0.1 mol) of 2-amino-4-chlorobenzoic acid in 150 mL of deionized water.

  • Acidification: While stirring, slowly add 25 mL of concentrated HCl. Stir until a fine suspension of the amine hydrochloride salt is formed.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring. It is imperative to maintain this temperature range throughout the diazotization step.

  • Diazotization: Prepare a solution of 7.2 g (0.105 mol) of sodium nitrite in 30 mL of deionized water and cool it in an ice bath. Add this NaNO₂ solution dropwise to the cold amine suspension over 30-45 minutes. The rate of addition should be controlled to keep the temperature below 5 °C. Stir the resulting pale-yellow solution for an additional 30 minutes in the ice bath to ensure complete diazotization.[10]

  • Iodination: Prepare a solution of 18.3 g (0.11 mol) of potassium iodide in 40 mL of deionized water. Add this KI solution in a slow stream to the cold diazonium salt solution. Vigorous effervescence (N₂ evolution) will be observed, and a dark precipitate will form.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for 15 minutes, then remove the bath and let the mixture warm to room temperature, stirring for at least one hour.

  • Heating: Gently warm the reaction mixture in a water bath to approximately 40-50 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.[13] Causality Note: Overheating can lead to the formation of 4-chloro-2-hydroxybenzoic acid, reducing the yield of the desired product.

  • Work-up: Cool the mixture to room temperature. Add a small amount of solid sodium metabisulfite portion-wise until the dark color of excess iodine disappears, leaving a tan or light brown precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization. Collect the purified, needle-shaped crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Data Summary

The following table summarizes the key parameters and expected results for this synthesis.

ParameterValue / DescriptionSource(s)
Molecular Formula C₇H₄ClIO₂[3]
Molecular Weight 282.46 g/mol
Typical Yield 75-85%N/A
Appearance Off-white to tan, needle-shaped crystals
Melting Point 163-167 °C

Part 2: Synthesis of Derivatives

The true value of this compound lies in its capacity as a versatile precursor for more complex molecules. Its reactivity is primarily centered around the aryl iodide and the carboxylic acid functionalities.

Leveraging the Aryl Iodide: Cross-Coupling Reactions

The carbon-iodine bond is significantly weaker than a carbon-chlorine bond, making the ortho-iodo substituent the primary site for metal-catalyzed cross-coupling reactions. This regioselectivity is a key advantage. The compound is an excellent substrate for:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.[14]

  • Heck Coupling: Reaction with alkenes.[14]

These reactions enable the introduction of a vast array of organic fragments, making this intermediate highly valuable in combinatorial chemistry and drug discovery programs.[14]

Modifying the Carboxylic Acid

The carboxylic acid group provides another handle for derivatization through well-established transformations:[14]

  • Esterification: Conversion to esters for altered solubility or to act as a protecting group.

  • Amidation: Reaction with amines to form amides, a common functional group in pharmaceuticals.

  • Reduction: Reduction to a primary alcohol, providing a different functional group for further synthesis.

The diagram below illustrates the divergent synthetic potential stemming from the core molecule.

Derivatives_Workflow cluster_coupling C-I Bond Reactions (Cross-Coupling) cluster_acid COOH Group Reactions Core This compound Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Pd cat. Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd/Cu cat. Heck Heck Coupling (R-CH=CH₂) Core->Heck Pd cat. Ester Esterification (R-OH) Core->Ester Amide Amidation (R-NH₂) Core->Amide Alcohol Reduction ([H]) Core->Alcohol

Synthetic pathways for the derivatization of this compound.

Conclusion

This compound is more than a simple halogenated aromatic; it is a strategically designed building block that offers predictable reactivity and synthetic versatility. The Sandmeyer reaction provides a robust and high-yielding pathway to this key intermediate from readily available starting materials. A thorough understanding of the reaction mechanism and meticulous control over experimental conditions are essential for achieving high purity and yield. The dual reactivity of the final product, enabling both cross-coupling and carboxylic acid modifications, solidifies its role as a cornerstone intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][14][15]

References

A Comprehensive Technical Guide to the Applications of 4-Chloro-2-iodobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-2-iodobenzoic acid is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a chloro substituent, and a reactive iodo group, provides a powerful platform for the construction of a wide array of complex organic molecules. This guide offers an in-depth exploration of the synthetic applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, the synthesis of biologically active heterocyclic compounds, and its role as a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical, field-proven protocols.

Introduction

This compound has emerged as a pivotal intermediate in organic synthesis, enabling the efficient construction of intricate molecular architectures. The strategic placement of three distinct functional groups on the benzene ring offers a unique combination of reactivity and stability, allowing for selective transformations at different positions. The iodo group, being the most labile, serves as an excellent handle for a variety of cross-coupling reactions, while the chloro and carboxylic acid moieties provide opportunities for further functionalization.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various synthetic procedures.

PropertyValueReference
CAS Number 13421-13-1
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol
Appearance Off-white solid[1]
Melting Point 162 - 164 °C[1]
Purity ≥ 97%
Spectroscopic Data

The structural elucidation of this compound and its derivatives is routinely performed using standard spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are readily available in various chemical databases and supplier documentation.

Unique Reactivity Profile: The Interplay of the Carboxyl, Chloro, and Iodo Substituents

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodo position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This chemoselectivity is a cornerstone of its application in sequential and one-pot multi-reaction sequences. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, and it can also direct ortho-lithiation or participate in cyclization reactions. The chloro group is relatively inert under many cross-coupling conditions, allowing it to be carried through a synthetic sequence and functionalized at a later stage.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an ideal substrate for these transformations. The high reactivity of the aryl-iodide bond facilitates efficient coupling under mild conditions, providing access to a vast array of substituted aromatic compounds.

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. The reaction of this compound with various boronic acids provides a straightforward route to substituted biphenyls, which are common structural motifs in pharmaceuticals and materials science.

2.1.1. Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura coupling.
2.1.2. General Experimental Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.[2] This reaction is particularly valuable for the synthesis of conjugated systems and has been extensively used in the preparation of natural products, pharmaceuticals, and organic materials.

2.2.1. Mechanistic Overview

The Sonogashira coupling typically involves a dual catalytic system with palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)I->Cu(I)-C≡CR + H-C≡CR + Base Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Cu(I)-C≡CR->Cu(I)I Transmetalation to Pd H-C≡CR H-C≡CR

Catalytic cycles of the Sonogashira coupling.
2.2.2. Detailed Experimental Workflow

A representative procedure for the Sonogashira coupling of this compound is as follows:

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents)

  • Solvent (e.g., THF, DMF)

Procedure:

  • In a Schlenk flask, dissolve this compound, the palladium catalyst, and copper(I) iodide in the solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

2.2.3. Synthesis of Isocoumarins and Other Heterocycles

A significant application of the Sonogashira coupling of 2-iodobenzoic acids is the synthesis of isocoumarins. The reaction with terminal alkynes, followed by an in-situ cyclization, provides a facile route to this important class of heterocyclic compounds known for their diverse biological activities.[3] this compound can be used to synthesize 6-chloroisocoumarin derivatives.[4]

The Heck Reaction: Olefin Arylation for Complex Architectures

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene, leading to the formation of a substituted alkene. This reaction is a powerful tool for the construction of complex molecular skeletons and has been widely applied in the synthesis of natural products and pharmaceuticals.

2.3.1. The Catalytic Cycle

The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Product + HPd(II)I(L2) Product + HPd(II)I(L2) Insertion Product->Product + HPd(II)I(L2) β-Hydride Elimination Product + HPd(II)I(L2)->Pd(0)L2 + Base - HB-Base+

Catalytic cycle of the Heck reaction.
2.3.2. A Step-by-Step Experimental Guide

A general protocol for the Heck reaction of this compound with an alkene is provided below.

Materials:

  • This compound

  • Alkene (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • Combine this compound, the palladium catalyst, and the ligand in a reaction vessel.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, the base, and the alkene.

  • Heat the mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress.

  • After completion, cool the reaction, dilute with an organic solvent, and filter off any inorganic salts.

  • Wash the filtrate with water and brine, dry the organic phase, and concentrate.

  • Purify the resulting substituted alkene by column chromatography.

Synthesis of Heterocyclic Compounds: Building Biologically Relevant Scaffolds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity.

Isocoumarins and Dihydroisocoumarins

As mentioned earlier, the palladium-catalyzed reaction of this compound with terminal alkynes provides an efficient route to 6-chloroisocoumarins.[4] These compounds can be further transformed, for example, by catalytic hydrogenation to the corresponding dihydroisocoumarins. Isocoumarins are known to possess a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[3]

Isobenzofuranones

In addition to isocoumarins, this compound can be used to synthesize substituted isobenzofuranones. For instance, its reaction can lead to the formation of (Z)-3-benzylidene-5-chloroisobenzofuran-1(3H)-one.

Applications in Medicinal Chemistry and Drug Discovery

The scaffolds accessible from this compound are of significant interest in medicinal chemistry. Its use as a key intermediate allows for the introduction of diverse functionalities, enabling the fine-tuning of the pharmacological properties of lead compounds.

As a Key Intermediate for Anti-inflammatory Agents

This compound is a building block for the synthesis of novel anti-inflammatory agents.[1] The isocoumarin and biaryl structures derived from this starting material are known to be present in molecules with anti-inflammatory activity.

In the Synthesis of Antimicrobial Compounds

This versatile intermediate also plays a role in the development of new antimicrobial agents.[1] The ability to readily introduce different substituents via cross-coupling reactions facilitates the exploration of structure-activity relationships in the search for potent and selective antimicrobial compounds.

Role in Agrochemical Synthesis

The structural motifs derived from this compound are also relevant in the field of agrochemicals.

Building Block for Herbicides and Pesticides

This compound and its derivatives are explored for their potential applications in the design of new herbicides and pesticides.[1] The introduction of the 4-chloro-2-carboxyphenyl moiety can lead to compounds with desired herbicidal or pesticidal activity.

Other Synthetic Transformations

Beyond palladium-catalyzed reactions and the synthesis of heterocycles, this compound can undergo other useful transformations.

Synthesis of Substituted Benzophenones

This compound can be converted into 4-chloro-2-iodobenzophenone, a useful intermediate for further synthetic elaborations.[4] Benzophenones are important scaffolds in medicinal chemistry and materials science.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. Its unique substitution pattern allows for selective and efficient transformations, providing access to a wide range of valuable compounds. The applications of this intermediate in palladium-catalyzed cross-coupling reactions and the synthesis of bioactive heterocycles highlight its importance in drug discovery and agrochemical research. As the demand for novel and complex organic molecules continues to grow, the utility of this compound as a key synthetic precursor is expected to expand even further, opening up new avenues for innovation in chemical synthesis.

References

4-Chloro-2-iodobenzoic acid as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-iodobenzoic Acid: A Strategic Building Block for Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of complex active pharmaceutical ingredients (APIs). Among the vast arsenal of available synthons, halogenated benzoic acids stand out for their versatility and predictable reactivity. This guide provides an in-depth technical exploration of this compound, a uniquely functionalized scaffold that offers medicinal chemists a powerful tool for molecular construction.

This document will elucidate the synthetic pathways to this compound, delve into its strategic utility in palladium-catalyzed cross-coupling reactions, and present a case study of its application in the synthesis of a blockbuster drug. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile building block.

Physicochemical Properties and Structural Attributes

This compound is a crystalline solid with the molecular formula C₇H₄ClIO₂. Its structure is characterized by a benzoic acid core substituted with a chloro group at the 4-position and an iodo group at the 2-position. This substitution pattern is not arbitrary; it is the key to the molecule's utility.

PropertyValue
CAS Number 13421-13-1
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol
Melting Point 163-167 °C
Appearance Off-white to pale yellow solid

The presence of three distinct functional groups—a carboxylic acid, a chloro substituent, and an iodo substituent—on a single aromatic ring provides a platform for orthogonal chemical transformations. The true synthetic power of this molecule lies in the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making it far more susceptible to oxidative addition to a palladium(0) center. This reactivity differential is the cornerstone of its strategic application in sequential cross-coupling strategies.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic strategies. Two common and reliable methods are presented here: the Sandmeyer reaction starting from an amino-substituted precursor and a directed ortho-metalation approach.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a classical and robust method for the introduction of an iodo group onto an aromatic ring via a diazonium salt intermediate.[1] The synthesis of this compound can be achieved from the readily available 2-amino-4-chlorobenzoic acid.

G cluster_0 Synthesis of this compound via Sandmeyer Reaction 2-Amino-4-chlorobenzoic Acid 2-Amino-4-chlorobenzoic Acid Diazonium Salt Diazonium Salt 2-Amino-4-chlorobenzoic Acid->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound KI, H₂O G cluster_1 Synthesis via Directed ortho-Metalation 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid ortho-Lithiated Intermediate ortho-Lithiated Intermediate 4-Chlorobenzoic Acid->ortho-Lithiated Intermediate 1. s-BuLi, TMEDA 2. -78 °C This compound This compound ortho-Lithiated Intermediate->this compound I₂ G cluster_2 Sequential Suzuki-Miyaura Coupling This compound This compound 4-Chloro-2-arylbenzoic Acid 4-Chloro-2-arylbenzoic Acid This compound->4-Chloro-2-arylbenzoic Acid Ar¹-B(OH)₂, Pd(0) cat., Base Mild Conditions 4-Aryl'-2-arylbenzoic Acid 4-Aryl'-2-arylbenzoic Acid 4-Chloro-2-arylbenzoic Acid->4-Aryl'-2-arylbenzoic Acid Ar²-B(OH)₂, Pd(0) cat., Base Forcing Conditions

References

Methodological & Application

Application Notes & Protocols: Site-Selective Suzuki-Miyaura Coupling of 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing a site-selective Suzuki-Miyaura cross-coupling reaction using 4-Chloro-2-iodobenzoic acid. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for the chemoselective formation of a new carbon-carbon bond at the C-2 position, leaving the C-4 chloro-substituent available for subsequent transformations. This protocol is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, optimization strategies, and troubleshooting advice to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of Selective Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its reliability, functional group tolerance, and the commercial availability of its core components.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organohalides and organoboron compounds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]

The substrate, this compound, presents a unique synthetic opportunity. As a polyhalogenated arene, it contains two distinct halogen atoms. The site-selectivity of the Suzuki coupling is governed primarily by the bond dissociation energy of the carbon-halogen bond, which dictates the rate of the initial oxidative addition step.[5] The established reactivity trend is C–I > C–Br > C–Cl, making the C-I bond significantly more susceptible to palladium(0) insertion under standard conditions.[5] This allows for a predictable and highly selective coupling at the iodine-bearing position, yielding a 2-aryl-4-chlorobenzoic acid derivative. The preserved C-Cl bond serves as a synthetic handle for subsequent cross-coupling reactions or other modifications, enabling the efficient, stepwise construction of complex molecular architectures.

Mechanistic Rationale and Component Selection

A successful Suzuki coupling hinges on the precise interplay of several key components. The catalytic cycle, illustrated below, provides a framework for understanding their individual roles.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species initiates the cycle by inserting into the more reactive carbon-iodine bond of this compound. This forms a square planar Pd(II) intermediate.[4][7]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[4][9] This species then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(I) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product 4-Cl-Ar-Ar'-COOH Transmetal->Product ArylIodide 4-Cl-2-I-Ar-COOH ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation Boronate->Transmetal caption Fig. 1: Suzuki-Miyaura Catalytic Cycle for this compound.

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle for this compound.

Causality of Experimental Choices

The selection of each reagent is critical for achieving high yield and selectivity.

ComponentRecommended OptionsRationale & Field Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) precatalysts, respectively, that are reduced in situ to the active Pd(0) species.[10] Pd(PPh₃)₄ is a reliable Pd(0) source but can be more air-sensitive. For selective C-I coupling, standard catalysts are usually sufficient without needing highly specialized systems.
Ligand PPh₃, SPhos, XPhos, dppfThe ligand stabilizes the Pd(0) catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity.[10] For C-I coupling, triphenylphosphine (PPh₃) is often adequate. If reactivity is low, more electron-rich and bulky biarylphosphine ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is essential for activating the boronic acid.[9][11] K₃PO₄ is often an excellent choice for reactions involving carboxylic acids as it is strong enough for activation but generally minimizes side reactions like protodehalogenation.[10] At least 3 equivalents are recommended to both neutralize the acidic substrate and facilitate the transmetalation.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA biphasic system is common. The organic solvent (e.g., dioxane) solubilizes the organic substrates and catalyst, while water is required to dissolve the inorganic base.[6][12] The ratio is typically between 4:1 to 10:1 (organic:water). Anhydrous aprotic solvents should be used to minimize protodehalogenation side reactions.[10]
Boron Reagent Arylboronic Acids, Arylboronic Esters (Pinacol)Arylboronic acids are the most common coupling partners.[13] Their corresponding pinacol esters (Ar-Bpin) can also be used and sometimes offer enhanced stability and easier purification by avoiding issues with boronic acid trimerization (boroxines).[11]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)EquivalentsMoles (mmol)
This compound282.45282.51.01.0
Arylboronic Acid--1.2 - 1.51.2 - 1.5
Pd(OAc)₂224.494.50.02 (2 mol%)0.02
SPhos410.4716.40.04 (4 mol%)0.04
K₃PO₄ (Potassium Phosphate)212.276373.03.0
1,4-Dioxane (Anhydrous)-10 mL--
Water (Degassed)-1 mL--

Note: The choice of ligand can be critical. If using a pre-formed catalyst like Pd(PPh₃)₄ (2-5 mol%), an additional ligand is not required.

Step-by-Step Methodology

Caption: Fig. 2: Experimental workflow for the Suzuki coupling and product isolation.

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium phosphate (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

  • Degassing: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.[10]

  • Solvent Addition: Via syringe, add the degassed solvent mixture (10:1 1,4-Dioxane/Water). The solvent should be thoroughly sparged with an inert gas for 15-20 minutes prior to use.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[14][15]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Acidification & Extraction: Separate the layers. The product will be deprotonated and reside in the aqueous layer as a carboxylate salt. Wash the organic layer with water (10 mL). Combine the aqueous layers and acidify to a pH of ~2-3 using 1M HCl. This will protonate the product, often causing it to precipitate. Extract the acidified aqueous layer three times with ethyl acetate (3 x 20 mL).[10]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure 2-aryl-4-chlorobenzoic acid.[6][16]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient base.3. Poor quality boronic acid.1. Ensure rigorous degassing of vessel and solvents. Use a fresh catalyst or a robust pre-catalyst.2. Ensure at least 3 equivalents of a dry, finely ground base are used.3. Use a fresh bottle of boronic acid or consider converting it to a more stable pinacol ester.
Protodehalogenation 1. Presence of water or protic solvents.2. Base choice (e.g., hydroxides).3. Interrupted catalytic cycle.1. Use high-purity anhydrous solvents.[10]2. Switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[10]3. Use a more electron-rich ligand (e.g., SPhos) to accelerate the cross-coupling pathway.
Boronic Acid Homocoupling 1. Oxygen present in the reaction.2. High reaction temperature.1. Improve degassing procedures.2. Lower the reaction temperature after initiation.
Difficult Purification 1. Product co-elutes with unreacted boronic acid.2. Product is insoluble.1. Ensure the acid-base extraction is performed carefully to remove the acidic product into the aqueous layer. Alternatively, protect the carboxylic acid as a methyl ester before coupling, purify the ester, and then hydrolyze it back to the acid.[17]

Analytical Characterization

The progress of the reaction and the identity of the final product should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the consumption of reactants and the formation of the product by its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product.[18]

References

Application Note & Protocol: Chemoselective Sonogashira Coupling of 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Chemoselectivity in Cross-Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper(I) salts, proceeds under remarkably mild conditions, tolerating a wide array of functional groups.[3][4] Its utility is particularly profound in medicinal chemistry and materials science, where the resulting arylalkyne motif serves as a rigid scaffold and a versatile synthetic intermediate.[1][3]

This guide focuses on a substrate of significant synthetic interest: 4-Chloro-2-iodobenzoic acid . This molecule presents a unique opportunity for selective functionalization. The substantial difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly chemoselective Sonogashira coupling at the more labile iodo-position.[3][5][6] This protocol provides a detailed framework for exploiting this reactivity, enabling the synthesis of 4-chloro-2-(alkynyl)benzoic acids while preserving the chloro-substituent for subsequent downstream transformations, such as Suzuki or Buchwald-Hartwig couplings.

Reaction Principle and Mechanistic Rationale

The efficacy of the Sonogashira coupling relies on the synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is paramount to rational optimization and troubleshooting.

The Dual Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide to a catalytically active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[3] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[3][7] This activated alkyne species then undergoes transmetalation to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond, releases the final product, and regenerates the Pd(0) catalyst.[1][5]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-I(L₂) Pd0->Pd_Complex Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)-(C≡CR)(L₂) Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product_out Ar-C≡CR Pd_Alkyne->Product_out CuI Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuI->Cu_Alkyne Base, R-C≡C-H Cu_Alkyne->Pd_Complex Cu_Alkyne->CuI Transmetalation ArI 4-Cl-Ar-I ArI->Pd_Complex Alkyne H-C≡CR Alkyne->Cu_Alkyne

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.

The Basis of Chemoselectivity

The selective reaction at the C-I bond of this compound is governed by the relative rates of oxidative addition. The reactivity of aryl halides in this crucial, often rate-determining, step follows the order: I > OTf > Br >> Cl .[3][5] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one descends the group (C-I < C-Br < C-Cl). Consequently, the Pd(0) catalyst inserts into the weaker C-I bond at a much faster rate and under significantly milder conditions than required for C-Cl bond activation. This intrinsic reactivity difference provides a robust and reliable handle for selective synthesis.[8]

Critical Parameters for Success: A Scientist's Guide

Optimizing the Sonogashira coupling for this compound involves the careful selection of several key components. The rationale behind each choice is detailed below.

ParameterRecommended Choice(s)Rationale & Scientific Justification
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (5 mol%) Pd(PPh₃)₄ (5 mol%)Both are common, effective, and commercially available. Pd(PPh₃)₂Cl₂ often exhibits better stability and solubility.[9] The active Pd(0) species is generated in situ from the Pd(II) precatalyst, often facilitated by reduction by an amine or phosphine ligand.[3] For a highly reactive aryl iodide, standard triphenylphosphine ligands are typically sufficient.
Copper(I) Co-catalyst CuI (2.5 - 5 mol%)Copper(I) iodide is the classic co-catalyst. It accelerates the reaction by forming the copper acetylide, enabling the reaction to proceed at lower temperatures (often room temperature) and preventing the need for harsher conditions that might compromise selectivity.[2][3][10]
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA)An amine base is required to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.[3][4] For this substrate, the base will also deprotonate the carboxylic acid to form a carboxylate salt. This is generally well-tolerated and can aid solubility in some solvent systems. Et₃N can often serve as both the base and the solvent.[5]
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Triethylamine (Et₃N)The solvent must be able to dissolve the reactants, particularly the carboxylate salt of the starting material. THF is an excellent general-purpose solvent. DMF can be used for less soluble substrates. Using the amine base as the solvent is also a common and effective strategy.[11] Crucially, the solvent and base must be thoroughly deoxygenated to prevent oxidative homocoupling of the alkyne (Glaser-Hay coupling) and deactivation of the Pd(0) catalyst.[3][4][12]
Temperature Room Temperature to 40 °CThe high reactivity of the aryl iodide bond means that elevated temperatures are often unnecessary.[3][5] Starting at room temperature and gently warming if the reaction is sluggish is a prudent strategy. This minimizes potential side reactions and preserves the C-Cl bond.
Atmosphere Inert (Nitrogen or Argon)Strict exclusion of oxygen is critical to prevent the formation of unwanted alkyne homocoupling byproducts and to protect the air-sensitive Pd(0) catalyst from oxidation.[3][4]

Experimental Protocol: Step-by-Step Methodology

This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).

Materials and Reagents
  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) Iodide, CuI (0.025 eq)

  • Triethylamine (Et₃N), anhydrous and deoxygenated

  • Tetrahydrofuran (THF), anhydrous and deoxygenated

  • Ethyl Acetate (for workup)

  • Hydrochloric Acid (1 M solution)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Equipment
  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with manifold or balloon

  • Syringes and needles for liquid transfers

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow Diagram

Workflow Figure 2: General Experimental Workflow A Setup & Inerting (Flask with stir bar, 3x vacuum/N₂ cycles) B Add Solids (this compound, Pd(PPh₃)₂Cl₂, CuI) A->B C Add Degassed Solvents/Liquids (THF, Et₃N, Alkyne) B->C D Reaction (Stir at RT under N₂, Monitor by TLC) C->D E Workup (Quench with 1M HCl, Extract with EtOAc) D->E F Purification (Wash, Dry, Concentrate, Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Procedure
  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Inerting: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add deoxygenated THF (to achieve a concentration of ~0.2 M) and deoxygenated Et₃N (3.0 eq) via syringe. Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 30:70 Ethyl Acetate/Hexane eluent with 1% acetic acid) until the starting aryl iodide is consumed (typically 2-6 hours). If the reaction is slow, it can be gently heated to 40 °C.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Acidify the aqueous phase by washing with 1 M HCl until the pH is ~2-3 (this protonates the carboxylate, making the product soluble in the organic layer).

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-chloro-2-(alkynyl)benzoic acid product.

Troubleshooting and Advanced Considerations

IssuePotential CauseRecommended Solution
No or Low Conversion Inactive catalyst; Presence of oxygen; Impure reagents.Use a fresh bottle of palladium catalyst. Ensure all solvents and bases are rigorously deoxygenated. Check the purity of the starting materials.
Formation of a Dark Precipitate (Pd Black) Catalyst decomposition.This can occur if the reaction is overheated or if ligands dissociate. Ensure the temperature is controlled. Sometimes, adding a small excess of phosphine ligand can help stabilize the catalyst.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen.This is the most common cause. Improve the degassing procedure for all reagents and solvents. Ensure a good inert atmosphere is maintained throughout the reaction.[2][9] If the problem persists, consider a copper-free protocol, which may require a different ligand/base system and slightly higher temperatures.[13]
Product is Insoluble/Difficult to Extract Carboxylate salt formation.The product will remain in the aqueous layer as a salt if the workup is performed under basic or neutral conditions. Acidification of the aqueous layer (Step 6) is critical to protonate the carboxylic acid, rendering it soluble in the organic extraction solvent.

Conclusion

The Sonogashira coupling of this compound is a robust and highly selective transformation that provides efficient access to valuable synthetic intermediates. By leveraging the intrinsic reactivity difference between the C-I and C-Cl bonds, chemists can precisely install an alkyne moiety while retaining a handle for further molecular elaboration. The success of this protocol hinges on a solid understanding of the reaction mechanism and meticulous attention to key experimental parameters, particularly the exclusion of oxygen and the choice of catalyst, base, and solvent. This method represents a key enabling technology for the streamlined synthesis of complex molecules in drug discovery and materials science.

References

Application Notes and Protocols for the Chemoselective Heck Reaction of 4-Chloro-2-iodobenzoic Acid with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Heck Reaction for Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation offers a versatile and efficient route to substituted alkenes, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3] A key advantage of the Heck reaction is its remarkable tolerance for a wide range of functional groups, allowing for the late-stage functionalization of complex molecules.[2][4]

This guide provides a detailed exploration of the Heck reaction as applied to a particularly useful and challenging substrate: 4-chloro-2-iodobenzoic acid. The presence of two different halogen atoms at distinct positions on the benzoic acid scaffold presents a unique opportunity for selective functionalization, a critical aspect in the efficient construction of molecular complexity. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for a chemoselective Heck reaction at the more labile C-I bond, leaving the C-Cl bond intact for subsequent transformations.

This document will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-proven protocols for the reaction of this compound with various alkenes, and offer insights into reaction optimization and troubleshooting.

Understanding the Reaction: Mechanism, Chemoselectivity, and Regioselectivity

The catalytic cycle of the Heck reaction is a well-established process involving a Pd(0)/Pd(II) cycle.[4][5] The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.[4][5]

The Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII AlkeneCoord Alkene Coordination PdII->AlkeneCoord Alkene Pd_Alkene Ar-Pd(II)-I(L)(Alkene) AlkeneCoord->Pd_Alkene Insertion Migratory Insertion Pd_Alkene->Insertion Pd_Alkyl R-Pd(II)-I(L) Insertion->Pd_Alkyl BetaElim β-Hydride Elimination Pd_Alkyl->BetaElim Pd_Hydride H-Pd(II)-I(L)₂ BetaElim->Pd_Hydride Alkene Product RedElim Reductive Elimination Pd_Hydride->RedElim Base RedElim->Pd0 -HBase⁺I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Chemoselectivity: The C-I vs. C-Cl Bond

The successful application of the Heck reaction to this compound hinges on the principle of chemoselectivity. The rate of oxidative addition of aryl halides to the palladium(0) center is highly dependent on the nature of the halogen, following the general trend: I > Br > OTf >> Cl.[6] This significant difference in reactivity allows for the selective activation of the carbon-iodine bond in the presence of a carbon-chlorine bond under carefully controlled conditions. By employing standard Heck reaction conditions, the palladium catalyst will preferentially insert into the C-I bond, leaving the C-Cl bond available for subsequent orthogonal cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.

Regioselectivity: Controlling the Point of Attachment

The regiochemical outcome of the Heck reaction—that is, whether the aryl group adds to the substituted (α-position) or unsubstituted (β-position) carbon of the alkene—is influenced by a combination of steric and electronic factors.[4][7] For electron-deficient alkenes, such as acrylates and acrylamides, the reaction typically proceeds with high regioselectivity to yield the linear (β-substituted) product. This is due to the electronic preference for the nucleophilic aryl-palladium species to add to the more electrophilic β-carbon of the alkene.[4]

The choice of ligands on the palladium catalyst can also play a crucial role in directing regioselectivity.[8] While monodentate phosphine ligands often favor the neutral pathway leading to linear products, bidentate phosphine ligands can promote a cationic pathway that may lead to branched products, particularly with electron-rich alkenes.[4] For the purposes of this guide, we will focus on conditions that favor the formation of the thermodynamically more stable linear (E)-isomers.

Experimental Protocols

The following protocols provide a general framework for the Heck reaction of this compound with representative electron-deficient alkenes. It is crucial to note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for different alkene substrates.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Pd catalyst & ligand - Base & Solvent - Under inert atmosphere start->setup reagents Add Alkene setup->reagents reaction Heat to Reaction Temperature (e.g., 80-120 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup: - Quench with water/acid - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: A general workflow for the Heck cross-coupling reaction.

Protocol 1: Heck Reaction with an Acrylate Derivative (e.g., Methyl Acrylate)

This protocol details the synthesis of (E)-methyl 3-(4-chloro-2-carboxyphenyl)acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating system

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).

  • Solvent Addition: Add anhydrous DMF or NMP (to achieve a concentration of 0.1-0.2 M with respect to the aryl iodide) to the flask. Stir the mixture at room temperature until the catalyst and ligand are fully dissolved.

  • Reagent Addition: To the stirred solution, add methyl acrylate (1.5 equiv.) followed by triethylamine (2.0 equiv.) or sodium acetate (2.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Heck Reaction with a Styrene Derivative (e.g., 4-methoxystyrene)

This protocol outlines the synthesis of (E)-4-chloro-2-(4-methoxystyryl)benzoic acid.

Materials:

  • This compound

  • 4-methoxystyrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable inorganic base

  • Anhydrous Dimethylacetamide (DMAc) or DMF

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating system

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), palladium(II) acetate (0.01-0.03 equiv.), and the phosphine ligand (0.02-0.06 equiv.).

  • Solvent and Base Addition: Add anhydrous DMAc or DMF and potassium carbonate (2.0-3.0 equiv.).

  • Reagent Addition: Add 4-methoxystyrene (1.2 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture to 100-130 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 6 to 24 hours.

  • Workup: After cooling to room temperature, acidify the reaction mixture with 1 M HCl and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization.

Optimization and Troubleshooting

The success of the Heck reaction can be influenced by several factors. The following table provides guidance on optimizing the reaction conditions.

ParameterRecommended Conditions & RationaleTroubleshooting
Palladium Source Pd(OAc)₂ is a common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species.[4]Low yield or no reaction: Ensure the quality of the Pd source. Consider using other Pd(0) sources like Pd₂(dba)₃.
Ligand Monodentate phosphines like PPh₃ or P(o-tol)₃ are often sufficient for aryl iodides and promote the formation of the linear product.[4]Side reactions or low yield: Screen different phosphine ligands (e.g., bidentate ligands like BINAP for specific stereochemical control).[4]
Base Organic bases (e.g., Et₃N) or inorganic bases (e.g., NaOAc, K₂CO₃) are used to neutralize the HI generated in the catalytic cycle.[4] The choice may depend on the substrate and solvent.Incomplete reaction: A stronger base might be required. If the substrate is base-sensitive, a milder base should be used.
Solvent Polar aprotic solvents like DMF, NMP, or DMAc are commonly used to dissolve the reactants and facilitate the reaction.[5]Poor solubility or side reactions: Screen different polar aprotic solvents. In some cases, aqueous solvent systems can be employed.[9]
Temperature Typically ranges from 80 to 140 °C. Higher temperatures can increase the reaction rate but may also lead to decomposition.Slow reaction: Increase the temperature. Product decomposition: Lower the temperature and extend the reaction time.

Data Summary: Heck Reaction of Halogenated Benzoic Acids

The following table summarizes representative examples of Heck reactions with dihalogenated benzoic acid derivatives, demonstrating the chemoselectivity and scope of this transformation.

Aryl HalideAlkeneCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-2-iodobenzoic acidMethyl acrylatePd(OAc)₂/PPh₃Et₃NDMF10085Adapted from[10]
2-Iodobenzoic acidStyrenePdCl₂(PPh₃)₂NaOAcDMAc12078Adapted from[5]
This compoundEthyl acrylatePd(OAc)₂/P(o-tol)₃K₂CO₃NMP11092Hypothetical, based on general procedures
This compoundStyrenePd(OAc)₂/PPh₃Et₃NDMF10088Hypothetical, based on general procedures

Conclusion

The chemoselective Heck reaction of this compound is a powerful and reliable method for the synthesis of functionalized cinnamic acid derivatives. By leveraging the differential reactivity of the carbon-halogen bonds, this approach allows for the selective introduction of an alkene moiety at the 2-position, while preserving the chloro-substituent for further synthetic manipulations. The protocols and insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to effectively utilize this valuable transformation in the creation of novel and complex molecular architectures.

References

Illuminating Pathways in Drug Discovery: Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Chloro-2-iodobenzoic Acid in Synthesis

In the landscape of modern pharmaceutical and materials science research, the quest for molecular diversity and complexity is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] Within this context, polyfunctionalized aromatic compounds serve as invaluable building blocks. This compound is a particularly strategic starting material due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine bond. This inherent reactivity difference allows for selective functionalization at the 2-position, leaving the chlorine atom at the 4-position available for subsequent transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the selective reactivity of this compound in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

The Mechanistic Cornerstone: A Shared Catalytic Cycle

The remarkable versatility of palladium-catalyzed cross-coupling reactions stems from a common mechanistic pathway. This catalytic cycle, illustrated below, typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[2][3] The efficiency and selectivity of this cycle are profoundly influenced by the choice of palladium precursor, ligands, base, and solvent.

Palladium Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Determining Step for C-I Bond) pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)-I(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (e.g., with R-B(OH)₂/Base) pd_intermediate->transmetalation amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination coupled_intermediate Ar-Pd(II)-R(L_n) transmetalation->coupled_intermediate amine_coordination->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-R reductive_elimination->product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[4] The reaction of this compound with an arylboronic acid selectively yields a 2-aryl-4-chlorobenzoic acid derivative.

Protocol 1: Synthesis of 4-Chloro-2-(4-methylphenyl)benzoic Acid

This protocol details the selective Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound282.451.01.0
4-Methylphenylboronic acid135.961.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.030.03
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane-10 mL-
Water (degassed)-2 mL-

Experimental Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (282 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Under a positive flow of argon, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with 20 mL of water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethanol and water to yield the desired product.[5][6]

Analytical Monitoring:

The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the starting material signals and the appearance of the product signals.[7] Gas chromatography-mass spectrometry (GC-MS) can also be employed to monitor the formation of the product and any potential side products.[8]

II. Sonogashira Coupling: Crafting C(sp²)-C(sp) Linkages

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.[3][9] The reaction of this compound with a terminal alkyne will selectively occur at the C-I bond.

Protocol 2: Synthesis of 4-Chloro-2-(phenylethynyl)benzoic Acid

This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound282.451.01.0
Phenylacetylene102.131.11.1
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Experimental Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (282 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Sonogashira_Workflow start Combine Reactants & Catalysts inert_atm Establish Inert Atmosphere start->inert_atm add_solvents Add Anhydrous THF & Et₃N inert_atm->add_solvents add_alkyne Add Phenylacetylene add_solvents->add_alkyne react Stir at RT for 8h add_alkyne->react monitor Monitor by TLC/HPLC react->monitor workup Filter & Concentrate monitor->workup purify Column Chromatography workup->purify product 4-Chloro-2-(phenylethynyl)benzoic acid purify->product

Figure 2: Experimental workflow for the Sonogashira coupling.

III. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[2] The selective amination of this compound at the 2-position provides access to a variety of substituted anthranilic acid derivatives.

Protocol 3: Synthesis of 4-Chloro-2-(phenylamino)benzoic Acid

This protocol describes the Buchwald-Hartwig amination of this compound with aniline.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound282.451.01.0
Aniline93.131.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.01
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.670.040.04
Sodium tert-butoxide (NaOtBu)96.102.02.0
Toluene, anhydrous-10 mL-

Experimental Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (192 mg, 2.0 mmol) to a dry Schlenk tube.

  • Add this compound (282 mg, 1.0 mmol) to the tube.

  • Remove the tube from the glovebox and add anhydrous toluene (10 mL) and aniline (0.11 mL, 1.2 mmol) under an argon atmosphere.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, quench the reaction with 1 M HCl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography on silica gel to obtain the desired 4-chloro-2-(phenylamino)benzoic acid.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive catalyst, poor quality reagents, insufficient inert atmosphere.Use fresh catalyst and high-purity, dry reagents. Ensure proper degassing and maintenance of an inert atmosphere.
Formation of Homocoupled Products Presence of oxygen (especially in Suzuki and Sonogashira reactions).Thoroughly degas solvents and maintain a strict inert atmosphere.
Dehalogenation of Starting Material Presence of a hydrogen source and a strong base.Use a milder base or lower the reaction temperature.
Low Regioselectivity Reaction conditions are too harsh, leading to C-Cl bond activation.Lower the reaction temperature and shorten the reaction time. Use a less active catalyst system if necessary.

Conclusion

This compound is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the iodo and chloro substituents allows for predictable and selective functionalization at the 2-position. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for the synthesis of a diverse array of substituted benzoic acid derivatives. These methods open up new avenues for the efficient construction of complex molecules, thereby accelerating research and development in the pharmaceutical and materials science sectors.

References

Application Note: A Robust Protocol for the Synthesis of 6-Chloro-Isocoumarins via Palladium/Copper-Catalyzed Annulation of 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

Isocoumarins are a class of naturally occurring lactones that form the structural core of numerous bioactive compounds, exhibiting a wide range of pharmacological activities, including antifungal, anti-HIV, and anti-inflammatory properties.[1][2] Their synthesis is a topic of significant interest in medicinal chemistry and drug discovery. This guide provides a detailed protocol and mechanistic rationale for the synthesis of 6-chloro-isocoumarins, utilizing the versatile and readily available building block, 4-Chloro-2-iodobenzoic acid.[3][4][5][6]

The strategy hinges on a powerful one-pot reaction sequence: a Sonogashira cross-coupling of this compound with a terminal alkyne, followed by a spontaneous intramolecular cyclization (lactonization).[7][8] This palladium- and copper-cocatalyzed method is renowned for its reliability, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool for constructing substituted isocoumarin libraries.[9][10][11] The choice of this compound is strategic; the ortho-iodine substituent serves as the reactive handle for the cross-coupling, while the more stable para-chlorine substituent is retained in the final product, offering a site for further synthetic elaboration.[10][12]

The "Why": Mechanistic Rationale and Experimental Causality

A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The transformation from this compound to a 6-chloro-isocoumarin is not a single event but a synergistic cascade involving two interconnected catalytic cycles.

The Sonogashira Coupling: This reaction forges the critical carbon-carbon bond between the sp² carbon of the benzoic acid and the sp carbon of the alkyne.[8][12] It operates through two distinct but cooperative catalytic cycles:

  • The Palladium Cycle (The Workhorse):

    • Oxidative Addition: The active Palladium(0) catalyst oxidativey inserts into the carbon-iodine bond of this compound. The C-I bond is significantly more reactive than the C-Cl bond, ensuring regioselective insertion at the C2 position.[10] This forms a Pd(II)-aryl complex.

    • Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center, displacing the iodide ligand.

    • Reductive Elimination: The aryl and alkynyl groups on the palladium complex couple and are eliminated from the metal center. This step forms the key 2-alkynylbenzoic acid intermediate and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

  • The Copper Cycle (The Activator):

    • π-Alkyne Complex Formation: The Copper(I) salt coordinates with the triple bond of the terminal alkyne.

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidic terminal proton of the alkyne is removed, forming a highly reactive copper(I) acetylide species.[9][11] This species is now primed to participate in the transmetalation step of the palladium cycle.

Intramolecular Lactonization: The 2-alkynylbenzoic acid intermediate formed in situ is perfectly arranged for cyclization. The carboxylic acid group acts as an intramolecular nucleophile, attacking the proximal carbon of the alkyne triple bond. This 6-endo-dig cyclization is often spontaneous under the reaction conditions, leading directly to the stable six-membered lactone ring of the isocoumarin product.[7]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)(I)L₂ Pd0->Pd_Aryl Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)(C≡CR)L₂ Pd_Aryl->Pd_Alkyne Transmetalation (from Cu cycle) Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR (2-Alkynylbenzoic acid) Pd_Alkyne->Product Forms Intermediate CuI Cu(I) Cu_Pi [H-C≡CR • Cu(I)]⁺ CuI->Cu_Pi π-Complexation (H-C≡CR) Cu_Acetylide Cu(I)-C≡CR Cu_Pi->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->Pd_Aryl Transfers Acetylide Isocoumarin Isocoumarin Product Product->Isocoumarin Intramolecular Lactonization ArI This compound Alkyne Terminal Alkyne (H-C≡CR) Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification node_reagents 1. Add Solids to Flask (Benzoic acid, Pd(OAc)₂, PPh₃, CuI) node_solvent 2. Add Solvents (EtOH, Et₃N) node_reagents->node_solvent node_purge 3. Purge with Inert Gas (Nitrogen/Argon) node_solvent->node_purge node_alkyne 4. Add Hept-1-yne (via syringe) node_purge->node_alkyne node_heat 5. Heat to Reflux (e.g., 80 °C) node_alkyne->node_heat node_monitor 6. Monitor by TLC (until starting material consumed) node_heat->node_monitor node_cool 7. Cool to RT node_monitor->node_cool node_filter 8. Filter & Concentrate node_cool->node_filter node_extract 9. Aqueous Work-up (EtOAc, sat. NH₄Cl) node_filter->node_extract node_dry 10. Dry & Evaporate node_extract->node_dry node_purify 11. Column Chromatography node_dry->node_purify node_final 12. Characterize Product node_purify->node_final

References

Application Note: Strategic Synthesis of Bioactive Heterocycles from 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-Chloro-2-iodobenzoic Acid

Heterocyclic compounds are foundational to modern medicine, with over 90% of new drugs featuring a heterocyclic motif.[1] Their rich chemical diversity and ability to interact with biological targets make them privileged scaffolds in drug discovery. The efficient synthesis of novel heterocyclic libraries is therefore a critical objective in pharmaceutical research.

This application note details the strategic use of This compound as a versatile starting material for the synthesis of diverse, biologically active heterocycles. This trifunctional building block offers a unique combination of reactive sites:

  • A carboxylic acid group, ideal for amide bond formation or as a directing group for cyclization.

  • An iodo substituent, highly reactive in palladium- and copper-catalyzed cross-coupling reactions.

  • A chloro substituent, which is less reactive than the iodo group, enabling sequential and site-selective functionalization.[2][3]

This differential reactivity allows for a modular and powerful approach to building molecular complexity, providing access to a wide range of important heterocyclic cores such as acridones, quinazolinones, and phenothiazines.

Core Synthetic Strategies & Methodologies

The unique arrangement of functional groups in this compound allows for its participation in a variety of powerful bond-forming reactions. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond is the cornerstone of its synthetic utility, permitting selective functionalization at the 2-position.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used method for forming carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals.[4][5][6] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a suitable base.

Causality & Expertise: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) are often employed because they accelerate the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[6] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is essential for deprotonating the amine or the intermediate Pd-amine complex without competing in side reactions.[7]

Application: This reaction is highly effective for coupling this compound with various primary or secondary amines. The reaction proceeds with high regioselectivity at the more reactive C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. This initial C-N bond formation is a key step toward nitrogen-containing heterocycles like acridones.

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// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_complex [label="Ar-Pd(II)-X(L)₂", fillcolor="#E8F0FE", fontcolor="#202124", tooltip="Oxidative Addition Complex"]; Amine_complex [label="[Ar-Pd(II)-NHR'R'']⁺X⁻(L)", fillcolor="#E8F0FE", fontcolor="#202124", tooltip="Amine Coordination"]; Amido_complex [label="Ar-Pd(II)-NR'R''(L)", fillcolor="#E8F0FE", fontcolor="#202124", tooltip="Amido Complex"];

// Invisible nodes for labels OA_label [shape=plaintext, label="Oxidative\nAddition"]; Amine_label [shape=plaintext, label="Amine Binding\n& Deprotonation"]; RE_label [shape=plaintext, label="Reductive\nElimination"];

// Edges Pd0 -> OA_label [arrowhead=none]; OA_label -> OA_complex [label="Ar-X"]; OA_complex -> Amine_label [arrowhead=none, label=" + HNR'R''\n+ Base"]; Amine_label -> Amido_complex; Amido_complex -> RE_label [arrowhead=none]; RE_label -> Pd0 [label="Ar-NR'R''"]; }

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagents: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Solvent: Add anhydrous, degassed toluene or dioxane (to make a 0.1-0.2 M solution).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution and dilute with ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl anthranilic acid derivative.

Copper-Catalyzed C-N Bond Formation: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst or promoter.[8][9] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a valuable tool, especially for certain substrates where palladium catalysis may be less effective.[10] The "Goldberg Reaction" specifically refers to the Ullmann-type C-N coupling.[8]

Causality & Expertise: Traditional Ullmann reactions used stoichiometric copper powder at very high temperatures. Modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as 1,10-phenanthroline or an N,N-diamine, which stabilizes the copper catalyst and facilitates the reaction under milder conditions. The base (e.g., K₂CO₃ or K₃PO₄) is crucial for activating the amine nucleophile.

Application: This method is particularly relevant for synthesizing N-phenylanthranilic acids, which are direct precursors to the acridone scaffold. The reaction of this compound with anilines can be effectively promoted by a copper catalyst.

C-C Bond Formation: Sonogashira and Suzuki Couplings

This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2][11]

Application & Trustworthiness: When applied to this compound, the Sonogashira coupling selectively occurs at the C-I bond.[12] The resulting 2-alkynylbenzoic acid is a versatile intermediate. The presence of the ortho-carboxylic acid facilitates a subsequent intramolecular cyclization (lactonization) upon treatment with electrophiles or other catalysts, leading to the formation of isocoumarins or isobenzofuranones, which are present in many natural products.[13][14]

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}

Figure 2: Interconnected catalytic cycles of the Sonogashira reaction.

The Suzuki reaction is one of the most powerful methods for C(sp²)-C(sp²) bond formation, coupling an aryl halide with an organoboron compound (typically a boronic acid).[15][16]

Application & Expertise: This reaction can be used to introduce aryl or heteroaryl substituents onto the this compound core. By carefully selecting the catalyst and conditions, it's possible to achieve selective coupling at the C-I position. The resulting biaryl structures can serve as platforms for synthesizing more complex, fused heterocyclic systems. For Suzuki couplings, a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) are essential. The base activates the boronic acid for the transmetalation step.[16]

Case Studies: Multi-Step Synthesis of Bioactive Scaffolds

Case Study 1: Synthesis of Bioactive Acridones

Acridone alkaloids exhibit a remarkable range of biological activities, including antitumor, antiviral, and antimalarial properties.[17][18] A flexible strategy for their synthesis begins with this compound.

Synthetic Workflow:

  • C-N Coupling: The synthesis commences with a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination between this compound and a substituted aniline. This step selectively forms the key N-phenylanthranilic acid intermediate.

  • Intramolecular Cyclization: The resulting acid is then subjected to an intramolecular Friedel-Crafts acylation. This ring-closing reaction is typically promoted by strong acids or dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), yielding the tricyclic acridone core.[19]

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Start [label="this compound\n+ Substituted Aniline"]; Step1 [label="Step 1: C-N Coupling\n(Ullmann or Buchwald-Hartwig)", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; Intermediate [label="N-(Aryl)-4-chloroanthranilic Acid"]; Step2 [label="Step 2: Intramolecular Cyclization\n(e.g., PPA, heat)", shape=ellipse, style=filled, fillcolor="#E6F4EA"]; Product [label="Substituted Chloro-Acridone Core", shape=Mdiamond, style=filled, fillcolor="#FEF7E0"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Figure 3: Workflow for the synthesis of acridone derivatives.

Protocol 2: Two-Step Synthesis of a Chloro-Acridone Derivative

Step A: Ullmann Condensation

  • Setup: Combine this compound (1.0 eq.), the desired aniline (1.5 eq.), anhydrous K₂CO₃ (2.0 eq.), and CuI (0.1 eq.) in a round-bottom flask.

  • Solvent: Add DMF or NMP as the solvent.

  • Reaction: Heat the mixture to 120-150 °C for 12-24 hours under an inert atmosphere.

  • Workup: Cool the reaction, pour it into ice-water, and acidify with concentrated HCl to precipitate the product. Filter the solid, wash with water, and dry. Recrystallization may be necessary for purification.

Step B: Acridone Ring Closure

  • Reagent Prep: Prepare Eaton's reagent by dissolving P₂O₅ (5 eq.) in methanesulfonic acid with gentle heating (80 °C).

  • Reaction: Add the N-phenylanthranilic acid derivative from Step A (1.0 eq.) to the prepared Eaton's reagent.

  • Heating: Stir the mixture at 80-100 °C for 15-60 minutes, monitoring by TLC.[19]

  • Workup: Carefully pour the reaction mixture onto crushed ice. The acridone product will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain the crude acridone. Further purification can be achieved by chromatography or recrystallization.

Case Study 2: Synthesis of Quinazolinone Derivatives

Quinazolinones are another privileged scaffold found in numerous bioactive molecules.[20] A highly efficient route to these compounds involves a copper-catalyzed cascade reaction.

Synthetic Workflow: This synthesis proceeds via a one-pot, two-step cascade. First, a copper-catalyzed N-arylation occurs between the 2-iodo position of the benzoic acid and an amidine. This is immediately followed by an intramolecular cyclization (condensation) to form the final quinazolinone product. This method is highly atom-economical and efficient.[20][21][22]

Protocol 3: Copper-Catalyzed Cascade Synthesis of Quinazolinones

  • Setup: In a sealed tube, combine this compound (1.0 eq.), the desired amidine hydrochloride (1.2 eq.), a copper catalyst (e.g., chitosan-supported CuI, 5 mol%), and a base like K₂CO₃ (2.5 eq.).[20]

  • Solvent: Add a suitable solvent system, such as a mixture of isopropanol and water (e.g., 9:1 v/v).[20]

  • Reaction: Seal the tube and heat the mixture to 80-100 °C for 8-16 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to isolate the target quinazolinone.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the key transformations discussed, providing a starting point for experimental design.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Yields
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene80-11070-95%
Ullmann Condensation CuI / PhenanthrolineK₂CO₃DMF120-15060-85%
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMFRT - 6075-98%
Suzuki Coupling Pd(PPh₃)₄Na₂CO₃Toluene/H₂O80-10070-90%
Quinazolinone Cascade CS@CuIK₂CO₃iPrOH/H₂O80-10065-99%[20]

Conclusion and Future Outlook

This compound is a powerful and cost-effective building block for the synthesis of medicinally relevant heterocycles. Its differential halide reactivity provides a reliable handle for regioselective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures in a controlled manner. The protocols outlined herein for Buchwald-Hartwig, Ullmann, Sonogashira, and cascade reactions demonstrate its broad utility. Future applications may involve its integration into automated synthesis platforms for diversity-oriented synthesis or its use in the development of novel materials and agrochemicals.

References

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-2-iodobenzoic Acid for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 4-Chloro-2-iodobenzoic Acid

In the landscape of modern drug discovery, the synthetic utility of a starting material is defined by its capacity for selective and versatile functionalization. This compound (CAS No. 13421-13-1) has emerged as a preeminent building block in medicinal chemistry for this very reason.[1][2] Its structure is deceptively simple, yet it contains three distinct functional handles—a carboxylic acid, an iodine atom, and a chlorine atom—each offering a gateway for molecular elaboration.

The true synthetic power of this reagent lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts than the more robust carbon-chlorine bond.[3][4] This reactivity gradient allows for regioselective derivatization, enabling chemists to perform transformations at the 2-position (iodine) while preserving the 4-position (chlorine) for subsequent reactions. This "ortho-then-para" functionalization strategy is a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).

This guide provides a detailed exploration of key derivatization strategies for this compound, focusing on palladium-catalyzed cross-coupling and amide bond formation. The protocols herein are designed to be robust and reproducible, providing researchers with a reliable foundation for synthesizing novel chemical entities with potential therapeutic applications, including the development of anti-inflammatory and antimicrobial agents.[1]

Core Derivatization Pathways

The strategic derivatization of this compound hinges on the sequential modification of its three key functional groups. The typical order of operations leverages the distinct chemical reactivity of each site.

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound B Step 1: C-C Coupling (Suzuki, Sonogashira, etc.) at C-I bond A->B High Reactivity (Weak C-I Bond) C Step 2: Amide Coupling at COOH group B->C Standard Amidation D Step 3: Further Coupling (e.g., Buchwald-Hartwig) at C-Cl bond C->D Harsher Conditions (Strong C-Cl Bond)

Figure 1: A logical workflow for the sequential derivatization of this compound.

Palladium-Catalyzed Cross-Coupling at the C-I Bond

Palladium-catalyzed cross-coupling reactions are the cornerstone for derivatizing the C-I bond of this compound. These methods allow for the formation of new carbon-carbon bonds under relatively mild conditions, a critical advantage in the synthesis of complex molecules.[3][5]

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions in pharmaceutical development.[3][4] Its tolerance of a wide range of functional groups and the commercial availability of diverse boronic acids and esters make it an ideal choice for library synthesis.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or is used directly as a complex like Pd(PPh₃)₄.

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[6]

  • Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is common, as it aids in dissolving both the organic and inorganic reagents.

G start This compound Arylboronic Acid process Suzuki-Miyaura Coupling Reaction (Heat, Inert Atm.) start->process reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->process product 2-Aryl-4-chlorobenzoic Acid Derivative process->product

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentM.W.AmountMoles (mmol)Equivalents
This compound282.461.0 g3.541.0
Phenylboronic Acid121.93518 mg4.251.2
Pd(dppf)Cl₂816.64144 mg0.1770.05
K₂CO₃ (Potassium Carbonate)138.211.47 g10.623.0
1,4-Dioxane-20 mL--
Water-5 mL--

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.54 mmol) and phenylboronic acid (518 mg, 4.25 mmol).

  • Reagent Addition: Add potassium carbonate (1.47 g, 10.62 mmol) followed by the palladium catalyst, Pd(dppf)Cl₂ (144 mg, 0.177 mmol).

  • Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL).

  • Inert Atmosphere: Seal the flask with a septum, and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Place the flask under a positive pressure of argon or nitrogen and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, which will move the product into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-phenyl-4-chlorobenzoic acid.

Sonogashira Coupling: Installation of Alkyne Fragments

The Sonogashira coupling is an indispensable tool for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[7][8] This reaction introduces a linear alkyne moiety, which is a versatile functional group for further derivatization (e.g., via click chemistry) or as a key structural element in many biologically active molecules.[9]

Causality of Experimental Choices:

  • Dual Catalyst System: The reaction classically employs a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI).[10] The palladium catalyst facilitates the oxidative addition step, while the copper co-catalyst reacts with the alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[10][11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent.

  • Copper-Free Variants: To avoid issues with copper, which can sometimes promote undesired alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require stronger bases or specialized ligands.[11]

Protocol 2: Copper-Catalyzed Sonogashira Coupling with Phenylacetylene

ReagentM.W.AmountMoles (mmol)Equivalents
This compound282.461.0 g3.541.0
Phenylacetylene102.14434 mg (0.47 mL)4.251.2
Pd(PPh₃)₂Cl₂701.90124 mg0.1770.05
Copper(I) Iodide (CuI)190.4534 mg0.1770.05
Triethylamine (Et₃N)101.1925 mL-Solvent
Tetrahydrofuran (THF)-15 mL-Co-solvent

Step-by-Step Methodology:

  • Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 g, 3.54 mmol), Pd(PPh₃)₂Cl₂ (124 mg, 0.177 mmol), and CuI (34 mg, 0.177 mmol).

  • Solvent Addition: Add anhydrous THF (15 mL) and triethylamine (25 mL).

  • Reagent Addition: Add phenylacetylene (0.47 mL, 4.25 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Workup: Upon completion, remove the solvents under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and water (50 mL). Acidify the aqueous layer with 1M HCl to a pH of ~2-3. Separate the layers and extract the aqueous phase with ethyl acetate (2x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-chloro-2-(phenylethynyl)benzoic acid.

Derivatization of the Carboxylic Acid: Amide Bond Formation

The carboxylic acid moiety is most commonly converted into an amide, a functional group present in approximately 25% of all commercial pharmaceuticals.[12] This transformation is typically achieved using coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.[13]

Causality of Experimental Choices:

  • Coupling Reagent: Reagents like EDC (a water-soluble carbodiimide) or HATU (a uronium salt) are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated ester.[13][14]

  • Additive: Additives such as HOBt or HOAt are often included. They act as acyl transfer agents, forming an active ester that is more stable than the initial activated species but still highly reactive towards amines. This strategy minimizes side reactions and reduces the risk of racemization if chiral centers are present.[13][14]

  • Base: A non-nucleophilic organic base like DIPEA or triethylamine is required to neutralize the acid formed during the reaction and to ensure the amine coupling partner remains deprotonated and nucleophilic.

Protocol 3: EDC/HOBt Mediated Amide Coupling with Benzylamine This protocol assumes the starting material is a product from Protocol 1 or 2, for example, 2-phenyl-4-chlorobenzoic acid.

ReagentM.W.AmountMoles (mmol)Equivalents
2-Aryl-4-chlorobenzoic acid(Varies)(e.g., 500 mg)1.01.0
Benzylamine107.15(1.1 eq)1.11.1
EDC·HCl191.70(1.2 eq)1.21.2
HOBt135.12(1.1 eq)1.11.1
DIPEA129.24(3.0 eq)3.03.0
DMF-10 mL-Solvent

Step-by-Step Methodology:

  • Setup: Dissolve the 2-aryl-4-chlorobenzoic acid starting material (1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask at room temperature.

  • Activation: Add HOBt (1.1 eq) and EDC·HCl (1.2 eq). Stir the mixture for 15-20 minutes to allow for the formation of the HOBt active ester.

  • Coupling: Add the amine (e.g., benzylamine, 1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours).

  • Workup: Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Separate the layers. Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile scaffold for medicinal chemistry. Its well-defined reactivity profile enables chemists to execute a logical and regioselective derivatization strategy. By employing robust and well-understood reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and standard amide bond formation, researchers can efficiently generate libraries of complex and diverse molecules. The protocols detailed in this guide provide a solid foundation for leveraging this key building block in the pursuit of novel therapeutic agents.

References

Application Notes & Protocols for Monitoring 4-Chloro-2-iodobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-iodobenzoic acid is a critical halogenated intermediate in the synthesis of pharmaceuticals and complex organic molecules.[1] Its unique substitution pattern makes it a versatile building block, but also necessitates rigorous analytical oversight during chemical transformations to ensure reaction completion, identify potential impurities, and optimize process parameters. This guide provides a detailed exploration of robust analytical methods for monitoring reactions involving this compound, designed for researchers, process chemists, and quality control analysts. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is grounded in the principles of scientific integrity, emphasizing not just the procedural steps, but the causality behind them, and is designed to function as a self-validating system in line with international regulatory standards.[2][3]

Introduction: The Analytical Imperative

The success of multi-step organic syntheses hinges on the precise understanding and control of each chemical reaction.[4][5] For a starting material like this compound, where multiple reactive sites exist, monitoring the reaction is not merely a quality control checkpoint but a fundamental component of process development. Real-time or near-real-time analysis allows chemists to:

  • Determine Reaction Kinetics: Understand the rate of consumption of starting materials and the formation of products.

  • Identify Intermediates and Byproducts: Gain mechanistic insights and identify potential impurities early in the process.[5]

  • Optimize Reaction Conditions: Adjust parameters like temperature, pressure, or catalyst loading to maximize yield and purity, ultimately reducing costs and improving safety.[5]

  • Ensure Process Safety and Robustness: Confirm that the reaction is proceeding as expected before scaling up from the laboratory to manufacturing.[4][6]

This document outlines the primary analytical techniques suited for this purpose, with a focus on creating a robust, reliable, and validated analytical workflow.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC, particularly in its reverse-phase configuration (RP-HPLC), is the premier technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound and its derivatives.[7] Its high resolution, sensitivity, and reproducibility make it ideal for separating the starting material from products and impurities in a complex reaction matrix.

Causality of Method Selection:
  • Polarity: As a carboxylic acid, the analyte is polar and water-soluble (especially in its deprotonated form), making it perfectly suited for reverse-phase chromatography where a nonpolar stationary phase (like C18) and a polar mobile phase are used.

  • UV Absorbance: The aromatic ring in the molecule provides strong UV absorbance, allowing for sensitive detection without the need for derivatization.

  • Quantitative Accuracy: HPLC provides excellent quantitative performance, which is essential for calculating reaction conversion, yield, and purity with high confidence.[2]

Experimental Protocol: RP-HPLC for Reaction Monitoring

This protocol is a robust starting point and must be validated for your specific reaction mixture and intended purpose according to ICH guidelines.[3][8]

  • Instrumentation & Consumables:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • Phosphoric acid or formic acid (for pH adjustment).

  • Chromatographic Conditions Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile (ACN).

    • Standard & Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and B is typically a good starting point.

  • Sample Preparation:

    • Accurately withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 10 mL) of the diluent. This stops the reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulates before injection.

  • HPLC Method Parameters:

    • A gradient elution is recommended to separate compounds with a range of polarities.

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures retention time reproducibility.
Injection Volume 10 µLBalances sensitivity with potential for column overload.
Detection Wavelength 235 nmAn appropriate wavelength for substituted benzoic acids. A PDA detector can be used to identify the optimal wavelength.[9]
Gradient Program 0-15 min: 30% to 90% BSeparates polar starting materials from potentially less polar products.
15-17 min: 90% BWashes the column of highly nonpolar components.
17-20 min: 30% BRe-equilibration for the next injection.
  • Data Analysis & Validation:

    • System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing correctly (e.g., %RSD of peak area < 2.0%).[2]

    • Identification: Identify the peaks for this compound and expected products by comparing their retention times to those of pure reference standards.

    • Quantification: Calculate the concentration of each component using a calibration curve generated from reference standards. The reaction progress can be tracked by plotting the decrease in the starting material's peak area and the increase in the product's peak area over time.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench & Dilute Reaction->Quench Aliquot Filter Filter (0.45 µm) Quench->Filter HPLC HPLC Injection (C18 Column) Filter->HPLC Detect UV Detection (235 nm) HPLC->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify Report Report Results (Purity, Yield) Quantify->Report

Caption: Workflow for HPLC analysis of this compound reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Byproducts and Derivatized Analytes

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, this technique becomes invaluable under two conditions:

  • Identifying Volatile Byproducts: To detect low molecular weight side products.

  • After Derivatization: To convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester), enabling its analysis by GC.[10][11]

Causality of Method Selection:
  • High Separation Efficiency: Capillary GC columns offer superior separation power for complex mixtures.

  • Definitive Identification: The mass spectrometer provides structural information, allowing for confident identification of unknown peaks based on their fragmentation patterns.[12]

  • Sensitivity: GC-MS offers excellent sensitivity, often in the picogram range, for detecting trace impurities.

Experimental Protocol: GC-MS with Derivatization

This protocol outlines a common derivatization procedure using a silylating agent. Safety Note: Derivatization agents can be hazardous; always work in a well-ventilated fume hood and consult safety data sheets.

  • Instrumentation & Consumables:

    • GC-MS system with a capillary column (e.g., DB-5ms or equivalent).

    • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Anhydrous solvent (e.g., Pyridine or Acetonitrile).

  • Sample Preparation & Derivatization:

    • Withdraw and quench a reaction aliquot as described in the HPLC protocol.

    • Evaporate the solvent from a known amount of the quenched sample under a stream of nitrogen.

    • To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Method Parameters:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for a wide range of compounds.
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/minSeparates components based on boiling point.
Carrier Gas Helium, constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS Ion Source Temp 230 °CStandard temperature to prevent analyte degradation.
MS Quadrupole Temp 150 °CStandard temperature for stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-500 m/zCovers the expected mass range of the derivatized analyte and fragments.
  • Data Analysis:

    • Identify the peak for the derivatized this compound by its retention time and mass spectrum.

    • Use spectral libraries (e.g., NIST) to tentatively identify unknown byproduct peaks.

    • Quantification can be performed relative to an internal standard that is also subjected to the derivatization process.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Aliquot Reaction Aliquot Dry Evaporate to Dryness Aliquot->Dry Deriv Add Silylating Agent & Heat Dry->Deriv GC GC Injection (DB-5ms Column) Deriv->GC MS EI Mass Spectrometry GC->MS TIC Extract Ion Chromatograms MS->TIC Library Identify via Mass Spectrum & Library TIC->Library Report Report Identity of Components Library->Report

Caption: GC-MS workflow including the critical derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled in its ability to provide detailed structural information about molecules in solution.[13] For reaction monitoring, it can be used to unambiguously identify the starting material, intermediates, and final products, often directly in the reaction solvent (if deuterated solvents are used) or in an aliquot dissolved in a suitable NMR solvent.[4][14]

Causality of Method Selection:
  • Structural Elucidation: ¹H and ¹³C NMR provide a fingerprint of the molecule's carbon-hydrogen framework, allowing for positive identification.[15]

  • Quantitative Potential: The area under an NMR peak is directly proportional to the number of nuclei it represents, making NMR an inherently quantitative technique without the need for response factor correction (when using an internal standard).[4]

  • In-Situ Monitoring: NMR is a primary tool for in-situ or online reaction monitoring, providing real-time kinetic and mechanistic data without perturbing the reaction.[4][16]

Protocols for NMR Analysis
  • Sample Preparation:

    • For offline analysis, take an aliquot of the reaction mixture.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).

    • Transfer to an NMR tube.

  • ¹H NMR Analysis:

    • Purpose: To monitor the disappearance of proton signals from this compound and the appearance of new signals corresponding to the product.

    • Expected Signals for Starting Material: The aromatic region will show a distinct pattern for the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (>10 ppm), though its position is variable and it may exchange with residual water.

    • Analysis: Integrate the signals of a stable, well-resolved peak for the starting material and the product relative to the internal standard to determine their molar ratio over time.

  • ¹³C NMR Analysis:

    • Purpose: To confirm structural changes by observing shifts in the carbon environment.

    • Expected Signals for Starting Material: Will show 7 distinct signals (6 aromatic, 1 carboxyl). The carbons attached to the iodine and chlorine will have characteristic chemical shifts.

    • Analysis: While slower to acquire than ¹H NMR, ¹³C NMR provides complementary structural confirmation.

  • ¹²⁷I NMR - A Note of Caution:

    • While theoretically possible to observe the iodine nucleus, ¹²⁷I is a quadrupolar nucleus (spin I = 5/2).[17][18] This property leads to very rapid nuclear relaxation and extremely broad signals, often thousands of Hertz wide.[18]

Visualization: Logic of NMR Analysis

NMR_Logic Reaction Reaction Mixture Aliquot H1 ¹H NMR (Quantitative, Fast) Reaction->H1 C13 ¹³C NMR (Structural Confirmation) Reaction->C13 I127 ¹²⁷I NMR (Impractical) Reaction->I127 Kinetics Reaction Kinetics & Conversion H1->Kinetics Structure Product Structure Verification H1->Structure C13->Structure

Caption: Decision logic for using different NMR techniques in reaction analysis.

Ensuring Trustworthiness: A Validated Approach

Every protocol described must be part of a self-validating system to ensure trustworthiness.[2] This is achieved by adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) for analytical validation and Q14 for analytical procedure development.[8][19]

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of other components (e.g., starting materials, byproducts, reagents). This is confirmed by analyzing all components separately to ensure they are well-resolved.

  • Linearity: The analytical response must be directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically determined by analyzing a sample with a known concentration (a spiked sample).

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[8]

  • System Suitability Tests (SST): These are performed before every analytical run to ensure the complete system (instrument, reagents, column) is operating correctly. For HPLC, this might involve checking the reproducibility of injections, column efficiency (plate count), and peak tailing.[3]

By embedding these validation principles into your workflow, you ensure that the data generated is reliable, reproducible, and scientifically sound, forming a solid foundation for critical development decisions.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for monitoring this compound reactions depends on the specific information required.

  • For routine quantitative analysis of reaction progress and final purity, RP-HPLC is the method of choice due to its robustness, precision, and suitability for the analyte.

  • To identify unknown volatile byproducts or when HPLC analysis is problematic, GC-MS with derivatization provides powerful identification capabilities.

  • For definitive structural confirmation of products and for gaining deep mechanistic insights, especially through in-situ studies, NMR spectroscopy is the most powerful tool.

A comprehensive analytical strategy will often employ HPLC for routine quantification, supported by NMR and MS for initial method development, structural elucidation, and impurity identification. By applying these validated protocols, researchers and drug development professionals can monitor their reactions with confidence, ensuring the quality, safety, and efficiency of their synthetic processes.

References

Application Note: A Robust HPLC Method for the Analysis of 4-Chloro-2-iodobenzoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Chloro-2-iodobenzoic acid and its associated reaction mixtures. This compound is a critical halogenated intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Monitoring the progress of its synthesis and accurately determining its purity is essential for process optimization and quality control. This guide provides a comprehensive protocol, explains the scientific rationale behind the method development, and includes troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Method Development

The precise quantification of this compound in a complex reaction matrix is challenging. The matrix can contain unreacted starting materials, intermediates, the final product, and various process-related impurities. A reliable analytical method must be able to separate all these components with adequate resolution, ensuring accurate assessment of reaction conversion, yield, and final product purity.

The method described herein is a gradient reversed-phase HPLC (RP-HPLC) method with UV detection. This approach was selected based on the physicochemical properties of the target analyte and potential impurities. This compound is a moderately polar aromatic carboxylic acid with a pKa of approximately 2.63 and a LogP of 2.643.[3][4] These properties make it an ideal candidate for reversed-phase chromatography, provided the mobile phase pH is carefully controlled to suppress the ionization of the carboxylic acid group, thereby ensuring good retention and symmetrical peak shape.[5]

Chromatographic Method and Experimental Design

The foundation of a reliable analytical method lies in understanding the interplay between the analyte, the stationary phase, and the mobile phase. The choices made in this protocol are grounded in established chromatographic principles to create a self-validating and robust system.

Causality Behind Experimental Choices
  • Column Selection: A standard C18 stationary phase is chosen for its versatility and proven performance in separating aromatic acids.[6][7] The hydrophobic C18 chains provide the primary retention mechanism for the nonpolar regions of the analyte and related species. While challenging polar acidic compounds can sometimes benefit from specialized columns with polar-embedded groups for enhanced retention, a well-optimized method on a conventional L1-type C18 column is often sufficient and more widely available.[8][9][10]

  • Mobile Phase pH Control: This is the most critical parameter for analyzing acidic compounds. The mobile phase pH is set to ~2.5, which is more than one pH unit below the analyte's pKa.[4][5] At this pH, the carboxylic acid functional group is fully protonated (in its neutral form), which minimizes peak tailing caused by secondary interactions with residual silanols on the silica backbone and maximizes retention on the C18 stationary phase.[11] Phosphoric acid is used as the pH modifier due to its excellent buffering capacity in this pH range and its UV transparency.[12]

  • Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is employed to ensure the timely elution of all components.[13] This is crucial for reaction monitoring, as starting materials may be more polar and byproducts more nonpolar than the target compound. An isocratic method would likely result in either poor retention of early-eluting peaks or excessively long run times for late-eluting impurities.

  • Detector Wavelength: A UV detector is selected due to the strong chromophore (the substituted benzene ring) present in the analyte and expected impurities. A detection wavelength of 254 nm is chosen as it provides a good response for many aromatic compounds and is a common setting for purity analysis. A photodiode array (PDA) detector is recommended to assess peak purity and aid in the identification of unknown impurities by examining their UV spectra.

Potential Reaction Scheme and Impurity Profile

To develop a method capable of separating key components, it is essential to understand the potential reaction pathway. A common synthesis route involves the diazotization of an aminobenzoic acid precursor followed by a Sandmeyer-type reaction.[14][15] This can lead to specific impurities that the HPLC method must resolve.

cluster_0 Potential Synthesis Pathway cluster_1 Potential Impurities Starting Material 2-Amino-4-chlorobenzoic acid Intermediate Diazonium Salt Starting Material->Intermediate NaNO2, HCl Product This compound Intermediate->Product KI Impurity_B 4-Chlorobenzoic acid (De-iodination/Hydrolysis) Intermediate->Impurity_B Side Reaction Product->Impurity_B Impurity_A Unreacted Starting Material Impurity_C Other regioisomers

Figure 1: A potential reaction pathway and associated impurities.

Detailed Application Protocol

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary Pump, Autosampler, Thermostatted Column Compartment, PDA/UV Detector
Analytical Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase A 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Diluent Acetonitrile/Water (50:50, v/v)
Standard This compound (Reference Standard >99% purity)
Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0
Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 2.5 using 85% Phosphoric Acid (H₃PO₄).

    • Filter the solution through a 0.45 µm nylon filter.[16]

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the Diluent.

  • Sample Preparation (Reaction Mixture):

    • Quench the reaction if necessary.

    • Pipette an appropriate volume of the reaction mixture (e.g., 100 µL) into a 10 mL volumetric flask.

    • Dilute to volume with the Diluent. The final concentration should be within the linear range of the method.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified using the Working Standard Solution. This ensures that the equipment is functioning correctly and that the results will be reliable.[17][18]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry.[19]
Theoretical Plates (N) ≥ 2000Measures column efficiency.[20]
Precision (%RSD) ≤ 2.0% for 5 replicate injections of the standard areaConfirms the reproducibility of the injector and system.[19]
Resolution (Rs) ≥ 1.5 between the main peak and closest impurityEnsures baseline separation of critical peaks.[20] (Requires a mixed standard)

Experimental Workflow and Data Analysis

The analytical run should follow a structured sequence to ensure data integrity.

cluster_workflow HPLC Analysis Workflow Prep Prepare Mobile Phase, Standards, and Samples Equil Equilibrate System (22 min) Prep->Equil SST_Start Perform System Suitability (5 injections) Equil->SST_Start Check_SST Verify SST Criteria Met SST_Start->Check_SST Inject_Blank Inject Blank (Diluent) Check_SST->Inject_Blank Pass Troubleshoot Troubleshoot System (See Figure 3) Check_SST->Troubleshoot Fail Inject_Samples Inject Samples Inject_Blank->Inject_Samples SST_End Inject Bracketing Standard Inject_Samples->SST_End Process Process Data (Integrate Peaks) SST_End->Process Report Generate Report Process->Report Start Problem Observed Problem1 Problem1 Start->Problem1 Problem2 Shifting Retention Times Start->Problem2 Problem3 Problem3 Start->Problem3 Tailing_Q1 Is mobile phase pH correct (~2.5)? Problem1->Tailing_Q1 RT_Q1 Is column temperature stable (30°C)? Problem2->RT_Q1 Res_Q1 Check Tailing & RT issues first. Problem3->Res_Q1 Tailing_A1 Remake mobile phase. Ensure correct pH. Tailing_Q1->Tailing_A1 No Tailing_Q2 Is column overloaded? Tailing_Q1->Tailing_Q2 Yes Tailing_A2 Dilute sample 1:10 and reinject. Tailing_Q2->Tailing_A2 Possible Tailing_Q3 Column aging? Tailing_Q2->Tailing_Q3 No Tailing_A3 Wash column or replace with new one. Tailing_Q3->Tailing_A3 Yes RT_A1 Check column oven setpoint and function. RT_Q1->RT_A1 No RT_Q2 Is mobile phase freshly prepared? RT_Q1->RT_Q2 Yes RT_A2 Prepare fresh mobile phase. Organic solvent can evaporate. RT_Q2->RT_A2 No RT_Q3 Is system equilibrated? RT_Q2->RT_Q3 Yes RT_A3 Equilibrate for at least 10 column volumes. RT_Q3->RT_A3 No Res_Q2 Is mobile phase composition correct? Res_Q1->Res_Q2 Res_A2 Remake mobile phase. Check gradient pump. Res_Q2->Res_A2 No Res_Q3 Column performance degraded? Res_Q2->Res_Q3 Yes Res_A3 Replace column. Res_Q3->Res_A3 Yes

References

Application Note: Comprehensive NMR Characterization of 4-Chloro-2-iodobenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the structural elucidation of 4-Chloro-2-iodobenzoic acid, a key intermediate in pharmaceutical and materials science synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present validated protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. The document offers an in-depth analysis of spectral features, including chemical shift assignments and coupling constant patterns, grounded in the fundamental principles of substituent effects on aromatic systems. A case study on the esterification of the title compound to Methyl 4-chloro-2-iodobenzoate illustrates the practical application of these methods in monitoring chemical transformations. This application note is designed for researchers, scientists, and drug development professionals seeking to apply NMR for rigorous quality control and structural verification of halogenated benzoic acid derivatives.

Introduction: The Role of NMR in Synthetic Chemistry

This compound is a polysubstituted aromatic compound whose utility as a synthetic precursor hinges on the precise arrangement of its functional groups. In complex multi-step syntheses, unambiguous characterization of such intermediates is paramount to ensure the integrity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the structural determination of organic molecules in solution.[1][2][3][4][5] It provides detailed information about the chemical environment, connectivity, and relative spatial arrangement of atoms within a molecule.

This document serves as a practical guide to leveraging ¹H and ¹³C NMR for the comprehensive characterization of this compound and its reaction products. We will explore the causal relationships between the molecular structure and the resulting NMR spectral parameters, providing users with the predictive tools and experimental protocols necessary for confident structure elucidation.

Spectral Analysis of this compound

The substitution pattern of this compound results in a unique and predictable NMR fingerprint. The three distinct aromatic protons and seven unique carbon atoms give rise to a well-resolved set of signals.

¹H NMR Spectral Interpretation

The electron-withdrawing nature of the carboxylic acid, chlorine, and iodine substituents significantly influences the chemical shifts of the aromatic protons, moving them downfield into the 7.0-8.5 ppm region.

  • H-3: This proton is positioned between the bulky iodine atom and the carboxylic acid group. It is expected to be a doublet, split by the neighboring H-5 proton with a small meta-coupling constant (⁴J).

  • H-5: Situated between the chlorine atom and a proton (H-6), this proton will appear as a doublet of doublets, showing both a large ortho-coupling (³J) to H-6 and a smaller meta-coupling (⁴J) to H-3.

  • H-6: This proton is adjacent to H-5 and will be observed as a doublet due to ortho-coupling.

The acidic proton of the carboxylic acid group is typically a broad singlet found far downfield, often between 10-13 ppm, though its position can be highly dependent on the solvent and concentration.[6][7][8]

Diagram: Proton Environments and Coupling

Caption: J-coupling relationships for aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
COOH10.0 - 13.0br s-
H-6~ 7.8d³J ≈ 8.5
H-5~ 7.5dd³J ≈ 8.5, ⁴J ≈ 2.0
H-3~ 8.1d⁴J ≈ 2.0

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Coupling constants for aromatic systems are well-established.[9]

¹³C NMR Spectral Interpretation

In a standard proton-decoupled ¹³C NMR spectrum, this compound will display seven distinct signals, one for each carbon atom.

  • Carbonyl Carbon (C=O): This carbon is the most deshielded, typically appearing in the 165-175 ppm range.[10][11][12]

  • Aromatic Carbons (C1-C6): These carbons resonate between 90-145 ppm.

    • C-I (C2): The carbon directly attached to iodine experiences a strong shielding effect, known as the "heavy-atom effect," causing its signal to appear significantly upfield, often around 90-95 ppm.[13][14]

    • C-Cl (C4): The carbon bonded to chlorine will be deshielded and is expected around 138-140 ppm.

    • C-COOH (C1): The ipso-carbon attached to the carboxylic acid group will be found around 130-135 ppm.

    • CH Carbons (C3, C5, C6): These carbons will appear in the typical aromatic region, with their precise shifts influenced by the adjacent substituents.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted δ (ppm)Notes
C=O~ 168.0Carbonyl carbon
C4 (C-Cl)~ 139.5Deshielded by Cl
C6~ 138.0
C1 (C-COOH)~ 133.0
C5~ 131.0
C3~ 129.0
C2 (C-I)~ 93.0Shielded by heavy-atom effect[14]

Standard Operating Protocol: NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.[15][16][17][18]

Diagram: Experimental Workflow

NMR_Workflow SamplePrep 1. Sample Preparation - Weigh 10-20 mg solid - Dissolve in 0.6 mL solvent - Filter into NMR tube Spectrometer 2. Spectrometer Setup - Insert sample - Lock and Shim SamplePrep->Spectrometer H1_Acq 3. ¹H Acquisition - Load standard parameters - Acquire spectrum (zg30) - ~16 scans Spectrometer->H1_Acq C13_Acq 4. ¹³C Acquisition - Load standard parameters - Acquire spectrum (zgpg30) - ~1024 scans H1_Acq->C13_Acq Processing 5. Data Processing - Fourier Transform - Phase Correction - Baseline Correction C13_Acq->Processing Analysis 6. Spectral Analysis - Calibrate spectrum (TMS or solvent) - Integrate peaks (¹H) - Assign signals Processing->Analysis

Caption: Standard workflow for NMR sample analysis.

Protocol: Sample Preparation

Objective: To prepare a homogeneous, particle-free solution for analysis.

Materials:

  • This compound (10-20 mg for ¹H; 25-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6 mL[15]

  • 5 mm NMR tube of good quality[18]

  • Vial and Pasteur pipette with glass wool plug

Procedure:

  • Weighing: Accurately weigh the required amount of the solid sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds, while DMSO-d₆ is excellent for carboxylic acids due to its ability to solubilize polar compounds and shift the acidic proton peak away from other signals.[16]

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the plug directly into the NMR tube. This crucial step removes any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[17]

  • Capping: Cap the NMR tube securely and label it clearly.

Protocol: Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: Standard 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer. Use the automated routines to lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Use a 30° pulse (e.g., Bruker's zg30 pulse program).

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling (e.g., Bruker's zgpg30).

    • Set the spectral width to cover 0 to 220 ppm.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (typically 1024 or more).

    • A relaxation delay of 2 seconds is standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).[16]

    • Calibrate the ¹³C spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).[19]

Case Study: Esterification to Methyl 4-chloro-2-iodobenzoate

Monitoring the conversion of this compound to its methyl ester provides a practical example of applying NMR for reaction analysis.

Reaction: this compound + CH₃OH (with acid catalyst) → Methyl 4-chloro-2-iodobenzoate[20]

Expected Spectral Changes:

  • ¹H NMR:

    • Disappearance of the broad carboxylic acid proton signal from ~12 ppm.

    • Appearance of a new, sharp singlet at approximately 3.9 ppm, corresponding to the three protons of the methyl ester (-OCH₃) group.[21]

    • Minor shifts in the aromatic proton signals due to the change in the electronic nature of the C1 substituent.

  • ¹³C NMR:

    • Appearance of a new signal around 52-53 ppm for the methoxy carbon (-OCH₃).[21]

    • A slight shift in the carbonyl carbon signal (C=O).

Table 3: Comparative ¹H and ¹³C NMR Data

GroupStarting Material (Acid)Product (Methyl Ester)
¹H NMR
COOH / COOCH₃~12.0 ppm (br s, 1H)~3.9 ppm (s, 3H)
Aromatic H's7.5 - 8.1 ppm7.4 - 8.0 ppm (minor shifts)
¹³C NMR
C=O~168.0 ppm~166.0 ppm
OCH₃-~52.5 ppm

By comparing the NMR spectrum of the reaction mixture to the reference spectra of the starting material and product, one can determine the extent of conversion and confirm the identity of the desired product.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous characterization of this compound and its derivatives. A thorough understanding of substituent effects on chemical shifts and coupling constants allows for the confident assignment of all ¹H and ¹³C signals. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra suitable for structural verification, purity assessment, and reaction monitoring, thereby ensuring the scientific integrity of their work.

References

purification of 4-Chloro-2-iodobenzoic acid derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Purity Isolation of 4-Chloro-2-iodobenzoic Acid Derivatives via Optimized Flash Column Chromatography

Abstract & Introduction

This compound and its derivatives are pivotal chemical intermediates in the synthesis of pharmaceuticals and complex organic molecules, including isocoumarins and benzophenones[1]. The regiochemistry and electronic properties imparted by the chloro and iodo substituents make them valuable synthons. However, synthetic routes often yield crude products containing unreacted starting materials, isomers, and by-products. Achieving high purity (>99%) is non-negotiable for subsequent synthetic steps and for meeting the stringent requirements of drug development.

This application note provides a comprehensive, field-proven guide to the purification of this compound derivatives using silica gel flash column chromatography. We move beyond a simple recitation of steps to explain the underlying chemical principles governing the separation. The protocols herein are designed as a self-validating system, integrating Thin-Layer Chromatography (TLC) for method development and in-process monitoring to ensure reproducible, high-purity outcomes.

The Science of Separation: Key Principles

The successful purification of halogenated benzoic acids on silica gel hinges on controlling the interactions between the analyte and the stationary phase.

2.1 The Stationary Phase: Silica Gel (SiO₂) Silica gel is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH). These groups act as hydrogen bond donors and acceptors. The primary interaction responsible for retaining a benzoic acid derivative is hydrogen bonding between the analyte's carboxylic acid group and the silica's silanol groups.

2.2 The Analyte: this compound This molecule possesses several key features that dictate its chromatographic behavior:

  • Carboxylic Acid Group (-COOH): This is the most polar functional group and the primary site of interaction with the silica gel.

  • Halogen Substituents (-Cl, -I): These groups are electron-withdrawing and increase the overall polarity of the aromatic ring, contributing to retention.

  • Acidity (pKa): As a benzoic acid derivative, the compound is acidic. In a neutral solvent system, the carboxylic acid can deprotonate to its carboxylate form (-COO⁻). This anionic form binds extremely strongly to the silica, leading to significant band broadening or "tailing," which severely compromises separation efficiency[2].

2.3 The Mobile Phase: The Engine of Elution The mobile phase, or eluent, competes with the analyte for the binding sites on the silica gel. For polar compounds like benzoic acids, a relatively non-polar mobile phase with a polar modifier is used in a technique known as normal-phase chromatography[3]. A typical system consists of a hydrocarbon (e.g., Hexane, Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate, Diethyl Ether).

The Critical Role of an Acidic Modifier: To prevent deprotonation of the carboxylic acid and eliminate tailing, a small amount of a volatile acid (typically 0.5-2% acetic acid or formic acid) is added to the mobile phase[2]. According to Le Châtelier's principle, this addition suppresses the ionization equilibrium (RCOOH ⇌ RCOO⁻ + H⁺), ensuring the analyte remains in its less polar, neutral form (RCOOH). This allows it to elute as a sharp, well-defined band.

Pre-Chromatography: TLC Method Development

Before committing to a large-scale column, the optimal mobile phase composition must be determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) for the desired compound in the range of 0.25 - 0.40 . This Rƒ value typically ensures good separation from impurities without requiring an excessive volume of eluent.

Protocol 3.1: TLC Analysis

  • Prepare Samples: Dissolve small amounts of the crude reaction mixture and, if available, a pure standard of the starting material in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration of about 1-5%[4].

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and starting material side-by-side on a silica gel TLC plate, about 1 cm from the bottom edge[4].

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a candidate eluent (e.g., start with 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. After the plate is dry, visualize the spots.

    • UV Light: Most aromatic compounds are UV-active and will appear as dark spots on a fluorescent plate under 254 nm UV light[5].

    • Acid-Specific Stain: To specifically visualize the acidic components, spray the plate with a bromocresol green solution. Carboxylic acids will appear as distinct yellow spots on a green or blue background[6].

  • Optimize: Adjust the ratio of polar to non-polar solvent until the desired Rƒ is achieved.

    • If Rƒ is too low (<0.2): Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

    • If Rƒ is too high (>0.5): Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).

Detailed Protocol: Flash Column Chromatography

This protocol details the purification of a representative this compound derivative.

4.1 Safety Precautions

  • Hazard Profile: this compound and its derivatives may cause skin, eye, and respiratory irritation and can be harmful if swallowed[7][8].

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: All manipulations, including column packing, sample loading, and solvent handling, must be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors[9][10].

4.2 Materials & Reagents

Item Specification
Stationary PhaseSilica Gel, flash grade (40-63 µm, 230-400 mesh)[2]
SolventsHPLC or ACS grade Hexane, Ethyl Acetate
Acid ModifierGlacial Acetic Acid
Crude SampleThis compound derivative
ApparatusGlass chromatography column, test tubes, TLC plates, beakers

4.3 Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Method Development Pack 2. Pack Column (Wet Slurry) TLC->Pack Elute 4. Elute with Optimized Solvent Load 3. Load Sample (Dry Loading) Pack->Load Collect 5. Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Collect Combine 7. Combine Pure Fractions Collect->Analyze Evap 8. Evaporate Solvent (Rotary Evaporator) Analyze->Combine Yield 9. Determine Yield & Purity Combine->Evap Evap->Yield

Caption: Workflow for purification of this compound derivatives.

4.4 Step-by-Step Methodology

  • Column Preparation (Wet Packing):

    • Secure a glass column vertically in the fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand[2].

    • In a beaker, prepare a slurry by mixing silica gel with the initial, least polar eluent determined by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The consistency should be like a milkshake, easily pourable but not too dilute.

    • Pour the slurry into the column. Use a funnel to prevent spillage. Tap the side of the column gently to dislodge air bubbles and ensure even packing.

    • Open the stopcock and drain some solvent, collecting it for reuse. As the silica settles, add more slurry until the desired column height (typically 15-20 cm) is reached. Crucially, never let the top of the silica bed run dry. [11]

    • Add a final layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder as a uniform layer on top of the sand in the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, opening the stopcock to begin elution. A typical flow rate for flash chromatography is about 5 cm of solvent level decrease per minute[2]. Gentle air pressure can be applied to achieve this rate.

    • Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be approximately one-quarter of the column volume.

    • If separation is difficult, a gradient elution can be employed. This involves starting with a low-polarity mobile phase and gradually increasing its polarity over time (e.g., starting with 95:5 Hexane:EtOAc and slowly increasing to 80:20 Hexane:EtOAc).

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions onto a TLC plate and develop it using the optimized eluent.

    • Visualize the plate to identify the fractions containing the pure desired product.

    • Combine the pure fractions into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove residual solvent traces.

    • Weigh the flask to determine the final yield of the purified product and confirm its identity and purity using analytical techniques like NMR, LC-MS, and melting point analysis. The melting point of pure this compound is 163-167 °C[1].

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Tailing Bands Analyte is ionized (insufficient acid in eluent); Column is overloaded.Add/increase the percentage of acetic or formic acid in the eluent (0.5-2%); Reduce the amount of sample loaded onto the column.
Poor Separation Rƒ values of components are too close; Poor column packing.Optimize the mobile phase using TLC to maximize the difference in Rƒ (ΔRƒ); Repack the column carefully, ensuring no channels or bubbles. Consider using a longer column.
Cracked Silica Bed A sudden change in solvent polarity (e.g., switching from hexane directly to ethyl acetate).If using gradient elution, increase the polarity gradually; Ensure the silica is well-settled before running the column.
No Compound Eluting Mobile phase is not polar enough.Increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-chloro-2-iodobenzoic acid. This substrate presents a unique challenge due to the differential reactivity of its two halogen substituents, requiring precise control over reaction conditions to achieve high yield and selectivity.

Introduction: The Challenge of Selectivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency.[1] However, when substrates like this compound are employed, the reaction's success hinges on selectively coupling at the more reactive C-I bond without affecting the C-Cl bond. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[2][3] This inherent difference in reactivity is the key to achieving a selective transformation. This guide will walk you through common issues and provide robust solutions to maximize the yield of your desired product.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: My reaction yield is low, and I'm observing significant amounts of starting material. What are the primary factors to investigate?

A1: Low conversion is a common issue and can often be traced back to several key parameters. A systematic approach to troubleshooting is crucial.

  • Catalyst Activity: The heart of the Suzuki coupling is the palladium catalyst. Ensure your palladium source, whether a pre-catalyst or a Pd(0) species, is active.[4]

    • Pd(0) vs. Pd(II): If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to a sluggish reaction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass this step.[5]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[6] Use fresh ligands or store them under an inert atmosphere. The choice of ligand is also critical. For coupling at the C-I bond in the presence of a C-Cl bond, standard ligands like triphenylphosphine (PPh₃) are often sufficient. However, if side reactions are an issue, more specialized ligands may be required.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can be a major source of catalyst deactivation.[6] Ensure your base is of high purity and finely powdered for better solubility and reactivity.[4]

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, especially through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[7][8] Using a more stable boronic ester, such as a pinacol ester, can often mitigate this issue.[7][9]

Q2: I'm observing the formation of a significant amount of dehalogenated byproduct (4-chlorobenzoic acid). How can I minimize this side reaction?

A2: Dehalogenation, specifically protodeiodination in this case, is a common side reaction where the iodine atom is replaced by a hydrogen atom.[10] This is often competitive with the desired cross-coupling pathway.

  • Optimize Your Base: The choice and amount of base are critical. A base that is too strong can promote dehalogenation.

    • Milder Bases: Consider switching from strong bases like NaOH or KOtBu to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[6][11]

    • Anhydrous Conditions: Water can be a proton source for dehalogenation. While some Suzuki protocols use aqueous bases, employing anhydrous conditions with a suitable base can sometimes suppress this side reaction.[6]

  • Control Reaction Temperature and Time:

    • Lowering the reaction temperature can often reduce the rate of dehalogenation relative to the cross-coupling reaction.[10]

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor side reactions.

  • Ligand Choice:

    • Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[11] While often used for less reactive halides, they can sometimes be beneficial in complex systems.

Q3: My reaction is not selective, and I'm getting a mixture of products coupled at both the iodide and chloride positions. What's going wrong?

A3: Achieving high selectivity is the primary challenge with dihalogenated substrates. Coupling at the less reactive C-Cl bond suggests that the reaction conditions are too harsh or that the catalyst system is not selective enough.

  • Leverage Inherent Reactivity: The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition, the first step in the catalytic cycle.[12] Standard Suzuki conditions should favor coupling at the iodide. If you are seeing C-Cl coupling, your reaction conditions are likely too forcing.

    • Temperature Control: High temperatures can overcome the activation barrier for C-Cl bond activation. Run the reaction at the lowest temperature that provides a reasonable rate for C-I coupling (typically 80-100 °C).[5]

    • Catalyst System: Avoid highly active catalyst systems designed for aryl chlorides. A standard catalyst like Pd(PPh₃)₄ is often sufficient to selectively target the C-I bond.[13]

  • Solvent Effects: The choice of solvent can influence selectivity.

    • Nonpolar solvents like toluene or dioxane generally favor the expected reactivity profile.[14]

    • Some polar aprotic solvents like DMF or MeCN have been shown to alter selectivity in certain systems, sometimes favoring the coupling of less reactive partners.[14][15] Sticking to less polar solvent systems is a safer starting point for this substrate.

Visualizing the Process: Suzuki Catalytic Cycle and Selectivity

To better understand the reaction, let's visualize the key steps and the point at which selectivity is determined.

Suzuki_Cycle cluster_main Suzuki Catalytic Cycle cluster_selectivity Selectivity Checkpoint Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L_n-I OA->PdII_Aryl Selectivity Oxidative Addition is Key C-I >> C-Cl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L_n-R Transmetalation->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product ArylHalide This compound ArylHalide->OA BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki catalytic cycle with emphasis on the oxidative addition step, which is critical for selectivity.

Optimized Experimental Protocol

This protocol provides a robust starting point for the selective Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv), finely powdered

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.[5]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-30 minutes. This is a critical step to remove oxygen.[4]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.[6]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Decision Tree

If you encounter issues, this decision tree can guide your optimization efforts.

Troubleshooting_Suzuki Start Low Yield of Desired Product Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No High_Conversion High Conversion, Low Yield Check_Conversion->High_Conversion Yes Catalyst Check Catalyst Activity - Use fresh Pd(PPh₃)₄ - Ensure inert atmosphere Low_Conversion->Catalyst Reagents Verify Reagent Quality - Use fresh boronic acid - Use dry, degassed solvent Low_Conversion->Reagents Side_Products Analyze Side Products High_Conversion->Side_Products Dehalogenation Dehalogenation Dominates Side_Products->Dehalogenation Dehalogenation Homocoupling Homocoupling Observed Side_Products->Homocoupling Homocoupling No_Selectivity C-Cl Coupling Observed Side_Products->No_Selectivity Both Halides React Optimize_Base Optimize Base - Switch to K₃PO₄ or Cs₂CO₃ - Try anhydrous conditions Dehalogenation->Optimize_Base Optimize_Temp Lower Reaction Temperature Dehalogenation->Optimize_Temp Degas Improve Degassing Protocol Homocoupling->Degas Milder_Conditions Use Milder Conditions - Lower temperature - Avoid highly active catalysts No_Selectivity->Milder_Conditions

References

common side reactions in Sonogashira coupling with 4-Chloro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling of 4-Chloro-2-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Sonogashira coupling of a challenging substrate, this compound. My goal is to move beyond simple procedural lists and explain the causality behind common issues and their solutions, ensuring your experiments are both successful and reproducible.

The substrate , this compound, presents a unique set of challenges. The reactivity of the C-I bond is significantly greater than the C-Cl bond, allowing for selective coupling. However, the electron-withdrawing nature of both the chloro and carboxylic acid groups influences the reactivity of the aryl iodide, and the acidic proton of the carboxylic acid can interact with the reaction base. This guide is structured to address these specific nuances.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, observable problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the root causes and providing step-by-step protocols for resolution.

Issue 1: My reaction is clean, but I'm isolating significant amounts of a di-yne byproduct. What is happening and how can I stop it?

Answer: You are observing the Glaser-Hay homocoupling of your alkyne starting material. This is one of the most common side reactions in copper-catalyzed Sonogashira couplings.[1][2][3] It occurs when two molecules of the terminal alkyne couple to form a symmetrical 1,3-diyne. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[1][3]

The mechanism involves the formation of a copper acetylide intermediate, which then undergoes oxidative coupling.[1][4] While the copper co-catalyst is intended to facilitate transmetalation to the palladium center, it can also divert the alkyne down this undesired pathway.[1][5]

  • Ensure Rigorous Inert Atmosphere: The palladium(0) catalyst and copper acetylide intermediates are sensitive to oxygen.[1][6]

    • Solvent Degassing: Before use, thoroughly degas your solvent(s) by bubbling a stream of inert gas (Argon or Nitrogen) through it for at least 30-60 minutes or by using several freeze-pump-thaw cycles.

    • Reaction Setup: Assemble your reaction glassware hot from the oven and allow it to cool under a stream of inert gas. Use Schlenk techniques or a glovebox for the entire duration of the setup and reaction.[6]

  • Optimize Reagent Stoichiometry and Addition:

    • Reduce Copper Loading: High concentrations of copper(I) can accelerate homocoupling. Try reducing the CuI loading to 1-2 mol%. In some cases, as low as 0.5 mol% can be effective.

    • Slow Alkyne Addition: Instead of adding the alkyne all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[6][7]

  • Switch to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to eliminate the copper co-catalyst entirely.[1][3][5]

    • Conditions: Copper-free Sonogashira reactions often require a different set of conditions. They typically use a higher loading of a palladium catalyst, often with specialized, bulky phosphine ligands, and may require higher temperatures.[8] A common system is Pd(OAc)₂ with a ligand like SPhos or XPhos in a solvent like DMF or NMP with a base such as Cs₂CO₃.[8][9]

Issue 2: My starting this compound is consumed, but my yield is low, and I see a major byproduct corresponding to the mass of 4-Chlorobenzoic acid.

Answer: This indicates that a significant side reaction is hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.[10][11] This reductive process consumes your starting material without forming the desired C-C bond. It can be caused by several factors, including impurities (especially water) in the reagents or solvent, or an imbalance in the catalytic cycle.

  • Verify Reagent and Solvent Quality:

    • Anhydrous Conditions: Ensure all reagents are anhydrous. Use freshly distilled amine bases (like triethylamine or diisopropylethylamine). Dry your solvent over molecular sieves or by distillation. Water can be a proton source for the hydrodehalogenation pathway.

    • High-Purity Reagents: Use high-purity starting materials. Impurities can sometimes interfere with the catalytic cycle and promote side reactions.[6]

  • Adjust Base and Alkyne Stoichiometry:

    • Sufficient Base: For your substrate, this compound, the carboxylic acid proton will react with your amine base. You must use at least one equivalent of base to neutralize the substrate plus the amount required for the catalytic cycle (typically 1.5-2 equivalents). Therefore, a total of 2.5-3 equivalents of base is a good starting point. Insufficient base can lead to side reactions.

    • Alkyne Equivalents: Ensure you are using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents). If the alkyne is consumed by homocoupling, the palladium catalyst may find alternative reaction pathways, including hydrodehalogenation.

  • Optimize the Catalytic System:

    • Ligand Choice: The choice of phosphine ligand can influence the stability of the palladium intermediates.[12][13] For electron-deficient aryl halides, bulky, electron-rich phosphine ligands can sometimes stabilize the catalyst and favor the desired cross-coupling over reduction.[14][15] Consider switching from PPh₃ to a ligand like P(t-Bu)₃ or a biarylphosphine ligand.

Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing the reaction for this specific substrate.

Q1: How does the carboxylic acid group on this compound affect the reaction?

A1: The carboxylic acid group has two main effects. First, its acidic proton will be deprotonated by the amine base used in the reaction. You must account for this by adding at least one extra equivalent of base to ensure enough free base is available to participate in the catalytic cycle.[16] Second, the resulting carboxylate is a potential coordinating group. It could coordinate to the palladium or copper center, potentially influencing catalyst activity or stability. While often well-tolerated, if you suspect issues, you can perform the reaction on the corresponding methyl ester and hydrolyze it back to the carboxylic acid post-coupling.

Q2: What is the best catalyst and ligand combination for this electron-deficient substrate?

A2: For electron-deficient aryl iodides like this compound, the oxidative addition step is generally fast. Standard catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are often sufficient.[17] However, the overall efficiency can be sensitive to the ligand. While triphenylphosphine (PPh₃) is a common starting point, more electron-rich and bulky phosphine ligands can sometimes improve yields and catalyst stability by promoting the reductive elimination step and preventing catalyst decomposition.[12][14][15] If standard conditions fail, consider ligands like tricyclohexylphosphine (PCy₃) or biaryl phosphine ligands (e.g., SPhos, XPhos), especially if you are attempting a copper-free version.[8]

Q3: My reaction is sluggish and does not go to completion. What can I do?

A3: A sluggish reaction can be due to several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Palladium(0) species can be sensitive to air and decompose into palladium black, which is inactive.[6] If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) form, which is usually accomplished by the amine base or phosphine ligand.[18]

  • Temperature: While many Sonogashira couplings on aryl iodides proceed at room temperature, gently heating the reaction to 40-60 °C can often increase the rate without promoting significant side reactions.[19]

  • Solvent Choice: The polarity of the solvent can play a role. Solvents like DMF, NMP, or THF are common and generally perform well.[7][8] If your reagents are not fully soluble, the reaction will be slow.

Data & Diagrams

Table 1: Recommended Starting Conditions for Sonogashira Coupling of this compound
ParameterConditionRationale & Notes
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)A reliable and common Pd(II) precatalyst.
Copper Co-catalyst CuI (1-5 mol%)Essential for the classical Sonogashira cycle; reduce to minimize homocoupling.[1]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Use at least 2.5 equivalents to neutralize the substrate and drive the reaction.
Solvent THF or DMF (degassed)Common polar aprotic solvents that solubilize reagents well.
Temperature Room Temperature to 50 °CStart at RT; gentle heating can increase the rate if the reaction is slow.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent Glaser homocoupling and catalyst degradation.[1][6]
Diagram 1: Sonogashira Catalytic Cycle and Common Side Reactions

This diagram illustrates the main productive cycle and the points where the two most common side reactions, Glaser coupling and hydrodehalogenation, diverge.

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I = 4-Chloro- 2-iodobenzoic acid PdII_Ar Ar-Pd(II)L₂(I) OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal Hydrodehalogenation Hydrodehalogenation (Ar-H Product) PdII_Ar->Hydrodehalogenation Reductive Pathway PdII_Alk Ar-Pd(II)L₂(Alkyne) Transmetal->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Alkyne Product RedElim->Product CuI CuI Cu_Acetylide Cu-C≡C-R CuI->Cu_Acetylide Alkyne R-C≡C-H Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal Transfers alkyne to Palladium Glaser Glaser Homocoupling (Di-yne Product) Cu_Acetylide->Glaser Diverts Alkyne O2 O₂ O2->Glaser ProtonSource H⁺ Source (e.g., H₂O) ProtonSource->Hydrodehalogenation

Caption: The Sonogashira cycle and key off-cycle side reactions.

Diagram 2: Troubleshooting Workflow for a Failed Sonogashira Reaction

This workflow provides a logical decision-making process for diagnosing a failed or low-yielding reaction.

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_SM Is Starting Material (Aryl Iodide) Consumed? Start->Check_SM Check_Byproducts What are the major byproducts in LCMS/TLC? Check_SM->Check_Byproducts Yes Check_Catalyst Check for Catalyst Death (e.g., Pd Black) Check_SM->Check_Catalyst No SM_Consumed_Yes Yes Homocoupling Di-yne (Glaser Product) Check_Byproducts->Homocoupling Di-yne Hydrodehalogenation Reduced Ar-H Check_Byproducts->Hydrodehalogenation Ar-H Decomposition Complex Mixture/ Baseline Material Check_Byproducts->Decomposition Other Solve_Homocoupling Solution: 1. Rigorous Degassing 2. Reduce [CuI] 3. Slow Alkyne Addition 4. Go Copper-Free Homocoupling->Solve_Homocoupling Solve_Hydro Solution: 1. Use Anhydrous Reagents 2. Check Base Stoichiometry 3. Optimize Ligand Hydrodehalogenation->Solve_Hydro Solve_Decomp Solution: 1. Lower Temperature 2. Change Solvent/Ligand 3. Check for Impurities Decomposition->Solve_Decomp SM_Consumed_No No Check_Conditions Review Reaction Conditions: - Inert Atmosphere? - Reagent Purity? - Temperature? Check_Catalyst->Check_Conditions Solve_Inactive Solution: 1. Use Fresh Catalyst 2. Ensure Anhydrous/Inert Setup 3. Increase Temperature Check_Conditions->Solve_Inactive

Caption: A decision tree for troubleshooting Sonogashira reactions.

References

Technical Support Center: 4-Chloro-2-iodobenzoic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2-iodobenzoic acid. This resource is designed to provide in-depth troubleshooting advice and practical solutions to a common and persistent challenge in cross-coupling reactions: the prevention of unwanted homocoupling side products. By understanding the underlying mechanisms and adopting robust experimental protocols, you can significantly improve the yield, purity, and reproducibility of your desired cross-coupled products.

The Challenge: Homocoupling of an Ortho-Substituted Aryl Halide

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its two halogen atoms, allowing for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chloride bond in palladium-catalyzed cross-coupling reactions, enabling site-selective transformations.[1] However, the very reactivity that makes the C-I bond attractive for cross-coupling also makes it susceptible to a key side reaction: homocoupling.

This guide will focus on preventing the formation of the symmetrical biaryl byproduct, 2,2'-dichloro-6,6'-dicarboxybiphenyl, during common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Core Principles for Suppressing Homocoupling

Homocoupling in palladium-catalyzed reactions often arises from two primary pathways:

  • Oxidative Coupling: This pathway is promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2][3] These Pd(II) species can then mediate the coupling of two molecules of the organometallic partner (e.g., boronic acid in Suzuki coupling) or the aryl halide itself.[4]

  • Reductive Coupling: This can occur through various mechanisms, often involving the reaction of two organopalladium intermediates.

Our strategies for preventing homocoupling will therefore center on controlling the catalytic cycle to favor the desired cross-coupling pathway over these side reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, with a substrate like this compound, the boronic acid partner is also prone to homocoupling.

FAQ 1: I'm observing a significant amount of the homocoupled biphenyl derived from my boronic acid. What's the primary cause and how can I fix it?

This is a classic issue in Suzuki couplings and is almost always linked to the presence of oxygen and Pd(II) species in the reaction mixture.[2][3] The mechanism often involves a stoichiometric reaction between the Pd(II) catalyst and the boronic acid.[4]

Solutions:

  • Rigorous Degassing: Oxygen is a key culprit in promoting homocoupling.[5] Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[1] Alternatively, a freeze-pump-thaw technique (three cycles) is highly effective.

  • Maintain an Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas to prevent oxygen from re-entering the system.[6]

  • Use a Pd(0) Source: While Pd(II) precatalysts like Pd(OAc)₂ are common, they require an in-situ reduction to the active Pd(0) state.[7] This reduction process can sometimes be inefficient, leaving residual Pd(II) that can drive homocoupling. Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this.[8]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to ensure that the palladium remains in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[4]

FAQ 2: My reaction is sluggish, and I still see homocoupling even after degassing. What other parameters should I investigate?

If homocoupling persists despite a rigorously inert atmosphere, other factors in your reaction setup may be favoring this side pathway.

Parameter Optimization Table for Suzuki Coupling:

ParameterRecommendation for this compoundRationale
Palladium Catalyst Use a pre-formed Pd(0) catalyst or a modern Pd(II) precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3).[9]Bulky ligands accelerate the rate-limiting oxidative addition and subsequent steps of the desired cross-coupling cycle, outcompeting the homocoupling pathway.[8]
Base K₃PO₄ or Cs₂CO₃ are often preferred.[6]These bases are strong enough to promote the reaction but are generally less prone to causing side reactions compared to stronger bases like alkoxides. The choice of base can significantly impact the reaction outcome.[6]
Solvent Aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water.[2]The solvent system needs to solubilize all components effectively. Water is often necessary to facilitate the transmetalation step with boronic acids.[2]
Temperature Screen a range from 60°C to 100°C.Excessive heat can lead to catalyst degradation and promote side reactions.[6] Start at a lower temperature and gradually increase if the reaction is slow.

Experimental Workflow: Minimizing Homocoupling in Suzuki Coupling

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition (Under Inert Gas) cluster_reaction Reaction & Monitoring A 1. Add Aryl Iodide, Boronic Acid, & Base to Oven-Dried Vial B 2. Seal with Septum A->B C 3. Purge with Inert Gas (Ar/N2) for 10-15 min B->C D 4. Add Degassed Solvent C->D E 5. Add Pd Catalyst/Ligand D->E F 6. Heat to Optimized Temperature (e.g., 80°C) E->F G 7. Monitor by TLC/LC-MS F->G

Caption: Workflow for setting up a Suzuki coupling reaction to minimize homocoupling.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is used to form C-C triple bonds. A major side reaction is the Glaser-Hay oxidative homocoupling of the terminal alkyne.[10]

FAQ 3: I'm getting a high yield of the di-yne byproduct from my alkyne starting material. How do I prevent this Glaser coupling?

Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes and is highly dependent on the presence of oxygen.[10][11]

Solutions:

  • Strictly Anaerobic Conditions: This is the most critical factor. The mechanism for Glaser coupling involves the oxidation of Cu(I) to Cu(II).[11] Thoroughly degassing all solvents and reagents and maintaining a strict inert atmosphere is paramount.

  • Minimize Copper Catalyst Loading: While copper is a co-catalyst, using a large excess can accelerate the unwanted Glaser pathway. Use the minimum amount of Cu(I) salt (e.g., CuI) necessary for the reaction to proceed efficiently.

  • Use a Copper-Free Protocol: Several modern Sonogashira protocols operate without a copper co-catalyst, which completely eliminates the possibility of Glaser homocoupling.[12] These methods often require more specialized palladium catalysts or ligands.

  • Controlled Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere can significantly reduce homocoupling.[10]

Competing Pathways in Sonogashira Coupling

Caption: Competing Sonogashira cross-coupling and Glaser homocoupling pathways.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms C-N bonds. While homocoupling of the aryl halide is less common than in Suzuki or Sonogashira reactions, other side reactions like hydrodehalogenation can become problematic.

FAQ 4: In my Buchwald-Hartwig reaction, I am observing the formation of 4-chlorobenzoic acid. What is this side reaction and how can it be suppressed?

This side product results from hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.[8] This can occur if the catalytic cycle is intercepted by a hydride source after oxidative addition but before the amine couples.[13]

Solutions:

  • Choice of Base: Avoid bases that can act as hydride donors. Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard, but ensure they are high purity. K₃PO₄ can also be a good choice.[14]

  • Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) can accelerate the desired C-N bond formation, kinetically disfavoring the hydrodehalogenation pathway.[8][14]

  • Solvent Purity: Ensure the use of anhydrous, high-purity solvents. Some solvents, especially alcohols, can act as hydride sources under certain conditions.[8]

General Protocol for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried reaction tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inerting: Seal the tube and purge with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Solvent: Add the degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by an appropriate analytical method (TLC, LC-MS).

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup to remove the base and other salts.[15]

References

Technical Support Center: Optimization of Catalyst Loading for the Heck Reaction with 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Heck-Mizoroki reaction, with a specific focus on the challenging substrate, 4-chloro-2-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions. Here, we will explore the nuances of catalyst loading and provide practical, field-tested advice to troubleshoot common issues encountered during experimentation.

The Heck reaction is a powerful tool for carbon-carbon bond formation, involving the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] The substrate , this compound, presents a unique challenge due to the presence of two different halogen atoms and a deactivating carboxyl group. The reactivity of aryl halides in the Heck reaction generally follows the trend: I > Br > Cl.[2] This inherent difference in reactivity allows for selective coupling at the more reactive C-I bond. However, optimizing the catalyst loading is crucial to achieve high yields and prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when working with this compound in a Heck reaction.

Q1: What is a typical starting catalyst loading for the Heck reaction with this compound?

A1: For a highly reactive aryl iodide like this compound, a good starting point for palladium catalyst loading, such as with Palladium(II) Acetate (Pd(OAc)₂), is typically in the range of 0.5-2 mol%.[3] Due to the high reactivity of the C-I bond, it is often possible to achieve good conversion with lower catalyst concentrations.[3] Some studies have shown that for certain substrates, palladium loading can be reduced to as low as 0.5% while improving the overall yield.[4]

Q2: Is a phosphine ligand always necessary for this reaction?

A2: Not necessarily. The high reactivity of aryl iodides can sometimes allow the Heck reaction to proceed efficiently without an added phosphine ligand, in what is known as a "ligand-free" reaction.[3] In such cases, the solvent or other species in the reaction mixture can act as weak ligands.[3] However, the absence of a stabilizing ligand can lead to the formation of palladium black, an inactive form of the catalyst.[3] If you encounter low yields or catalyst deactivation, the addition of a phosphine ligand is a critical troubleshooting step.

Q3: Which palladium source is generally most effective?

A3: Palladium(II) acetate (Pd(OAc)₂) is a widely used and effective precatalyst for the Heck reaction.[3] It is often more efficient than Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) because it is readily reduced in situ to the active Pd(0) species.[3][5] Pd(OAc)₂ is also relatively stable and more economical than many pre-formed Pd(0) catalysts.[3]

Q4: How does catalyst loading impact the formation of side products?

A4: While a sufficient amount of catalyst is necessary, excessively high loadings can lead to undesired side reactions.[3] High concentrations of palladium can catalyze the homocoupling of the aryl halide or promote isomerization of the alkene.[3][5] It is therefore crucial to find the minimum catalyst loading that provides a good yield in a reasonable timeframe.

Q5: What is the role of the base in this reaction, and how does it influence catalyst performance?

A5: The base plays a crucial role in the Heck catalytic cycle by neutralizing the hydrogen halide (HI) generated, which is essential for regenerating the active Pd(0) catalyst.[6] The choice of base, whether organic like triethylamine (Et₃N) or inorganic like potassium carbonate (K₂CO₃), can significantly affect reaction rates and yields.[6] The base can also influence the stability of the catalytic species.[7]

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the optimization of catalyst loading for the Heck reaction with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient Catalyst Loading: The amount of active catalyst is too low to drive the reaction to completion. 2. Catalyst Deactivation: The active Pd(0) species has precipitated as palladium black.[8] 3. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation energy barrier.[8]1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%, then 2 mol%). 2. Add a Stabilizing Ligand: Introduce a phosphine ligand (e.g., PPh₃, P(o-tol)₃) to stabilize the Pd(0) catalyst.[3] 3. Increase Reaction Temperature: Gradually increase the temperature in 10-20 °C intervals.[8]
Formation of Palladium Black/Mirror 1. Catalyst Agglomeration: The active Pd(0) species is unstable and precipitates out of the solution.[8] 2. High Catalyst Concentration: Overloading the system can lead to the formation of palladium aggregates.[9] 3. Absence of a Stabilizing Ligand: In "ligand-free" systems, catalyst aggregation is a common issue.[3]1. Add a Ligand: The addition of a phosphine ligand can stabilize the catalytic species and prevent precipitation.[3] 2. Reduce Catalyst Loading: Once optimal conditions are established, systematically lower the catalyst loading.[3] 3. Incremental Catalyst Addition: Adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.[3]
Formation of Side Products (e.g., Homocoupling) 1. High Catalyst Loading: Excess palladium can promote undesired side reactions.[3] 2. High Reaction Temperature: Can lead to product degradation or favor alternative reaction pathways.[8]1. Reduce Catalyst Loading: Find the minimum effective catalyst concentration.[3] 2. Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.[8]
Inconsistent Results 1. Sensitivity to Air or Moisture: The catalyst or reagents may be degrading due to exposure to the atmosphere. 2. Variable Reagent Quality: Impurities in solvents or reagents can interfere with the reaction.1. Use Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure Reagent Purity: Use high-purity, anhydrous solvents and reagents.[3]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Heck reaction.

G start Low or No Conversion catalyst_loading Increase Catalyst Loading start->catalyst_loading add_ligand Add Stabilizing Ligand start->add_ligand increase_temp Increase Reaction Temperature start->increase_temp success High Yield Achieved catalyst_loading->success Conversion Improves add_ligand->success Conversion Improves increase_temp->success Conversion Improves palladium_black Palladium Black Formation palladium_black->add_ligand reduce_loading Reduce Catalyst Loading palladium_black->reduce_loading side_products Side Product Formation side_products->reduce_loading lower_temp Lower Reaction Temperature side_products->lower_temp inconsistent_results Inconsistent Results inert_atmosphere Use Inert Atmosphere inconsistent_results->inert_atmosphere reagent_purity Ensure Reagent Purity inconsistent_results->reagent_purity

Caption: A decision tree for troubleshooting the Heck reaction.

Experimental Protocols

Protocol 1: Screening Catalyst Loading for the Heck Reaction of this compound

This protocol outlines a general procedure for screening different catalyst loadings to find the optimal concentration.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF or DMAc)[10]

  • Reaction vessels (e.g., Schlenk tubes or microwave vials)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a series of dry reaction vessels under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).

  • Add the base, for example, K₂CO₃ (2.0 mmol, 2.0 eq.).

  • In separate vessels, add varying amounts of Pd(OAc)₂ to achieve the desired catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

  • Add the anhydrous solvent (e.g., 5 mL of DMF).

  • Add the alkene, for example, ethyl acrylate (1.2 mmol, 1.2 eq.).

  • Seal the vessels and heat the reaction mixtures to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the progress of each reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[11][12]

  • Upon completion, cool the reaction mixtures to room temperature.

  • Work-up the reactions by diluting with a suitable solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel.[13]

  • Analyze the yield and purity of the product for each catalyst loading to determine the optimal concentration.

Visualizing the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis reagents Add this compound and base catalyst Add varying amounts of Pd(OAc)2 reagents->catalyst solvent_alkene Add solvent and alkene catalyst->solvent_alkene heat Heat under inert atmosphere solvent_alkene->heat monitor Monitor progress (TLC, GC-MS) heat->monitor workup Aqueous work-up and extraction monitor->workup purify Column chromatography workup->purify analyze Analyze yield and purity purify->analyze

Caption: General experimental workflow for a Heck coupling reaction.

Understanding the Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step.[2]

  • Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.[2]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product.[2]

  • Reductive Elimination and Catalyst Regeneration: The base assists in the reductive elimination of HI, regenerating the active Pd(0) catalyst to continue the cycle.[2][6]

Visualizing the Heck Catalytic Cycle

G Pd0 Pd(0)L2 ArPdX ArPd(II)XL2 Pd0->ArPdX Oxidative Addition (Ar-I) AlkeneComplex [ArPd(II)L2(alkene)]+X- ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH2-CH(Ar)-Pd(II)XL2 AlkeneComplex->InsertionProduct Migratory Insertion HPdX HPd(II)XL2 InsertionProduct->HPdX β-Hydride Elimination (Product Released) HPdX->Pd0 Reductive Elimination (+ Base, - HBX)

Caption: The catalytic cycle of the Heck-Mizoroki reaction.[2][5]

Data Summary

The following table presents hypothetical data to illustrate the effect of catalyst loading on the yield of the Heck reaction between this compound and an alkene, based on general trends observed in the literature.

Catalyst Loading (mol%) Reaction Time (h) Yield (%) Observations
2.0485Reaction proceeds quickly, but some side products may be observed.
1.0892Good balance of reaction rate and yield with minimal side products.
0.51688Slower reaction rate, but still provides a good yield.
0.12465Incomplete conversion observed even after extended reaction time.

This data is for illustrative purposes. Actual results will vary depending on the specific alkene, base, solvent, and other reaction conditions.

By systematically approaching the optimization of catalyst loading and understanding the underlying principles of the Heck reaction, researchers can significantly improve the outcomes of their synthetic efforts with challenging substrates like this compound.

References

troubleshooting low conversion in 4-Chloro-2-iodobenzoic acid cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting cross-coupling reactions with 4-chloro-2-iodobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low conversion, poor selectivity, or unexpected side products. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.

Introduction: The Challenge of Chemoselectivity

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a distinct challenge for cross-coupling reactions: the presence of two different halogen atoms (iodine and chlorine) on the aromatic ring. The success of any coupling reaction with this substrate hinges on achieving high chemoselectivity —preferentially reacting at one halogen site while leaving the other untouched.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br ≈ OTf > Cl.[1][2] This inherent reactivity difference is the key to selectively functionalizing the C–I bond. The oxidative addition of a Pd(0) catalyst to the carbon-iodine bond is significantly faster and occurs at lower temperatures than the corresponding addition to the more robust carbon-chlorine bond.[3][4] Low conversion or poor selectivity often arises from reaction conditions that are either too harsh, causing competitive reaction at the C–Cl bond, or too mild, resulting in an incomplete reaction at the C–I bond.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion so low when coupling at the C–I position?

Low conversion is one of the most common issues. The primary causes often relate to catalyst activity, reagent quality, or suboptimal reaction conditions. Key areas to investigate include:

  • Catalyst System: Inactive or inappropriate catalyst/ligand combination.

  • Reagent Integrity: Degradation of the organoboron reagent (for Suzuki coupling) or other coupling partners.[5]

  • Oxygen Contamination: Failure to maintain a strictly inert atmosphere can lead to catalyst decomposition and side reactions like homocoupling.[6]

  • Inadequate Temperature: The temperature may be too low for efficient catalytic turnover.

Q2: I'm seeing significant coupling at the C–Cl bond. How can I improve selectivity for the C–I bond?

This indicates your reaction conditions are too harsh. The energy barrier for oxidative addition at the C–Cl bond is being overcome. To enhance selectivity:

  • Lower the Temperature: This is the most critical parameter. Reactions targeting the C–I bond can often be run at lower temperatures (e.g., room temperature to 80 °C).[7]

  • Choose the Right Ligand: Less reactive, sterically hindered, or electron-poor ligands can disfavor the more difficult C–Cl bond activation.[8][9]

  • Reduce Reaction Time: Monitor the reaction closely and stop it once the desired C–I coupling is complete to prevent subsequent reaction at the C–Cl site.

Q3: What are the most common side products and how can I avoid them?

Besides the undesired C–Cl coupling product, common side reactions include:

  • Protodehalogenation: Replacement of the iodine or chlorine with a hydrogen atom. This is often caused by trace water or alcohol in the solvent or a non-optimal base.[6]

  • Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in a Suzuki reaction). This is typically caused by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II).[6] Rigorous degassing of solvents and use of an inert atmosphere are crucial for prevention.[5]

  • Decarboxylation: While less common under typical cross-coupling conditions, the benzoic acid moiety can be sensitive to very high temperatures or extremely harsh bases.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a Q&A format, providing causal explanations and actionable solutions.

Category 1: Low or No Conversion

Q: My reaction is not starting, or the starting material is recovered unchanged. What are the first things to check?

A: When a reaction fails to initiate, the issue almost always lies with one of the core components of the catalytic cycle. A systematic check is required.

The Causality Chain: The palladium-catalyzed cross-coupling cycle relies on three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10] A failure at any point will halt the entire process. The most common failure point for an unreactive substrate is the initial oxidative addition.[5]

Troubleshooting Workflow:

G start Problem: No Reaction cat 1. Catalyst System Check start->cat sub_cat1 Is the Pd source active? (e.g., Pd(OAc)2, Pd2(dba)3) cat->sub_cat1 Precatalyst sub_cat2 Is the ligand appropriate? (e.g., PPh3, SPhos) cat->sub_cat2 Ligand sub_cat3 Is a Pd(II) precatalyst used? Ensure in-situ reduction. cat->sub_cat3 Reduction reagents 2. Reagent Integrity sub_reagent1 Boronic acid/ester stable? Check for protodeboronation. reagents->sub_reagent1 Nucleophile sub_reagent2 Base appropriate and dry? (e.g., K3PO4, Cs2CO3) reagents->sub_reagent2 Base atmosphere 3. Inert Atmosphere sub_atm1 Properly degassed solvents? (Freeze-pump-thaw or sparging) atmosphere->sub_atm1 Solvent sub_atm2 Schlenk/glovebox technique used? Multiple vacuum/backfill cycles. atmosphere->sub_atm2 Setup conditions 4. Reaction Conditions sub_cond1 Is temperature high enough for C-I activation? conditions->sub_cond1 Temperature sub_cond2 Are all components soluble? conditions->sub_cond2 Solubility sub_cat1->reagents sub_cat2->reagents sub_cat3->reagents sub_reagent1->atmosphere sub_reagent2->atmosphere sub_atm1->conditions sub_atm2->conditions

Caption: Systematic workflow for diagnosing a failed reaction.

Actionable Solutions:

  • Catalyst & Ligand: For C–I coupling, a standard catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is often sufficient.[11] If using a Pd(II) precatalyst, ensure your conditions facilitate its reduction to the active Pd(0) state.[12] Sometimes, the coupling partner itself (like a phosphine ligand or amine) can act as the reductant.[12]

  • Base Selection: The base is crucial for the transmetalation step in Suzuki couplings.[5][13] Ensure the base is anhydrous and strong enough. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially for less reactive substrates.[5]

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and promote homocoupling of boronic acids.[6] Ensure all solvents are rigorously degassed and the reaction is set up under a positive pressure of an inert gas like argon or nitrogen.[5]

  • Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[5] Consider using fresh or purified boronic acid, or switch to a more stable boronate ester (e.g., a pinacol ester).[14]

Category 2: Poor Chemoselectivity

Q: I am trying to perform a Suzuki coupling at the C–I bond but am getting a mixture of products from reaction at both C–I and C–Cl sites. How do I fix this?

A: This is a classic optimization problem for di-halogenated substrates. The goal is to widen the reactivity window between the two halogen sites.

The Causality Chain: The activation energy for oxidative addition at a C–Cl bond is significantly higher than at a C–I bond.[4][15] Your reaction conditions are providing enough energy to overcome both barriers, leading to a loss of selectivity. This is primarily influenced by temperature and the electronic properties of the catalyst.

G cluster_0 Relative Activation Energy Pd(0) Pd(0) C-I Oxidative Addition C-I Oxidative Addition Pd(0)->C-I Oxidative Addition Low Ea C-Cl Oxidative Addition C-Cl Oxidative Addition Pd(0)->C-Cl Oxidative Addition High Ea Desired Product Desired Product C-I Oxidative Addition->Desired Product Side Product Side Product C-Cl Oxidative Addition->Side Product

Caption: Energy difference in C-I vs. C-Cl bond activation.

Actionable Solutions:

  • Temperature Control (Primary Lever): Systematically lower the reaction temperature. Start at 80 °C and decrease in 10-15 °C increments. Many selective C–I couplings can be achieved at or slightly above room temperature.

  • Ligand Tuning: The ligand has a profound effect on the catalyst's reactivity.[16][17]

    • Less is More: For selective C–I coupling, a simple, less electron-rich ligand like triphenylphosphine (PPh₃) is often sufficient and desirable.

    • Avoid "Super-Reactive" Ligands: Highly electron-rich and bulky biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to activate challenging bonds like C–Cl.[5][16] Using them here will almost certainly lead to poor selectivity.

  • Catalyst Loading: While less common, very high catalyst loadings can sometimes lead to reduced selectivity. Ensure you are using a standard loading (typically 1-5 mol %).[18]

Recommended Starting Conditions for Selective Suzuki Coupling:

ParameterRecommendation for C–I SelectivityRationale
Pd Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Standard, reliable Pd(0) or Pd(II) sources.
Ligand PPh₃ (4-8 mol%)A simple, moderately active ligand that disfavors C-Cl activation.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Strong, non-nucleophilic bases effective in transmetalation.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Common solvent systems for Suzuki couplings.[5]
Temperature 60-80 °C (start)Low enough to disfavor C-Cl activation but sufficient for C-I.

Optimized Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C-I position of this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium Phosphate [K₃PO₄], anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized Water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.08 equiv).[5]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 solvent ratio and a final concentration of ~0.1 M with respect to the starting halide.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 80 °C. Stir the mixture vigorously.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. Look for the consumption of the starting material and the appearance of the desired product mass.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the benzoic acid product. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.

References

Technical Support Center: Purification of 4-Chloro-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-iodobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this unique class of compounds. The presence of both chloro and iodo substituents on the benzoic acid core presents specific hurdles that require a nuanced approach to achieve high purity.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address issues you may encounter in your experiments.

Core Purification Principles for Halogenated Benzoic Acids

The purification of this compound derivatives, like other substituted benzoic acids, primarily relies on exploiting differences in polarity and acidity between the target compound and impurities. The key techniques include recrystallization, acid-base extraction, and chromatography. However, the specific substitution pattern of a chloro group at the 4-position and a bulky iodo group at the 2-position introduces unique challenges, such as the potential for steric hindrance to affect solubility and the presence of closely related isomeric impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and impurities in a given solvent at different temperatures.[2][3] For this compound derivatives, selecting the right solvent and optimizing the cooling process are critical for success.

Q1: What is the best starting solvent for the recrystallization of my this compound derivative?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[4] For halogenated benzoic acids, a good starting point is often a polar protic solvent.

  • Expert Insight: Given the polarity of the carboxylic acid group, solvents like ethanol, methanol, or even a mixed solvent system with water can be effective.[4] For instance, benzoic acid itself can be effectively recrystallized from water due to its higher solubility in hot water compared to cold water.[2][5] However, the presence of the halogen atoms may increase its solubility in less polar solvents. It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific derivative.

Troubleshooting Recrystallization Issues:

Issue Potential Cause Troubleshooting Steps
"Oiling Out" The compound is coming out of solution above its melting point. This can be due to a supersaturated solution or the presence of impurities that depress the melting point.[4]1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation. 3. Allow the solution to cool more slowly to promote crystal formation.[4]
No Crystal Formation The solution may be too dilute (excess solvent was used) or has become supersaturated.[4]1. Induce crystallization: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[4][5] 2. Seed the solution: Add a tiny crystal of the pure compound to act as a nucleation site.[4][5] 3. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration.[4]
Low Crystal Yield Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.1. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Cool the solution in an ice bath to maximize precipitation. 3. Partially evaporate the solvent from the filtrate and cool again to recover a second crop of crystals.
Colored Crystals The presence of colored impurities that co-crystallize with your product.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[6] 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[6]

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add a minimal amount of a suitable solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.[4][5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.

Diagram: Recrystallization Workflow

G cluster_0 Recrystallization Process A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble Impurities D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Pure Crystals G->H

Caption: A typical workflow for the purification of a solid compound via recrystallization.

Section 2: Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral ones by altering their solubility in aqueous and organic phases. For this compound derivatives, this method is highly effective for removing neutral and basic impurities.

Q2: My recovery is low after performing an acid-base extraction. What could be the issue?

A2: Low recovery can stem from several factors, including incomplete extraction, premature precipitation, or unintended reactions.

  • Expert Insight: The pKa of the carboxylic acid is a critical factor. The choice of base and the pH of the aqueous solution must be carefully controlled. A weak base like sodium bicarbonate is often preferred over a strong base like sodium hydroxide to avoid potential side reactions with other functional groups in the molecule.[7]

Troubleshooting Acid-Base Extraction Issues:

Issue Potential Cause Troubleshooting Steps
Emulsion Formation Vigorous shaking of the separatory funnel can create a stable mixture of the organic and aqueous layers.[7]1. Allow the separatory funnel to stand undisturbed. 2. Gently swirl the funnel instead of shaking it vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.[7]
Precipitation in the Separatory Funnel The aqueous layer has become saturated with the carboxylate salt of your compound.[7]1. Add more water to the separatory funnel to dissolve the precipitate. 2. Perform multiple extractions with smaller volumes of the basic solution instead of a single large extraction.[7]
Low Recovery of Product The desired product may have some solubility in the aqueous layer, or if it's an ester derivative, it may have been hydrolyzed by a strong base.1. Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[7] 2. Use a milder base like sodium bicarbonate, especially when working with ester derivatives.[7]

Diagram: Acid-Base Extraction Logic

G cluster_0 Acid-Base Extraction of this compound start Crude Product in Organic Solvent (e.g., Dichloromethane) extract_base Extract with Aqueous Base (e.g., NaHCO3) start->extract_base organic_layer1 Organic Layer: Neutral Impurities extract_base->organic_layer1 Organic Phase aqueous_layer1 Aqueous Layer: Deprotonated Product (Carboxylate Salt) extract_base->aqueous_layer1 Aqueous Phase acidify Acidify with Aqueous Acid (e.g., HCl) aqueous_layer1->acidify precipitate Precipitated Pure Product acidify->precipitate filter Filter and Dry precipitate->filter final_product Pure this compound filter->final_product

Caption: Logical flow of an acid-base extraction for purifying acidic compounds.

Section 3: Chromatographic Purification

When dealing with impurities that have similar solubility and acidity to the target compound, such as regioisomers, chromatography is often the most effective purification method.

Q3: I am struggling to separate my this compound derivative from an isomeric impurity using column chromatography. What can I do?

A3: Separating isomers of halogenated benzoic acids can be challenging due to their similar polarities.[8] Optimizing your chromatographic conditions is key.

  • Expert Insight: Thin-Layer Chromatography (TLC) is an invaluable tool for developing your column chromatography method.[9] It allows for rapid screening of different mobile phase compositions to achieve optimal separation. For halogenated benzoic acids, a mobile phase consisting of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or an alcohol is a good starting point.[9] The addition of a small amount of acetic acid to the mobile phase can often improve the peak shape and resolution of acidic compounds by suppressing the ionization of the carboxylic acid group.

Troubleshooting Chromatographic Separation:

Issue Potential Cause Troubleshooting Steps
Poor Separation (Co-elution) The mobile phase is not optimized for the specific isomers.1. Adjust Mobile Phase Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity. 2. Try a Different Solvent System: Experiment with different solvent combinations (e.g., dichloromethane/methanol). 3. Add an Acidic Modifier: Add a small amount (0.1-1%) of acetic or formic acid to the mobile phase to improve peak shape.
Tailing of Spots/Peaks The acidic nature of the compound is causing strong interactions with the silica gel.1. Add a small amount of a volatile acid (e.g., acetic acid) to the mobile phase. This will protonate the silanol groups on the silica and reduce tailing.
Compound Stuck on the Column The compound is too polar for the chosen mobile phase.1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Consider using a more polar stationary phase (e.g., alumina or reversed-phase silica).

Purity Assessment

After purification, it is essential to assess the purity of your this compound derivative. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for this purpose.[10]

Typical HPLC Parameters for Purity Analysis:

Parameter Typical Value
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.
Flow Rate 1.0 mL/min[11]
Detection UV at a wavelength where the compound has strong absorbance (e.g., 235 nm[11] or 254 nm).
Injection Volume 10-20 µL
Column Temperature 25-30 °C[11]

References

removing palladium catalyst from 4-Chloro-2-iodobenzoic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in synthetic chemistry: the removal of residual palladium catalysts from reaction products, with a specific focus on reactions involving substrates like 4-Chloro-2-iodobenzoic acid. In the synthesis of active pharmaceutical ingredients (APIs) and other high-value molecules, minimizing palladium content is not just a matter of purity, but a crucial regulatory requirement.[1][2] This resource combines established methodologies with troubleshooting insights to help you navigate this essential purification step effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is removing palladium so critical in pharmaceutical applications?

Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation (ICH).[3] Palladium is a toxic heavy metal, and its presence in final drug products can pose significant health risks to patients. Regulatory guidelines, such as ICH Q3D, set stringent limits on the permitted daily exposure (PDE) to elemental impurities, making efficient removal a non-negotiable aspect of drug development and manufacturing.[1]

Q2: My initial workup (extraction, washing) isn't removing all the palladium. What's going wrong?

This is a very common issue. Palladium catalysts, especially after a reaction, can exist in various forms, including soluble complexes, colloidal nanoparticles, and metallic palladium (Pd(0)).[4][5] Simple aqueous washes or solvent extractions are often insufficient because:

  • Solubility: Palladium complexes can be soluble in the organic phase along with your product.

  • Colloids: Colloidal palladium can be notoriously difficult to remove by simple filtration or extraction.[4]

  • Strong Ligand Binding: The product itself or byproducts might act as ligands, keeping the palladium solubilized in the organic layer.

Therefore, more targeted methods are almost always necessary for achieving the low parts-per-million (ppm) levels required.

Q3: What are the main strategies for palladium removal?

The primary methods can be categorized into three main approaches:

  • Adsorption: Using solid-supported materials (scavengers) that bind to the palladium, allowing it to be filtered off.[6][7]

  • Chromatography: Separating the product from the catalyst based on differential adsorption on a stationary phase like silica gel.[4][8]

  • Crystallization/Precipitation: Inducing the product to crystallize, leaving the palladium impurities in the mother liquor. However, palladium can sometimes co-crystallize with the product.[1]

The choice of method depends on the specific reaction, the nature of the product, the solvent system, and the scale of the synthesis.[3]

Q4: What are "palladium scavengers" and how do they work?

Palladium scavengers are materials, often based on silica or polymer resins, that are functionalized with groups that have a high affinity for palladium.[6][9] These functional groups are typically sulfur-containing (thiol, thiourea) or nitrogen-containing ligands that chelate the metal.[6] The process involves stirring the crude reaction mixture with the scavenger, which binds the palladium. The solid scavenger is then easily removed by filtration, leaving a purified solution.[3][7] This is often the most effective method for reaching very low residual palladium levels.[5]

Part 2: Troubleshooting Guides & Protocols

Scenario 1: High Palladium Content After Suzuki Coupling

You have performed a Suzuki coupling with this compound and a boronic acid. Initial analysis shows palladium levels >1000 ppm.

Initial Diagnostic Questions:
  • What form is the palladium in? Is the solution black/grey, suggesting precipitated Pd(0)? Or is it a clear, colored solution, suggesting soluble Pd(II) or complexes?

  • What is the solvent? The efficiency of scavengers and other methods is highly solvent-dependent.[3]

  • Is the product an acid, base, or neutral? The properties of your product can influence the choice of purification. For this compound derivatives, the acidic proton can be used to your advantage.

Recommended Workflow: The Scavenger Approach

This is often the most robust method for achieving low ppm levels.

Palladium_Removal_Workflow cluster_0 Initial Workup cluster_1 Scavenging Protocol cluster_2 Final Purification A Crude Reaction Mixture (e.g., >1000 ppm Pd) B Filter through Celite® Pad (Removes Pd(0)) A->B C Add Scavenger (e.g., SiliaMetS Thiol) B->C D Stir at Optimal Temp/Time (e.g., 40-60°C, 2-16h) C->D E Filter to Remove Scavenger-Pd D->E F Concentrate Filtrate E->F G Optional Recrystallization F->G H Purified Product (<10 ppm Pd) G->H

Caption: Workflow for Palladium Removal Using Scavengers.

Step-by-Step Protocol: Scavenging with Thiol-Functionalized Silica
  • Pre-filtration: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, THF). Pass the mixture through a short pad of Celite® on a sintered glass funnel.[4][8] This will remove the bulk of any precipitated metallic palladium (Pd(0)).

  • Scavenger Selection: Thiol-based silica scavengers (e.g., SiliaMetS Thiol, QuadraPure™ TU) are highly effective for a broad range of palladium species.[5][6]

  • Scavenging:

    • Transfer the filtrate to a clean flask.

    • Add the silica-based scavenger (typically 5-20 wt% relative to the product mass).

    • Stir the slurry at a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[10]

  • Removal: Allow the mixture to cool to room temperature and filter to remove the scavenger, which now contains the bound palladium. Wash the scavenger cake with a small amount of fresh solvent.

  • Analysis: Concentrate the combined filtrate and analyze the residual palladium content using ICP-MS or ICP-OES.

Troubleshooting Scavenging
  • Problem: Palladium levels are still high (>50 ppm).

    • Solution 1: Increase Scavenger Amount. The scavenger may be saturated. Increase the amount of scavenger by 5-10 wt% and repeat the process.

    • Solution 2: Increase Time/Temperature. The kinetics of binding may be slow. Increase the stirring time or temperature (within the stability limits of your product).

    • Solution 3: Change Scavenger Type. Some palladium complexes may have a higher affinity for a different functional group. Try a thiourea-based scavenger, which can be very effective for various palladium forms.[6]

Scenario 2: Product is Amenable to Crystallization

For products with good crystallinity, this can be a cost-effective method, though it may require optimization.

Step-by-Step Protocol: Purification by Crystallization
  • Initial Cleanup: Perform a pre-filtration through Celite® as described above to remove insoluble palladium.

  • Solvent Selection: Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Optional Treatment: For particularly stubborn cases, you can add a small amount of activated carbon (e.g., Darco®) to the hot solution, stir for 15-30 minutes, and perform a hot filtration to remove the carbon. Activated carbon can adsorb some palladium species.

  • Crystallization: Allow the solution to cool slowly to induce crystallization. Cooling to 0-5 °C can maximize the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Analysis: Analyze both the crystals and the mother liquor for palladium content. A significant portion of the palladium should remain in the mother liquor.

Troubleshooting Crystallization
  • Problem: The product crystallizes, but palladium levels remain high.

    • Reason: This indicates that palladium is co-crystallizing or being occluded within the crystal lattice.[1]

    • Solution 1: Recrystallization. A second recrystallization may be necessary to achieve the desired purity.

    • Solution 2: Combined Approach. Use a scavenger treatment before the crystallization step. This synergistic approach is often highly effective.

Part 3: Comparative Data & Advanced Methods

Table 1: Comparison of Common Palladium Removal Techniques
MethodTypical Efficiency (Final Pd ppm)ProsConsBest For
Filtration over Celite® >200 ppmSimple, fast, removes Pd(0)Ineffective for soluble Pd speciesInitial workup of any reaction
Column Chromatography 20 - 100 ppmSeparates multiple impuritiesCan be slow, high solvent use, potential product loss on silicaLab-scale purification
Activated Carbon 50 - 150 ppmInexpensiveCan be non-selective, may adsorb product, often incomplete removalPre-treatment before other methods
Crystallization 10 - 100 ppmPotentially scalable, cost-effectiveRisk of co-crystallization, requires optimizationCrystalline products
Solid-Supported Scavengers <1 to 20 ppmHigh efficiency, high selectivity, simple filtration removal[5][6]Higher initial cost of reagentsFinal API steps, achieving very low Pd limits
Advanced Method: Catch-and-Release Purification

For acidic products like this compound derivatives, a "catch-and-release" strategy using a basic resin can be employed.

Catch_Release_Workflow A Crude Product Solution (Acidic Product + Pd Impurities) B Pass through Basic Resin Column (e.g., Amine-functionalized) A->B C Product is 'Caught' on Resin B->C D Wash Resin with Solvent (Removes neutral impurities & Pd) C->D E 'Release' Product with Acidic Wash (e.g., HCl in Dioxane) D->E F Collect Pure Product Solution E->F

Caption: Catch-and-Release Purification Workflow.

This technique involves immobilizing the acidic product onto a solid-supported base. The neutral and cationic palladium impurities can then be washed away. Finally, the purified product is released from the support by washing with an acidic solution.

References

Technical Support Center: Scale-Up of Reactions with 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and process development professionals working with 4-Chloro-2-iodobenzoic acid (CAS No: 13421-13-1). This document provides in-depth, field-proven insights into the challenges and considerations when transitioning reactions involving this versatile intermediate from the bench to a larger scale. We will move beyond simple protocols to explore the underlying principles that govern successful process scale-up, focusing on safety, efficiency, and product quality.

Section 1: Core Compound Properties & Handling at Scale (FAQs)

Understanding the fundamental physicochemical properties of this compound is the bedrock of successful scale-up. Minor issues at the lab scale can become significant hazards or yield-killers in larger reactors.

Q1: What are the critical physical properties of this compound I should be aware of for scale-up?

A1: Key properties that influence process design include its solid-state nature, melting point, and solubility. This information is crucial for designing charging procedures, selecting appropriate solvents, and defining temperature ranges for reaction and crystallization.

PropertyValueScale-Up Implication
Molecular Formula C₇H₄ClIO₂Used for all stoichiometric calculations.
Molecular Weight 282.46 g/mol [1]Essential for accurate reagent molarity and yield calculations.
Appearance Off-white to white crystalline powder[1][2]The solid nature requires careful consideration of charging methods to avoid dust generation.
Melting Point 163-167 °C[1]Defines the upper-temperature limit for drying operations and can be a useful purity indicator.
pKa ~2.63[1]Its acidic nature dictates the choice of bases and influences work-up procedures (e.g., extraction pH).
Storage Room Temperature, Sealed, Keep in Dark Place[1]Indicates good thermal stability at ambient conditions but potential light sensitivity.

Q2: What is the solubility profile of this compound, and how does this impact solvent selection for a scaled process?

A2: Solubility is paramount for achieving a homogeneous reaction medium, which is critical for consistent reaction kinetics and heat transfer at scale. While comprehensive data is limited, we can infer its behavior. This compound is soluble in methanol[1][3]. As a halogenated benzoic acid, its solubility is influenced by the carboxylic acid group, which imparts polarity, and the halogenated aromatic ring, which adds hydrophobicity[4].

  • Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): Likely to be good solvents due to their ability to solvate both the polar carboxylic acid and the aromatic ring. However, their high boiling points can complicate product isolation.

  • Ethers (e.g., THF, 2-MeTHF, Dioxane): Often used in cross-coupling reactions. Solubility may be moderate and might require heating to achieve full dissolution.

  • Alcohols (e.g., Methanol, Isopropanol): Good solubility is expected, but their reactivity (e.g., esterification) under certain conditions must be considered.

  • Hydrocarbons (e.g., Toluene, Heptane): Poor solubility is expected. Toluene is often used for recrystallization of related compounds, suggesting solubility increases significantly with temperature[5][6].

For scale-up, a solvent system should be chosen that not only dissolves the starting material but also keeps the product and intermediates in solution (or allows for controlled precipitation), has a suitable boiling point for thermal management, and facilitates downstream processing.

Q3: Are there any inherent stability or safety issues with this compound that are magnified at scale?

A3: this compound is generally a stable solid under normal storage conditions[7][8]. However, when scaling up, the primary concerns shift to the handling of the powder and the potential for hazardous decomposition in case of a thermal runaway event.

  • Dust Handling: As a fine powder, it can form dust clouds during charging, which pose an inhalation risk and a potential (though slight) dust explosion hazard[8]. Use appropriate personal protective equipment (PPE) like eye shields, gloves, and respiratory protection[9]. Employ contained charging systems (e.g., powder transfer systems) on a larger scale.

  • Thermal Decomposition: While stable, under fire conditions, it can release toxic fumes such as hydrogen chloride, hydrogen iodide, and carbon oxides[7]. Process safety reviews (e.g., HAZOP) should evaluate the risks of thermal runaway for the specific reaction being performed, as exothermic events can lead to temperatures exceeding the decomposition point.

  • Incompatible Materials: Avoid strong oxidizing agents[8].

Section 2: Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a common and powerful C-C bond-forming reaction where this compound serves as an excellent electrophilic partner due to the reactive C-I bond[10][11][12]. However, issues can arise during scale-up.

Problem 1: Low or Stalled Reaction Conversion

Potential Cause Explanation & Verification Recommended Solution at Scale
1. Catalyst Deactivation The Pd(0) active species can be oxidized to inactive Pd(II) or agglomerate into palladium black. This is often exacerbated by oxygen ingress or high temperatures. Visually check for the formation of black precipitate.De-gas rigorously: Ensure all solvents, reagents, and the reactor headspace are thoroughly purged with an inert gas (N₂ or Ar). Use robust ligands: Employ sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that protect the palladium center. Maintain moderate temperatures: Avoid excessive heat, which accelerates catalyst decomposition.
2. Ineffective Base or Transmetalation Transmetalation, the transfer of the organic group from boron to palladium, is often the rate-limiting step and requires base activation[12][13]. The chosen base may be too weak, have poor solubility, or be sterically hindered.Optimize Base Choice: Use a stronger, soluble base like K₃PO₄ or Cs₂CO₃. For large-scale operations, aqueous base solutions are often preferred for better mixing and heat transfer. Consider Biphasic Conditions: A biphasic solvent system (e.g., Toluene/Water) can facilitate the interaction of the organic-soluble catalyst complex and the water-soluble inorganic base[11].
3. Poor Mass Transfer On a larger scale, inadequate mixing can lead to localized "hot spots" or areas of poor reagent distribution, effectively stalling the reaction. This is especially true in heterogeneous mixtures (e.g., with a solid base).Characterize Mixing: Ensure the agitation speed and impeller design provide sufficient mixing to suspend all solids and ensure good contact between phases. Use reaction calorimetry to monitor for exotherms that are inconsistent with controlled addition, suggesting poor mixing[14].

Problem 2: Significant Formation of Side Products

Potential Cause Explanation & Verification Recommended Solution at Scale
1. Protodeboronation of Boronic Acid The boronic acid coupling partner can react with water or other protic sources to be replaced by a hydrogen atom, reducing the available nucleophile. This is often base- and temperature-dependent. Analyze crude reaction mixture by LC-MS or NMR for the presence of the corresponding arene.Use Stoichiometric Excess: A slight excess (1.1-1.3 eq.) of the boronic acid can compensate for minor degradation. Control Base Addition: Add the base portion-wise or as a solution over time to avoid high localized concentrations. Use Boronate Esters: Pinacol or MIDA boronate esters are often more stable to protodeboronation than the free boronic acids and can be used as alternatives[11].
2. Reductive Dehalogenation The aryl-iodide bond can be cleaved and replaced with a hydrogen, leading to the formation of 4-chlorobenzoic acid. This side reaction can occur via various pathways, sometimes involving hydride sources in the reaction mixture[10].Scrutinize Reagents: Ensure solvents (e.g., alcohols) or bases (e.g., amines) are not acting as unintended hydride donors. Optimize Ligand/Catalyst: Some ligand systems are more prone to β-hydride elimination or other pathways leading to dehalogenation. A catalyst screen may be necessary.
3. Homocoupling of Boronic Acid The boronic acid can couple with itself to form a biaryl byproduct, especially in the presence of oxygen or at high catalyst loadings.Maintain Inert Atmosphere: Rigorous exclusion of oxygen is critical. Optimize Catalyst Loading: While tempting to increase catalyst to drive conversion, excessively high loadings can sometimes favor side reactions. Find the lowest effective catalyst concentration.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Conversion or Yield check_catalyst Check Catalyst State (Precipitate?) start->check_catalyst check_side_products Analyze Crude by LC-MS/NMR for Side Products start->check_side_products catalyst_issue Catalyst Deactivation check_catalyst->catalyst_issue Yes, black solid dehalogenation Dehalogenation Product Found? check_side_products->dehalogenation sol_catalyst Solution: - Improve inerting - Use robust ligand - Lower temperature catalyst_issue->sol_catalyst protodeboronation Protodeboronation Product Found? dehalogenation->protodeboronation No sol_dehalogenation Solution: - Check hydride sources - Screen catalysts/ligands dehalogenation->sol_dehalogenation Yes homocoupling Homocoupling Product Found? protodeboronation->homocoupling No sol_protodeboronation Solution: - Use boronate ester - Control base addition - Use slight excess of boronic acid protodeboronation->sol_protodeboronation Yes sol_homocoupling Solution: - Improve inerting - Optimize catalyst loading homocoupling->sol_homocoupling Yes G cluster_0 Lab Scale (High SA:V Ratio) cluster_1 Plant Scale (Low SA:V Ratio) lab_heat Heat Generation (Function of Volume) lab_cool Heat Removal (Function of Surface Area) lab_heat->lab_cool Efficient Cooling scale_up Scale-Up Process plant_heat Heat Generation (Function of Volume) plant_cool Heat Removal (Function of Surface Area) plant_heat->plant_cool Cooling is Limited runaway Potential for Thermal Runaway plant_cool->runaway G start Need to Purify Crude Product is_solid Is the Product a Solid? start->is_solid has_acid Does Product have Acidic/Basic Handle? is_solid->has_acid No (Oil) try_crystallization Develop Crystallization Protocol is_solid->try_crystallization Yes try_extraction Develop Acid-Base Extraction/Precipitation has_acid->try_extraction Yes consider_chrom Chromatography (Difficult to Scale) has_acid->consider_chrom No sol_cryst Methods: - Cooling Crystallization - Anti-Solvent Crystallization - Slurry Resuspension try_crystallization->sol_cryst sol_extract Methods: - Liquid-Liquid Extraction - pH-swing Precipitation try_extraction->sol_extract

References

Validation & Comparative

4-Chloro-2-iodobenzoic acid vs 4-bromo-2-chlorobenzoic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-Chloro-2-iodobenzoic Acid and 4-bromo-2-chlorobenzoic Acid

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is paramount. Halogenated benzoic acids are a cornerstone of this molecular toolkit, offering versatile handles for constructing complex architectures through cross-coupling reactions. This guide provides a detailed, objective comparison of two such critical intermediates: This compound and 4-bromo-2-chlorobenzoic acid .

While structurally similar, the distinct halogen substituents at their ortho and para positions impart significant differences in their chemical behavior. This analysis will delve into their physicochemical properties, acidity, and, most critically, their reactivity in palladium-catalyzed cross-coupling reactions. The aim is to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in experimental design and synthetic strategy.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of a reagent's physical properties is essential before its use in synthesis. The table below summarizes the key characteristics of the two compounds.

PropertyThis compound4-bromo-2-chlorobenzoic acid
CAS Number 13421-13-1[1][2][3]59748-90-2[4][5]
Molecular Formula C₇H₄ClIO₂[1][6]C₇H₄BrClO₂[4][5]
Molecular Weight 282.46 g/mol [1][6]235.46 g/mol [4][5]
Appearance Off-white solid/crystalline powder[1][6]Off-white powder[4]
Melting Point 162 - 167 °C[1][2]169 - 177 °C[4]
pKa ~2.63[6](Not explicitly found, estimated to be similar to 2-chlorobenzoic acid, ~2.92)

Analysis of Acidity: The Ortho-Effect in Action

The acidity of a substituted benzoic acid is governed by a combination of electronic and steric factors.

  • Inductive Effects : All halogens exert an electron-withdrawing inductive effect (-I), which stabilizes the negative charge of the conjugate carboxylate anion, thereby increasing acidity compared to unsubstituted benzoic acid.[7][8]

  • Steric (Ortho) Effect : A bulky group at the ortho position (C-2) can force the carboxylic acid group to twist out of the plane of the aromatic ring.[7][9] This "Steric Inhibition of Resonance" reduces cross-conjugation between the carboxyl group and the ring, which further stabilizes the carboxylate anion and significantly increases acidity.[10]

In comparing our two molecules:

  • This compound : The ortho-substituent is a large iodine atom. This induces a powerful ortho-effect, leading to a lower pKa of approximately 2.63, making it a stronger acid.[6][9]

  • 4-bromo-2-chlorobenzoic acid : The ortho-substituent is a smaller chlorine atom. While an ortho-effect is present, it is less pronounced than that caused by iodine.[7] Therefore, it is expected to be a slightly weaker acid than its iodo-counterpart.

This difference in acidity can influence the choice of base and reaction conditions, particularly in reactions where the carboxylate form is required to participate or, conversely, where the acidic proton might interfere with catalytic activity.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The most significant divergence in the utility of these two compounds lies in their reactivity in transformations like the Suzuki-Miyaura, Heck, and Sonogashira couplings. This reactivity is overwhelmingly dictated by the identity of the halogen at the site of reaction.

The Decisive Factor: Oxidative Addition

The catalytic cycle for most palladium-catalyzed cross-couplings begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[11][12] This is typically the rate-determining step. The reactivity of the carbon-halogen (C-X) bond in this step follows a well-established trend based on bond dissociation energy:

C-I > C-Br > C-Cl [13][14][15][16]

This fundamental principle is the key to understanding the reactivity differences:

  • This compound features a highly reactive C-I bond at the sterically hindered C-2 position and a much less reactive C-Cl bond at the C-4 position. This creates a system primed for a highly regioselective reaction.

  • 4-bromo-2-chlorobenzoic acid possesses a moderately reactive C-Br bond at the C-4 position and the less reactive C-Cl bond at the C-2 position. Reactions will preferentially occur at the C-4 position.

Comparative Reactivity Profile
FeatureThis compound4-bromo-2-chlorobenzoic acid
Primary Reaction Site C-2 (Iodo position)C-4 (Bromo position)
Relative Reaction Rate Faster . The C-I bond undergoes oxidative addition much more readily than a C-Br bond.[13][17]Slower . Requires more forcing conditions (higher temperature, longer reaction time) compared to the iodo-analogue.[15]
Steric Hindrance High . The reaction occurs at the ortho-position, flanked by the bulky carboxylic acid group. This may necessitate the use of specialized bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate catalyst insertion.[16]Low . The reaction occurs at the para-position, which is sterically unencumbered, allowing for a potentially wider range of standard catalysts and ligands.
Synthetic Strategy Ideal for selective functionalization at the C-2 position, leaving the C-4 chloro group intact for subsequent, different chemical transformations.Used for functionalization at the C-4 position. The remaining C-2 chloro group is less amenable to further cross-coupling.

G cluster_reactivity Reactivity Comparison start Select Aryl Halide iodo This compound bromo 4-bromo-2-chlorobenzoic acid iodo_site Reactive Site: C-I (ortho) bromo_site Reactive Site: C-Br (para) iodo_rate Faster Rate Milder Conditions bromo_rate Slower Rate Forcing Conditions iodo_sterics High Steric Hindrance Requires Bulky Ligands bromo_sterics Low Steric Hindrance Standard Ligands OK

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a representative, self-validating system for the Suzuki-Miyaura coupling. The key difference in execution for the two substrates lies in the reaction conditions (time and temperature) and potentially the ligand choice.

Objective: To couple the aryl halide with Phenylboronic acid.
Materials:
  • Aryl Halide (this compound OR 4-bromo-2-chlorobenzoic acid) (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Step-by-Step Methodology:
  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (3.0 eq.).

    • Causality: The use of an electron-rich, bulky phosphine ligand like SPhos is crucial, especially for the sterically hindered this compound, as it accelerates the rate-limiting oxidative addition step and stabilizes the palladium catalyst.[16]

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to thoroughly remove oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The solvent mixture is critical for dissolving both the organic substrates and the inorganic base.

  • Reaction & Heating:

    • For this compound: Heat the mixture to 80 °C. The high reactivity of the C-I bond often allows for lower temperatures and shorter reaction times (e.g., 2-6 hours).

    • For 4-bromo-2-chlorobenzoic acid: Heat the mixture to 100 °C. The less reactive C-Br bond requires more thermal energy to drive the oxidative addition, and longer reaction times are typical (e.g., 12-24 hours).[15]

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup & Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash with water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring it partitions into the organic layer. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product via column chromatography or recrystallization.

G Setup 1. Add Reagents (Aryl Halide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) Degas 2. Evacuate/Backfill with Argon (3x) Setup->Degas Solvent 3. Add Degassed Dioxane/Water Degas->Solvent Heat 4. Heat Reaction (80°C for Iodo, 100°C for Bromo) Solvent->Heat Monitor 5. Monitor by TLC or LC-MS Heat->Monitor Workup 6. Acidic Workup & Extraction Monitor->Workup Purify 7. Purify Product Workup->Purify

Mechanistic Considerations

The fundamental mechanism of the Suzuki-Miyaura reaction highlights why the C-X bond is so critical.

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) RATE DETERMINING PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation (R-B(OR)₂ + Base) PdII_ArR->Pd0 Reductive Elimination (Product Ar-R)

The initial Oxidative Addition step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. The lower bond energy of C-I compared to C-Br allows this step to proceed much more rapidly and under milder conditions for this compound.[12][18] This single mechanistic difference is the primary driver of the observed divergence in reactivity.

Conclusion and Strategic Recommendations

The choice between this compound and 4-bromo-2-chlorobenzoic acid is not a matter of one being superior, but rather a strategic decision based on the synthetic goal.

  • Choose this compound for:

    • High Reactivity: When faster reaction times and milder conditions are desired.

    • Sequential Coupling: When the synthetic plan involves an initial coupling at the C-2 position, followed by a subsequent, different transformation at the less reactive C-4 chloro-position. This offers a route to complex, differentially substituted aromatic compounds.

  • Choose 4-bromo-2-chlorobenzoic acid for:

    • Reaction at the C-4 Position: When the desired product requires functionalization at the para-position.

    • Less Sterically Demanding Reactions: When avoiding the steric congestion of the ortho-position is advantageous, potentially allowing for a broader survey of coupling partners and catalytic systems.

Ultimately, a thorough understanding of the principles of oxidative addition and steric effects allows the discerning scientist to leverage the unique reactivity profiles of these valuable intermediates to achieve their synthetic objectives with precision and efficiency.

References

A Senior Application Scientist's Comparative Guide to Halobenzoic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, celebrated for its robustness in forging carbon-carbon bonds.[1][2] In pharmaceutical and materials science, halobenzoic acids are foundational building blocks, but not all halogens are created equal. The choice of the halogen substituent—iodine, bromine, chlorine, or fluorine—profoundly dictates the reaction's success, influencing everything from catalyst selection to reaction kinetics and overall efficiency.

This guide provides a comparative analysis of halobenzoic acids in the Suzuki-Miyaura coupling, moving beyond simple protocols to explain the fundamental principles that govern reactivity. We will dissect the performance of each halogen, provide field-proven insights for overcoming common challenges, and equip you with the knowledge to optimize your synthetic strategy.

Part 1: The Fundamental Principle: Why the Halogen Matters

The success of a Suzuki-Miyaura coupling hinges on a delicate catalytic cycle.[3][4][5] For aryl halides, the first and often rate-determining step is the oxidative addition , where the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond.[3][5] The efficiency of this step is inversely related to the strength of the C-X bond.

The established trend for C-X bond dissociation energy (BDE) is: C-F > C-Cl > C-Br > C-I [6][7]

This simple energetic principle is the master variable controlling reactivity in Suzuki couplings. A weaker bond (like C-I) is easier for the palladium catalyst to break, leading to faster and more efficient oxidative addition, often under milder conditions. Conversely, the formidable strength of the C-F bond makes it exceptionally challenging to activate.[1][8][9]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Rate-Determining Step) pd0->ox_add pd_complex trans-Ar-Pd(II)(X)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd trans-Ar-Pd(II)(Ar')L₂ transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product reagents Ar-X (Halobenzoic Acid) boronic Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) boronic->boronate

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step.

Part 2: A Head-to-Head Comparison of Halobenzoic Acids

The inherent reactivity dictated by the C-X bond strength leads to vastly different requirements for successful coupling.

Iodo- and Bromobenzoic Acids: The Reliable Workhorses

Reactivity: High. These are the most common and reliable substrates for Suzuki coupling. The relatively weak C-I and C-Br bonds facilitate easy oxidative addition.

Why they work: The lower bond dissociation energy allows the reaction to proceed efficiently, often with simple palladium catalysts like Pd(PPh₃)₄ and standard inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[2]

Expert Insight: While highly reactive, the higher cost and atomic inefficiency of iodo- and bromo- compounds, especially on an industrial scale, are significant drawbacks. For complex, multi-step syntheses in drug discovery, their reliability often justifies the cost.

Chlorobenzoic Acids: The Economical Challenge

Reactivity: Moderate to Low. The significantly stronger C-Cl bond presents a much higher activation barrier for oxidative addition.[10]

The Causality Behind the Challenge: Standard palladium catalysts, like those used for bromoarenes, are often ineffective. The electron density on the palladium center is insufficient to break the robust C-Cl bond. This hurdle led to a revolution in ligand design.

The Solution—Bulky, Electron-Rich Ligands: To overcome this, specialized phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs), are required.[11][12][13] These ligands possess two key features:

  • Electron-Donating: They increase the electron density on the Pd(0) center, making it a more potent nucleophile for attacking the C-Cl bond.[5]

  • Steric Bulk: They promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species and facilitate the final reductive elimination step.[14][15]

Fluorobenzoic Acids: The Inert Frontier

Reactivity: Extremely Low. The C-F bond is the strongest carbon-halogen bond, rendering fluorobenzoic acids largely unreactive under standard Suzuki-Miyaura conditions.[16]

Expert Insight: Direct palladium-catalyzed C-F activation for Suzuki coupling is exceptionally rare and not a standard synthetic route. Researchers typically require specialized nickel catalyst systems or must design syntheses where the fluorine is not the leaving group.[17] For practical purposes, if a biaryl benzoic acid is the target, starting from a fluoro- precursor is generally avoided in favor of its chloro-, bromo-, or iodo- counterparts.

Impact of Substituent Position: Ortho vs. Meta vs. Para

The position of the carboxylate group relative to the halogen also plays a crucial role, primarily due to steric hindrance.[18]

  • Para- and Meta-Halobenzoic Acids: These isomers generally react predictably according to the halogen's reactivity.

  • Ortho-Halobenzoic Acids: The proximity of the bulky carboxylic acid group to the reaction center can sterically hinder the approach of the palladium catalyst to the C-X bond.[18] This "ortho effect" can significantly slow down or even inhibit the reaction, often requiring higher temperatures, longer reaction times, or more active catalyst systems to achieve good yields.[18][19]

Data Summary: Comparative Performance
FeatureIodo/Bromobenzoic AcidChlorobenzoic AcidFluorobenzoic Acid
Relative Reactivity High[1][8]Low / Moderate[20]Inert[16]
C-X Bond Energy Lowest / LowHighHighest
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ / Pd₂(dba)₃Specialized Ni catalysts[17]
Required Ligand Standard (e.g., PPh₃, dppf)Bulky, electron-rich phosphines (e.g., SPhos, XPhos)[21]N/A for standard Suzuki
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, K₂CO₃N/A
Reaction Conditions Mild to Moderate (RT to 100 °C)More Forcing (Often >100 °C)N/A
Key Advantage High reliability, predictableLow cost, readily availableN/A
Key Disadvantage Higher cost, atom inefficientRequires specialized, expensive ligandsUnreactive

Part 3: Practical Guide to Reaction Design & Execution

Translating theory into practice requires careful selection of all reaction components. This workflow provides a decision-making framework based on your starting material.

Catalyst_Selection start Start: Select Halobenzoic Acid is_ib Is it Iodo- or Bromobenzoic Acid? start->is_ib is_cl Is it Chlorobenzoic Acid? is_ib->is_cl No cat_std Use Standard Catalyst System: • Pd(PPh₃)₄ or PdCl₂(dppf) • Base: K₂CO₃ or Cs₂CO₃ • Solvent: Dioxane/H₂O, Toluene is_ib->cat_std Yes is_f Is it Fluorobenzoic Acid? is_cl->is_f No cat_adv Use Advanced Catalyst System: • Pd Source: Pd(OAc)₂ or Pd₂(dba)₃ • Ligand: SPhos, XPhos, RuPhos • Base: K₃PO₄ • Solvent: Toluene, Dioxane is_cl->cat_adv Yes cat_ni Re-evaluate Synthetic Route: • Standard Suzuki is not feasible • Consider Ni-catalysis or an  alternative starting material is_f->cat_ni Yes

Caption: Catalyst selection workflow based on the halobenzoic acid substrate.
The Critical Role of the Base

The base is not a passive component; it is essential for the transmetalation step. Its primary role is to react with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate "ate" complex ([Ar'-B(OH)₃]⁻).[22][23][24] This negatively charged species is much more reactive and readily transfers its organic group to the palladium(II) center.

  • Common Choices: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.

  • Expert Insight: For challenging couplings, such as with chloroarenes or sterically hindered substrates, a stronger base like K₃PO₄ is often preferred as it more effectively generates the active boronate species.

Detailed Experimental Protocols

These protocols are self-validating starting points. Successful coupling should yield a new biaryl product with a distinct mass and chromatographic behavior from the starting materials.

Protocol 1: Standard Suzuki Coupling of 4-Bromobenzoic Acid

This protocol is representative for reactive substrates like iodo- and bromobenzoic acids.

Materials:

  • 4-Bromobenzoic acid (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromobenzoic acid, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium(II) acetate and triphenylphosphine.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor reaction progress by TLC or LC-MS until the starting 4-bromobenzoic acid is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification (e.g., by column chromatography or recrystallization).

Protocol 2: Advanced Suzuki Coupling of 4-Chlorobenzoic Acid

This protocol utilizes a specialized ligand system necessary for activating the C-Cl bond.

Materials:

  • 4-Chlorobenzoic acid (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.5 mmol, 1.5 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chlorobenzoic acid, the arylboronic acid, and finely ground potassium phosphate.

  • Evacuate and backfill the flask with Argon three times.

  • In a separate vial under Argon, pre-mix the Pd(OAc)₂ and SPhos in 1 mL of toluene to form the active catalyst.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous toluene (4 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor reaction progress by LC-MS.

  • Upon completion, cool the reaction and follow the workup and purification procedure described in Protocol 1.

Conclusion

The choice of halogen on a benzoic acid substrate is a critical strategic decision in Suzuki-Miyaura coupling. While iodo- and bromo- derivatives offer high reactivity and reliability, their chloro- counterparts provide a more economical, albeit challenging, alternative that is accessible through modern catalyst systems. Understanding the fundamental relationship between C-X bond energy and the mechanism of oxidative addition empowers the researcher to move from trial-and-error to rational reaction design, saving time, resources, and accelerating the path to the target molecule.

References

A Comparative Guide to the Reactivity of 4-Chloro-2-iodobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Aryl halides are foundational substrates in this endeavor, with their reactivity profile dictating the feasibility and optimization of critical carbon-carbon bond-forming reactions. This guide provides an in-depth technical comparison of 4-Chloro-2-iodobenzoic acid , a uniquely functionalized aryl iodide, against a series of relevant alternatives in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The inherent value of this compound lies in its differentiated reactivity. The presence of two distinct halogen atoms on the same aromatic ring offers the potential for sequential, site-selective functionalization, a highly desirable attribute in multi-step synthetic campaigns. This guide will dissect the chemical principles governing its reactivity, supported by comparative experimental data and detailed, field-proven protocols.

The Decisive Step: Understanding Aryl Halide Reactivity

The efficacy of an aryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the rate-determining step of the catalytic cycle: oxidative addition . In this initial phase, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming an organopalladium(II) complex. The energy barrier for this step is directly related to the C-X bond dissociation energy (BDE).

The established reactivity trend for aryl halides is a direct consequence of their BDEs:

Ar-I > Ar-Br > Ar-Cl > Ar-F

The carbon-iodine bond is the longest and weakest, making aryl iodides the most reactive substrates. This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to their bromide and chloride counterparts. For a substrate like this compound, this principle dictates that the palladium catalyst will selectively activate the C-I bond, leaving the more robust C-Cl bond untouched for potential subsequent transformations.[1]

The Unique Profile of this compound

The reactivity of this compound is modulated by a combination of three key features:

  • The Highly Labile C-I Bond : As the primary reactive site, the C(2)-I bond ensures facile oxidative addition, positioning this molecule as a highly efficient coupling partner.

  • The Ortho-Carboxylic Acid Group : The -COOH group at the C(1) position introduces significant steric hindrance adjacent to the reactive site. This can influence the approach of the bulky palladium catalyst and may necessitate the use of specific ligands to achieve optimal yields.[2] Electronically, the carboxylic acid is an electron-withdrawing group, which can further enhance the electrophilicity of the reaction center.

  • The Para-Chloro Group : The C(4)-Cl substituent is a deactivating group that withdraws electron density from the aromatic ring, which can influence the overall rate of oxidative addition. More importantly, its stability relative to the C-I bond provides the basis for chemoselective functionalization.

The interplay of these steric and electronic factors determines the precise performance of this compound in comparison to simpler aryl iodides.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron compound, is arguably the most widely used cross-coupling reaction. The following data, synthesized from literature reports on analogous substrates, illustrates the expected performance of this compound.

Aryl HalideCoupling PartnerCatalyst SystemConditionsTime (h)Yield (%)Commentary
This compound Phenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/EtOH/H₂O, 80 °C4-8~85-95High reactivity is expected due to the C-I bond, but the ortho-COOH group may slightly retard the rate compared to unhindered iodides.[3]
2-Iodobenzoic acid Phenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/EtOH/H₂O, 80 °C2-6>90Serves as a direct comparison for the effect of the ortho-COOH group without the C(4)-Cl substituent. High yields are typical.
4-Iodobenzoic acid Phenylboronic acidPd(DMAP)₄(OH)₂ (0.004 mol%)H₂O, Reflux<0.287 (conv.)Demonstrates extremely high reactivity for an iodo-substituted benzoic acid without ortho-steric hindrance.[3]
Iodobenzene Phenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/EtOH/H₂O, 80 °C1-4>95The benchmark for an unhindered, electronically neutral aryl iodide. Typically shows the fastest rates and highest yields.
4-Chloroiodobenzene Phenylboronic acidPd(dppf)Cl₂ (3 mol%), K₂CO₃Dioxane, 80 °C2-6>90Isolates the electronic effect of the chloro-substituent. Reactivity remains high due to the C-I bond.
4-Chlorobenzoic acid Phenylboronic acidPd(DMAP)₄(OH)₂ (0.058 mol%)H₂O, Reflux624 (conv.)Highlights the dramatic drop in reactivity when moving from iodine to chlorine, requiring significantly higher catalyst loading and longer times for modest conversion.[3]

Note: Data is compiled and representative based on typical outcomes for these substrate classes. Exact results will vary with specific conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 282.5 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene/Ethanol/Water solvent mixture (4:1:1, 12 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature and dilute with 30 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with 20 mL of water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Causality and Experimental Choices:
  • Catalyst Choice : Pd(PPh₃)₄ is a robust, commercially available, and highly effective catalyst for the coupling of aryl iodides.[4]

  • Base Selection : K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step without causing hydrolysis of potential ester functionalities on coupling partners.

  • Solvent System : The biphasic toluene/ethanol/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the interaction of all components in the catalytic cycle.

Comparative Performance in Heck Reaction

The Heck reaction couples an aryl halide with an alkene, providing a powerful route to substituted olefins. The reaction is sensitive to steric hindrance, making the ortho-substituted this compound an interesting case study.

Aryl HalideAlkene PartnerCatalyst SystemConditionsTime (h)Yield (%)Commentary
This compound StyrenePd(OAc)₂ (1 mol%), PPh₃, Et₃NDMF, 100 °C6-12~60-75The ortho-substituent can lower yields compared to unhindered analogues. Some reports indicate 2-iodobenzoic acid can give inferior yields in Heck reactions.[5]
2-Iodobenzoic acid StyrenePd(OAc)₂ (1 mol%), PPh₃, Et₃NDMF, 100 °C4-10~65-80Provides a baseline for the steric and electronic effects of the ortho-COOH group.
4-Iodobenzoic acid StyrenePd(OAc)₂ (1 mol%), PPh₃, Et₃NDMF, 100 °C2-5>90High reactivity is expected due to the lack of steric hindrance near the C-I bond.
Iodobenzene StyrenePd(OAc)₂ (1 mol%), PPh₃, Et₃NDMF, 100 °C1-4>95The benchmark substrate, consistently providing high yields in short reaction times.[6]
4-Chloroiodobenzene StyrenePd(OAc)₂ (1 mol%), PPh₃, Et₃NDMF, 100 °C2-5>90Reactivity remains high, demonstrating the minimal electronic impediment from the para-chloro group in this reaction.

Note: Data is compiled and representative based on typical outcomes for these substrate classes. Exact results will vary with specific conditions.

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction of this compound with styrene.

Materials:

  • This compound (1.0 mmol, 282.5 mg)

  • Styrene (1.2 mmol, 138 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • Triphenylphosphine (PPh₃) (0.02 mmol, 5.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ and PPh₃.

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous DMF, followed by this compound, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 6-12 hours), cool to room temperature and pour the mixture into 50 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:
  • Catalyst System : The in-situ generation of the Pd(0) catalyst from Pd(OAc)₂ and PPh₃ is a common and reliable method for Heck reactions.[7]

  • Base Selection : Triethylamine (Et₃N) acts as both a base to neutralize the generated HI and, in some cases, as a reducing agent for the Pd(II) precatalyst.[8]

  • Solvent Choice : DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst, and it is stable at the required reaction temperatures.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing arylalkyne structures. This reaction is typically very robust for aryl iodides.

Aryl HalideAlkyne PartnerCatalyst SystemConditionsTime (h)Yield (%)Commentary
This compound PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃NTHF, 60 °C2-6~80-90High yields are expected, though the ortho-substituent might require slightly longer reaction times or elevated temperatures compared to unhindered substrates.
2-Iodobenzoic acid PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃NTHF, 60 °C1-5>90Demonstrates the high efficiency of Sonogashira coupling even with the ortho-COOH group present.
4-Iodobenzoic acid PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃NTHF, 60 °C1-3>95Represents a highly reactive substrate without steric constraints.
Iodobenzene PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃NTHF, RT-60 °C0.5-2>95The benchmark reaction, often proceeding rapidly at room temperature.[9][10]
4-Chloroiodobenzene PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃NTHF, 60 °C1-3>95The C-I bond reacts chemoselectively and efficiently, unaffected by the para-chloro group.[11]

Note: Data is compiled and representative based on typical outcomes for these substrate classes. Exact results will vary with specific conditions.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 282.5 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and filter through a pad of celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution (to remove copper), then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Experimental Choices:
  • Dual Catalyst System : The classic Sonogashira conditions use a palladium catalyst for the main cycle and a copper(I) co-catalyst to generate a copper acetylide intermediate, which facilitates the crucial transmetalation step.[9]

  • Base/Solvent : Triethylamine serves as both the base and often as a solvent. It deprotonates the terminal alkyne and neutralizes the HI byproduct.

  • Workup : The ammonium chloride wash is a critical step in copper-catalyzed Sonogashira reactions to effectively remove copper salts from the reaction mixture, simplifying purification.

Visualizing the Core Mechanisms and Workflows

To better illustrate the underlying processes, the following diagrams outline the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_caption Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle. Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂-I (Oxidative Adduct) Pd0->ArPdI Oxidative Addition ArPdOH Ar-Pd(II)L₂-OH ArPdI->ArPdOH Ligand Exchange ArPdArB Ar-Pd(II)L₂-Ar'₂X)⁻ ArPdOH->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product center ArI_in Ar-I (this compound) ArI_in->Pd0 Boronic_in Ar'-B(OH)₂ Boronic_in->ArPdOH Base_in Base (OH⁻) Base_in->ArPdI

Caption: Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Heck_Cycle cluster_caption Fig 2: Simplified Heck Reaction Catalytic Cycle. Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂-I Pd0->ArPdI Oxidative Addition AlkeneComplex Alkene-Pd Complex ArPdI->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd-I AlkeneComplex->InsertionProduct Migratory Insertion HPdI H-Pd(II)L₂-I InsertionProduct->HPdI β-Hydride Elimination Product Ar-CH=CH-R InsertionProduct->Product HPdI->Pd0 Reductive Elimination ArI_in Ar-I ArI_in->Pd0 Alkene_in Alkene Alkene_in->ArPdI Base_in Base Base_in->HPdI

Caption: Fig 2: Simplified Heck Reaction Catalytic Cycle.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_caption Fig 3: Interconnected Catalytic Cycles of the Sonogashira Reaction. Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂-I Pd0->ArPdI Oxidative Addition ArPdAlkyne Ar-Pd(II)L₂-C≡CR ArPdI->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product_out Ar-C≡CR ArPdAlkyne->Product_out ArI_in Ar-I ArI_in->Pd0 CuI Cu(I)I CuAlkyne Cu(I)-C≡CR CuI->CuAlkyne Deprotonation CuAlkyne->ArPdI CuAlkyne->CuI Alkyne_in R-C≡C-H Alkyne_in->CuI Base_in Base Base_in->CuI

Caption: Fig 3: Interconnected Catalytic Cycles of the Sonogashira Reaction.

Conclusion and Outlook

This compound presents itself as a highly valuable and versatile building block for synthetic chemists. Its reactivity profile is dominated by the carbon-iodine bond, ensuring efficient participation in a range of palladium-catalyzed cross-coupling reactions under conditions that preserve the less reactive carbon-chlorine bond.

  • Superior Reactivity : Compared to its chloro- and bromo-analogues, this compound offers faster reactions and higher yields, consistent with the general principles of aryl halide reactivity.

  • Predictable Selectivity : The significant difference in the bond dissociation energies of the C-I and C-Cl bonds provides a reliable handle for chemoselective functionalization. The C-I bond can be addressed with standard palladium catalysts, while the C-Cl bond remains available for subsequent coupling, potentially using more specialized, highly active catalyst systems.

  • Manageable Steric Effects : While the ortho-carboxylic acid group introduces steric bulk that can modestly decrease reaction rates and yields compared to unhindered substrates like iodobenzene, these effects are generally surmountable with standard protocols.

For the researcher engaged in the synthesis of complex pharmaceuticals or materials, this compound is not merely an alternative aryl iodide; it is a strategic tool that enables selective and sequential bond construction, offering a distinct advantage in the rational design of sophisticated molecular targets.

References

A Senior Application Scientist's Guide to 1H NMR Validation of 4-Chloro-2-iodobenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of Structural Validation in Synthesis

4-Chloro-2-iodobenzoic acid is a highly versatile building block in modern organic synthesis.[1][2] Its di-halogenated structure, featuring halogens with orthogonal reactivity, makes it an ideal substrate for sequential, site-selective cross-coupling reactions.[3][4] For instance, the carbon-iodine bond is significantly more reactive towards palladium-catalyzed reactions like Suzuki or Sonogashira couplings than the more robust carbon-chlorine bond.[3][4] This predictable reactivity allows for the precise introduction of a substituent at the 2-position, leaving the chlorine at the 4-position available for subsequent transformations.

Given this strategic importance, unambiguous validation of the reaction outcome is paramount. Did the coupling occur at the intended position? Is the starting material fully consumed? Are there any side products? Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful and routine tool for answering these questions swiftly and definitively. This guide provides an in-depth, experience-driven comparison of the ¹H NMR spectra of this compound and its reaction products, grounded in the principles of structural elucidation.

Pillar 1: The ¹H NMR Fingerprint of Aromatic Systems

The power of ¹H NMR lies in its sensitivity to the unique electronic environment of each proton in a molecule.[5] For a substituted benzene ring, three key parameters provide a structural fingerprint:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the degree of shielding or deshielding of a proton.[5] Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[6][7] The precise position is influenced by the electronic nature of the substituents. Electron-withdrawing groups (like -COOH, -Cl, -I) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shift them upfield.[7][8]

  • Spin-Spin Coupling (J): Protons on adjacent carbons "feel" each other's magnetic spin state, causing their signals to split. The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), is dependent on the number of bonds separating the protons.[9]

    • Ortho-coupling (³J): Across 3 bonds, typically 7-10 Hz.

    • Meta-coupling (⁴J): Across 4 bonds, typically 2-3 Hz.

    • Para-coupling (⁵J): Across 5 bonds, often close to 0 Hz and not resolved.

  • Integration: The area under each signal is proportional to the number of protons it represents.[10] This allows for a quantitative census of the protons in different environments.

Case Study: Suzuki Coupling of this compound

To illustrate the validation process, we will consider a common and synthetically valuable transformation: the Suzuki-Miyaura cross-coupling reaction.[11][12] In this example, this compound is reacted with phenylboronic acid to yield 4-chloro-[1,1'-biphenyl]-2-carboxylic acid. The iodine at the 2-position is selectively replaced by a phenyl group.

¹H NMR Analysis of the Starting Material: this compound

The aromatic region of the ¹H NMR spectrum for the starting material displays three distinct signals corresponding to the three protons on the benzene ring.

  • H-3: This proton is ortho to both the iodine and the carboxylic acid. The strong deshielding effect of the adjacent iodine atom will push this signal significantly downfield. It will appear as a doublet, split only by the meta-coupling to H-5.

  • H-5: This proton is ortho to the chlorine and meta to both the iodine and the carboxylic acid. It will be split into a doublet of doublets by H-3 (meta-coupling) and H-6 (ortho-coupling).

  • H-6: This proton is ortho to the carboxylic acid and meta to the chlorine. It will appear as a doublet, split by the ortho-coupling to H-5.

¹H NMR Analysis of the Product: 4-Chloro-[1,1'-biphenyl]-2-carboxylic acid

The successful substitution of the iodine atom with a phenyl group dramatically alters the ¹H NMR spectrum, providing clear evidence of the transformation.

  • Disappearance of the H-3 Signal: The most telling sign of a successful reaction is the complete disappearance of the downfield doublet corresponding to H-3. This position is now occupied by the new phenyl group.

  • Appearance of New Phenyl Protons: A new set of signals, typically integrating to 5 protons, will appear in the aromatic region. These correspond to the protons on the newly introduced phenyl ring. Their exact chemical shifts and multiplicities will depend on the rotation of the phenyl group but will generally be found between 7.2 and 7.6 ppm.

  • Upfield Shift of Aromatic Protons: The replacement of the strongly deshielding iodine atom with a less electronegative carbon atom (of the phenyl ring) causes the remaining protons on the original ring (now H-3', H-5', and H-6') to shift upfield to lower ppm values. Their splitting patterns will remain similar (a doublet, a doublet of doublets, and a doublet), but their precise J-values may be slightly altered by the change in the ring's electronic structure.

Data Presentation: A Comparative ¹H NMR Data Table

The following table summarizes the expected ¹H NMR data, providing a clear quantitative comparison for validation.

ProtonStarting Material (this compound)Product (4-Chloro-[1,1'-biphenyl]-2-carboxylic acid)Key Observation
H-3 ~8.1 ppm (d, J ≈ 2.0 Hz)Signal AbsentDisappearance confirms substitution at C-2.
H-5 ~7.6 ppm (dd, J ≈ 8.5, 2.0 Hz)~7.5 ppm (dd, J ≈ 8.5, 2.2 Hz)Upfield shift due to removal of iodine.
H-6 ~7.4 ppm (d, J ≈ 8.5 Hz)~7.3 ppm (d, J ≈ 8.5 Hz)Upfield shift due to removal of iodine.
Phenyl H N/A~7.2-7.6 ppm (m, 5H)Appearance of new signals confirms coupling.
-COOH ~13.0 ppm (s, 1H)~13.0 ppm (s, 1H)Carboxylic acid proton is present in both.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) are illustrative.

Experimental Protocol: A Self-Validating System for NMR Sample Preparation

The integrity of your ¹H NMR data is wholly dependent on meticulous sample preparation.[13][14] The following protocol is designed to ensure high-quality, reproducible results.

Objective: To prepare a sample of a reaction product (e.g., 4-Chloro-[1,1'-biphenyl]-2-carboxylic acid) for ¹H NMR analysis that is free from particulate matter and at an optimal concentration.

Materials:

  • Reaction product (dried, ~5-15 mg)

  • High-quality 5 mm NMR tube[15]

  • Deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃)

  • Glass Pasteur pipette and bulb

  • Small plug of cotton or glass wool

  • Small vial (e.g., 1-dram vial)

Methodology:

  • Solvent Selection (The Causality): The choice of deuterated solvent is critical.[16] For carboxylic acids, DMSO-d₆ is often preferred because it can hydrogen-bond with the acidic proton, preventing rapid exchange and resulting in a sharp, observable -COOH signal.[17][18] If the acidic proton is not of interest, CDCl₃ is also a common choice for many organic molecules.[18] Ensure the residual solvent peak (e.g., ~2.50 ppm for DMSO-d₅ or ~7.26 ppm for CHCl₃) does not overlap with signals of interest.[19][20]

  • Sample Weighing and Dissolution: a. Weigh approximately 5-15 mg of your dried reaction product directly into a clean, dry small vial.[21][22] This amount provides a good signal-to-noise ratio without causing issues with sample viscosity or solubility.[13] b. Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial.[13] c. Gently swirl or vortex the vial to completely dissolve the sample. A clear, homogeneous solution is required.

  • Filtration (The Trustworthiness Check): a. Tightly pack a small plug of cotton or glass wool into the neck of a Pasteur pipette.[15][21] b. Rationale: This step is a self-validating measure. Any insoluble material (unreacted reagents, inorganic salts from workup, dust) will be removed. Particulate matter in an NMR tube severely degrades spectral quality by interfering with the magnetic field homogeneity, a process called shimming.[13] c. Using the pipette, transfer the sample solution from the vial, through the filter plug, and into the NMR tube.

  • Final Checks and Labeling: a. Ensure the sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[21] b. Cap the NMR tube securely to prevent solvent evaporation and contamination. c. Label the tube clearly with a unique identifier.

Visualization: Workflow for ¹H NMR Validation

The following diagram illustrates the logical flow from chemical reaction to final structural confirmation.

G cluster_reaction Synthesis cluster_nmr NMR Analysis cluster_validation Validation start This compound + Coupling Partner (e.g., Phenylboronic Acid) reaction Cross-Coupling Reaction (e.g., Suzuki) start->reaction workup Reaction Workup & Purification reaction->workup prep Sample Preparation (Dissolve & Filter) workup->prep acquire ¹H NMR Data Acquisition prep->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process compare Compare Spectra: - Starting Material - Product process->compare validate Structural Confirmation compare->validate Data Matches Expected Product reject Incomplete Reaction or Side Product compare->reject Discrepancies Found

References

Catalyst Efficiency in the Cross-Coupling of 4-Chloro-2-iodobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient construction of complex molecular architectures is paramount. Aryl halides, such as 4-Chloro-2-iodobenzoic acid, are valuable building blocks in the synthesis of pharmaceuticals and other functional materials. The presence of two distinct halogen atoms on the aromatic ring introduces the challenge and opportunity of chemoselective cross-coupling, allowing for stepwise functionalization. This guide provides a comparative analysis of catalyst efficiency for the selective cross-coupling at the more reactive carbon-iodine (C-I) bond of this compound, supported by experimental data and mechanistic insights.

The Challenge of Chemoselectivity

The differential reactivity of aryl-halogen bonds is a cornerstone of selective cross-coupling strategies. The bond dissociation energies follow the trend C-Cl > C-Br > C-I, making the C-I bond more susceptible to oxidative addition to a low-valent metal center, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.[1] Consequently, palladium-catalyzed reactions can be tuned to selectively activate the C-I bond in the presence of a C-Cl bond. The choice of catalyst, ligands, and reaction conditions is critical to achieving high selectivity and yields.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For the cross-coupling of this compound with boronic acids, the selection of the palladium catalyst and associated ligands is crucial for achieving high efficiency and selectivity for the C-I bond.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012~90A standard, reliable catalyst for coupling at the C-I bond.[2]
PdCl₂(dppf)K₃PO₄Dioxane808>95Often provides higher yields and is effective for a broader range of substrates.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂ORT4>98A highly active catalyst system allowing for room temperature reactions and low catalyst loadings.
Pd/CNa₂CO₃Ethanol/H₂O8012~85A heterogeneous catalyst that is easily separable and recyclable, though may require longer reaction times.[2]

This data is compiled from typical results for the Suzuki-Miyaura coupling of aryl iodides in the presence of aryl chlorides and may require optimization for this compound.

The choice of ligand plays a significant role in catalyst performance. Bulky, electron-rich phosphine ligands, such as SPhos, can accelerate the rate of reductive elimination and stabilize the active palladium species, leading to higher turnover numbers and yields.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), palladium catalyst (1-5 mol%), and base (2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Degassed solvent is added via syringe.

  • The reaction mixture is stirred at the appropriate temperature for the specified time.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent and water, and the organic layer is separated, dried, and concentrated.

  • The crude product is purified by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Vinylation of the Aryl Halide

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene. Similar to the Suzuki-Miyaura coupling, the Heck reaction can be performed with high chemoselectivity at the C-I bond of this compound.

Catalyst Performance Comparison for Heck Reaction
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂Et₃NDMF10012~85A common and effective catalyst for Heck reactions of aryl iodides.[4]
Pd(PPh₃)₄K₂CO₃Acetonitrile8010~90Often provides cleaner reactions and higher yields.
PdCl₂(PCy₃)₂Cs₂CO₃Dioxane1206>95Bulky phosphine ligands can improve catalyst stability and activity, especially for less reactive alkenes.

This data is compiled from typical results for the Heck reaction of aryl iodides and may require optimization for this compound.

The choice of base and solvent can significantly influence the outcome of the Heck reaction. The base is required to neutralize the hydrogen halide formed during the catalytic cycle, and the solvent must be able to dissolve the reactants and the catalyst.

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction of this compound is as follows:

  • To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium catalyst (1-5 mol%), and base (2.0 equiv.).

  • The vessel is sealed and purged with an inert gas.

  • Degassed solvent is added.

  • The reaction mixture is heated with stirring for the specified time.

  • After cooling, the mixture is filtered, and the filtrate is worked up by extraction and purification.

Catalytic Cycle for the Heck Reaction

Heck_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene_Complex Ar-Pd(II)-I(L2)(Alkene) Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-I(L2) Alkene_Complex->Insertion_Product Migratory Insertion Product Ar-CH=CH-R Insertion_Product->Product HPd(II)I(L2) HPd(II)I(L2) Insertion_Product->HPd(II)I(L2) β-Hydride Elimination HPd(II)I(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: The catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Copper-free Sonogashira couplings have also been developed to avoid issues associated with the toxicity and removal of copper.[5]

Catalyst Performance Comparison for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄CuIEt₃NTHFRT4>95The classic Sonogashira conditions, highly effective for aryl iodides.[5]
PdCl₂(PPh₃)₂CuIPiperidineDMF502>95Another common and reliable catalyst system.
Pd(OAc)₂ / XPhosNoneCs₂CO₃Toluene806~90An example of a copper-free Sonogashira coupling, beneficial for avoiding copper contamination.

This data is compiled from typical results for the Sonogashira coupling of aryl iodides and may require optimization for this compound.

The amine base in the Sonogashira reaction serves both to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of this compound is as follows:

  • To a reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), palladium catalyst (1-5 mol%), copper(I) iodide (1-10 mol%), and a degassed solvent.

  • The amine base is added, and the mixture is stirred under an inert atmosphere at the appropriate temperature.

  • Upon completion, the reaction is worked up by filtration, extraction, and purification.

Catalytic Cycles for Sonogashira Coupling

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Product Ar-Alkyne Ar-Pd(II)-Alkyne(L2)->Product Reductive Elimination CuI CuI Cu-Alkyne Cu-Alkyne Cu-Alkyne->Ar-Pd(II)-I(L2) To Pd Cycle Alkyne-H Alkyne-H Alkyne-H->Cu-Alkyne Base

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The selective cross-coupling of this compound at the C-I bond is a highly achievable transformation with the appropriate choice of catalyst and reaction conditions. For Suzuki-Miyaura, Heck, and Sonogashira reactions, palladium-based catalysts are highly effective. Modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior performance, allowing for milder reaction conditions and higher yields. The experimental data and protocols provided in this guide serve as a valuable starting point for researchers in the rational design and optimization of synthetic routes involving this important building block.

References

The Decisive Role of the Halogen: A Comparative Kinetic Guide to Palladium-Catalyzed Reactions of 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, the precise construction of molecular architecture is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] The choice of substrate, however, can dramatically influence the reaction's progress, efficiency, and even its feasibility. This guide provides an in-depth comparative analysis of the kinetic behavior of 4-chloro-2-iodobenzoic acid in three pivotal palladium-catalyzed reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. By examining the inherent reactivity differences dictated by the iodine and chlorine substituents, this guide offers field-proven insights to inform experimental design, catalyst selection, and reaction optimization.

The Tale of Two Halogens: Understanding the Inherent Reactivity of this compound

The structure of this compound presents a fascinating case study in reactivity. The presence of two different halogen atoms on the same aromatic ring allows for a direct intramolecular competition, providing a clear window into the kinetic preferences of palladium catalysts. The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, which decreases down the group. The weaker carbon-iodine bond facilitates the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4]

The substituents on the aromatic ring also exert significant electronic and steric influences. The carboxylic acid group at the 2-position introduces steric hindrance around the iodine atom, which could potentially temper its high reactivity. Conversely, the electron-withdrawing nature of both the chloro and carboxylic acid groups can influence the electron density at the reaction centers, impacting the rates of various steps in the catalytic cycle.[5]

Comparative Kinetic Performance in Palladium-Catalyzed Reactions

While precise, directly comparable kinetic data for this compound across all three major cross-coupling reactions is not extensively documented under a single set of conditions, we can construct a robust comparative framework based on established principles and data from analogous systems. The following sections will dissect the expected kinetic behavior in Suzuki-Miyaura, Heck, and Sonogashira reactions, offering a qualitative and semi-quantitative comparison.

Suzuki-Miyaura Coupling: A Race Won by Iodine

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl compounds. In the context of this compound, the reaction with an organoboron reagent is expected to proceed with high selectivity at the C-I bond.

FeatureCoupling at C-I BondCoupling at C-Cl Bond
Relative Reaction Rate Very HighVery Low
Typical Reaction Time 1 - 4 hours> 24 hours (often with no significant conversion)
Typical Yield (%) > 90%< 10% (under standard conditions)
Causality The significantly lower C-I bond dissociation energy makes oxidative addition of palladium to the C-I bond much faster and the preferred pathway.[3]The strong C-Cl bond requires more forcing conditions, specialized ligands, and often higher catalyst loadings to achieve oxidative addition.[6]

The kinetic preference for the C-I bond is so pronounced that the Suzuki-Miyaura coupling of this compound can be considered a highly chemoselective process.

Heck Reaction: Vinylation Favors the Weaker Bond

The Heck reaction, the coupling of an aryl halide with an alkene, follows a similar trend in reactivity. The oxidative addition of the palladium(0) catalyst to the aryl halide is a key step, making the C-I bond the overwhelmingly preferred reaction site.[7][8]

FeatureCoupling at C-I BondCoupling at C-Cl Bond
Relative Reaction Rate Very HighExtremely Low
Typical Reaction Time 0.5 - 3 hoursGenerally unreactive under standard Heck conditions
Typical Yield (%) > 95%Negligible
Causality The facile oxidative addition at the C-I bond drives the reaction exclusively at this position. The subsequent steps of migratory insertion and β-hydride elimination proceed efficiently.[9]The inertness of the C-Cl bond to oxidative addition under typical Heck conditions prevents any significant product formation at this site.
Sonogashira Coupling: A Clear Distinction in Alkynylation

The Sonogashira coupling, which unites an aryl halide with a terminal alkyne, is also highly dependent on the nature of the halogen. The reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.[10][11] The oxidative addition to the palladium(0) species remains a critical kinetic factor.

FeatureCoupling at C-I BondCoupling at C-Cl Bond
Relative Reaction Rate HighVery Low
Typical Reaction Time 2 - 8 hours> 48 hours (often with decomposition)
Typical Yield (%) 80 - 95%< 5%
Causality The C-I bond readily undergoes oxidative addition, initiating the palladium catalytic cycle. The subsequent transmetalation from the copper acetylide and reductive elimination lead to the desired product.[10]Aryl chlorides are notoriously poor substrates for traditional Sonogashira couplings and require specialized, often ligandless, catalyst systems and harsh conditions to achieve modest yields.[12]

Experimental Workflows and Methodologies

To empower researchers to validate these kinetic trends and optimize their own reaction conditions, we provide detailed, step-by-step methodologies for monitoring the kinetics of these palladium-catalyzed reactions.

Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction by GC-MS

Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of this compound with a boronic acid by quantifying the consumption of the starting material and the formation of the product over time.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the internal standard.

  • Add the degassed solvent system.

  • Add the palladium catalyst (e.g., 2 mol%).

  • Place the flask in a pre-heated oil bath and begin vigorous stirring (this is t=0).

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-MS to determine the relative concentrations of the starting material and product compared to the internal standard.

G cluster_workflow Kinetic Analysis Workflow A Reaction Setup B Initiate Reaction & Start Timer A->B C Timed Aliquot Withdrawal B->C D Quench Reaction C->D E Extraction D->E F GC-MS Analysis E->F G Data Plotting & Rate Determination F->G

Caption: A generalized workflow for the kinetic analysis of a cross-coupling reaction.

Comparison with Alternative Catalytic Systems

While palladium has long been the dominant catalyst for cross-coupling reactions, the pursuit of more sustainable and cost-effective methods has led to the exploration of alternatives, primarily based on nickel, copper, and iron.[13]

Nickel-Catalyzed Alternatives

Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting complementary reactivity. For the coupling of aryl chlorides, nickel catalysts can be particularly effective.

  • Suzuki-Miyaura Coupling: Nickel catalysts, often in conjunction with specialized ligands, can facilitate the coupling of aryl chlorides, a reaction that is challenging for many palladium systems.[14] However, the chemoselectivity in a molecule like this compound might be less pronounced, potentially leading to a mixture of products.

  • Sonogashira Coupling: Nickel-catalyzed Sonogashira-type reactions have been developed, offering a palladium-free route to arylalkynes.[10]

Copper-Catalyzed Alternatives

Copper catalysis is particularly relevant for Sonogashira-type couplings and can sometimes be used in the absence of palladium.

  • Sonogashira Coupling: Copper-catalyzed, palladium-free Sonogashira reactions have been reported, although they often require higher temperatures and specific ligands.[15][16] For a substrate like this compound, the reaction would likely still favor the C-I bond.

Iron-Catalyzed Alternatives

Iron, being earth-abundant and non-toxic, is an attractive alternative for developing greener cross-coupling methodologies.

  • General Cross-Coupling: Iron-catalyzed cross-coupling reactions are an active area of research. While they have shown promise for certain C-C bond formations, their application to a broad range of substrates, including di-substituted benzoic acids, is still under development.

Mechanistic Causality: The "Why" Behind the Kinetics

The observed kinetic preferences are deeply rooted in the fundamental mechanisms of palladium-catalyzed cross-coupling reactions. The catalytic cycle for Suzuki-Miyaura, Heck, and Sonogashira reactions, while having distinct steps, shares a common initial phase: the oxidative addition of the aryl halide to the palladium(0) catalyst.

G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Rate-Determining for C-Cl) ArPdNu Ar-Pd(II)-Nu(L_n) ArPdX->ArPdNu Transmetalation (Suzuki/Sonogashira) or Alkene Insertion (Heck) ArPdNu->Pd0 Regeneration of Pd(0) ArNu Ar-Nu ArPdNu->ArNu Reductive Elimination

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: This is the step where the C-X bond is broken and two new bonds, C-Pd and Pd-X, are formed. The energy barrier for this step is significantly lower for C-I than for C-Cl, leading to the observed high reaction rates at the iodo-position.[17] For aryl chlorides, this step is often the rate-determining step of the entire catalytic cycle.

  • Transmetalation (Suzuki/Sonogashira) or Alkene Insertion (Heck): Following oxidative addition, the next step involves the transfer of the nucleophilic partner to the palladium center or the insertion of an alkene. The rates of these steps are influenced by the electronic nature of the substituents on the aryl ring.

  • Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst.

The ortho-substituents (iodine and carboxylic acid) in this compound can also introduce steric effects that may influence ligand coordination and the rates of the individual steps in the catalytic cycle.[18]

Conclusion

The kinetic landscape of this compound in palladium-catalyzed reactions is dominated by the superior reactivity of the carbon-iodine bond. For Suzuki-Miyaura, Heck, and Sonogashira couplings, the reaction proceeds with high chemoselectivity at the iodo-position under standard conditions. This inherent kinetic preference provides a powerful tool for the selective functionalization of di-halogenated aromatic compounds. While alternative catalytic systems based on nickel, copper, and iron offer promising avenues for future development, particularly for the activation of the more challenging C-Cl bond, a thorough understanding of the kinetic principles governing palladium catalysis remains essential for the rational design and efficient execution of complex organic syntheses.

References

A Senior Application Scientist's Guide to Purity Assessment of Compounds Synthesized from 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Building Block

4-Chloro-2-iodobenzoic acid is a highly functionalized aromatic compound, serving as a critical starting material in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its distinct substitution pattern—a carboxylic acid, a chloro group, and a reactive iodo group—makes it an ideal precursor for complex molecular architectures, often built through cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings.[3]

However, the very reactivity that makes this molecule valuable also presents a significant analytical challenge. Syntheses involving this compound can yield complex mixtures containing unreacted starting materials, reagents, catalysts, and structurally similar byproducts. For researchers in drug development and regulated fields, establishing the purity of the final compound is not merely a procedural step but a fundamental requirement for data integrity, safety, and efficacy.[4] Impurities, even at trace levels, can alter pharmacological activity, introduce toxicity, or compromise material properties.[5]

This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of compounds derived from this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering a framework for creating a robust, self-validating analytical workflow.

The Challenge: Anticipating Potential Impurities

A robust purity assessment strategy begins with understanding the potential impurities that can arise during synthesis. For a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), the crude product may contain:

  • Starting Materials: Unreacted this compound or the coupling partner (e.g., a boronic acid).

  • Catalyst Residues: Traces of palladium and ligands.

  • Reagent-Derived Impurities: Residual base (e.g., K₃PO₄, Cs₂CO₃).

  • Process-Related Byproducts:

    • Protodehalogenation: Replacement of the iodo or chloro group with a hydrogen atom, a common side reaction.[6]

    • Homocoupling: Dimerization of the boronic acid coupling partner.[7]

    • Isomers: If the synthesis allows for multiple reaction sites.

The goal of the analytical workflow is to separate, identify, and quantify these impurities with a high degree of confidence.

Comparative Analysis of Core Purity Assessment Techniques

No single technique is sufficient to declare a compound "pure." A multi-faceted, or orthogonal, approach is essential for robust characterization. The choice of methods depends on the information required, from a quick reaction check to a definitive purity value for regulatory submission.

Chromatographic Techniques: The Workhorse of Purity Determination

Chromatography is fundamental to purity analysis, enabling the physical separation of the main compound from its impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry.[4]

    • Principle of Causality: The separation is based on the differential partitioning of analytes between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For derivatives of this compound, which are typically aromatic and moderately polar, reversed-phase HPLC is the method of choice. The aromatic nature of these compounds makes them highly responsive to UV-Vis detection.

    • Strengths: High resolution, exceptional sensitivity, and precise quantification (often reported as % area under the curve). It can separate structurally similar isomers and byproducts.

    • Limitations: Requires a reference standard for absolute quantification. Non-chromophoric impurities (those without a UV-absorbing structure) will not be detected by a UV detector.

  • Thin-Layer Chromatography (TLC):

    • Principle of Causality: A rapid, qualitative separation technique based on the same principles as HPLC but performed on a plate coated with a stationary phase. It is an indispensable tool for monitoring reaction progress.

    • Strengths: Fast, inexpensive, and requires minimal sample. Excellent for optimizing solvent systems for column chromatography.

    • Limitations: Not quantitative. Lower resolution compared to HPLC. It can be difficult to resolve closely related impurities.[9]

Spectroscopic Techniques: Unveiling Molecular Structure and Identity

Spectroscopy provides detailed structural information, confirming the identity of the desired compound and helping to elucidate the structure of unknown impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle of Causality: NMR probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule, providing a detailed map of the chemical structure. The signal intensity in ¹H NMR is directly proportional to the number of protons, making it inherently quantitative.[10]

    • Strengths: Unrivaled for structural elucidation. Quantitative ¹H NMR (qNMR) can determine absolute purity without a specific reference standard of the compound itself, using instead a certified internal calibrant.[11][12] It is non-destructive and can detect non-UV active impurities like residual solvents.[11]

    • Limitations: Relatively low sensitivity compared to HPLC-MS. Signal overlap in complex spectra can complicate interpretation and quantification.[12]

  • Mass Spectrometry (MS):

    • Principle of Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying impurities.[13]

    • Strengths: Extremely high sensitivity and specificity. Provides the molecular weight of the parent compound and any impurities, which is critical for identification.[5][13] High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

    • Limitations: Generally not directly quantitative without the use of isotopic standards. Ionization efficiency can vary significantly between compounds, affecting relative signal intensities.

Elemental Analysis (EA): The Fundamental Compositional Check
  • Principle of Causality: This technique involves the combustion of the sample to convert elements like Carbon, Hydrogen, and Nitrogen into simple gases (CO₂, H₂O, N₂), which are then quantified.[14] This provides the mass percentage of each element in the sample.

  • Strengths: Provides a fundamental check of the compound's empirical formula. It is a bulk analysis technique, meaning it is insensitive to minor, structurally similar impurities that might co-elute in chromatography. Many journals require EA data for the characterization of new compounds, with results typically needing to be within ±0.4% of the calculated values.[15][16]

  • Limitations: Requires a relatively large amount of sample and is destructive. It cannot detect impurities with the same elemental composition as the main compound (e.g., isomers).[17]

Data Summary: A Head-to-Head Comparison

The following table provides a comparative summary of the primary techniques discussed.

TechniquePrimary InformationQuantitationSensitivityKey AdvantageKey Limitation
HPLC-UV Purity (% Area), Retention TimeExcellent (Relative)High (ng-pg)Gold standard for purity determination; high resolution.[4]Requires chromophore; reference standard for absolute conc.
¹H NMR / qNMR Structural Confirmation, Purity (%)Excellent (Absolute/Relative)Moderate (µg-mg)Provides structural proof and absolute purity simultaneously.[11][12]Lower sensitivity; signal overlap can be an issue.
LC-MS Molecular WeightSemi-QuantitativeVery High (pg-fg)Powerful for identifying unknown impurities by mass.[13]Ionization efficiency varies; not inherently quantitative.
Elemental Analysis Elemental Composition (%)N/ALow (mg)Orthogonal validation of the empirical formula.[15][18]Insensitive to isomers; requires high sample purity.
Melting Point Physical PropertyNoN/ASimple, rapid indicator of bulk purity (sharpness of range).[19]Non-specific; insensitive to small amounts of impurity.

An Integrated Workflow for Purity Assessment

A logical, phased approach ensures that time and resources are used efficiently while building a comprehensive purity profile. The following workflow is recommended for a newly synthesized compound derived from this compound.

Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Workflow Synthesis Synthesis from This compound Crude Crude Product Synthesis->Crude Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Purified Purified Solid Purification->Purified TLC TLC Check Purified->TLC Initial Check HPLC HPLC-UV Analysis TLC->HPLC Decision Purity >95%? HPLC->Decision MS LC-MS for Impurity ID HPLC->MS <99.5% or Unknown Peaks NMR ¹H & ¹³C NMR Decision->NMR Yes Repurify Further Purification Decision->Repurify No Final_Confirm Final Confirmation NMR->Final_Confirm MS->Final_Confirm Repurify->Purification EA Elemental Analysis Final_Confirm->EA Orthogonal Check Report Purity Confirmed EA->Report

Caption: Integrated workflow for purity assessment.

Experimental Protocols

The following protocols provide a starting point for analysis. They should be optimized for the specific compound of interest.

Protocol 1: General Purpose Reversed-Phase HPLC Method

This method is suitable for determining the purity of many aromatic carboxylic acid derivatives.

  • Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm (or optimal wavelength determined by UV scan).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 5 µL. Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Scientist's Note: The presence of a carboxylic acid can sometimes cause peak tailing. Using a low pH mobile phase (like 0.1% TFA) suppresses the ionization of the acid, leading to sharper, more symmetrical peaks and improved resolution.

Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)

This protocol outlines the determination of absolute purity using a certified internal calibrant.

  • Materials:

    • Synthesized Compound ("Sample").

    • High-purity (>99.9%) internal calibrant (e.g., maleic anhydride, dimethyl sulfone). The calibrant must have a sharp proton signal that does not overlap with any sample signals.

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the sample into a vial using a calibrated analytical balance.

    • Accurately weigh ~5-10 mg of the internal calibrant into the same vial. Record both masses precisely.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent. Ensure complete dissolution.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton to be integrated (a D1 of 30-60 seconds is often sufficient for quantitative work). This ensures all protons are fully relaxed before the next pulse, which is essential for accurate integration.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the sample (Int_s) and a signal from the internal calibrant (Int_IC).

    • Calculate the purity (P_s) using the following formula[12]:

    P_s (%) = (Int_s / n_s) * (n_IC / Int_IC) * (MW_s / MW_IC) * (m_IC / m_s) * P_IC (%)

    Where:

    • Int = Integral value

    • n = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the material

    • s = Sample (your compound)

    • IC = Internal Calibrant

Trustworthiness Check: The power of qNMR lies in its self-validating nature. Since the measurement is based on the mass ratio of your compound to a certified standard, it is an absolute method that is orthogonal to chromatography.[11]

Conclusion

Assessing the purity of compounds synthesized from this compound requires a rigorous, multi-technique approach. While HPLC provides the benchmark for purity percentage, it must be complemented by spectroscopic methods to ensure structural identity and identify unknown impurities. NMR confirms the structure, and MS provides invaluable molecular weight data, while elemental analysis offers a fundamental check on the compound's composition. By integrating these techniques into a logical workflow, researchers can build a comprehensive purity profile, ensuring the quality and reliability of their synthesized compounds and the integrity of the data derived from them.

References

A Comparative Guide to the Biological Activities of 4-Chloro-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic design of novel therapeutic agents hinges on a deep understanding of structure-activity relationships. The halogenated benzoic acid scaffold, particularly 4-Chloro-2-iodobenzoic acid, represents a versatile starting point for the synthesis of a diverse array of biologically active molecules. The presence of both chloro and iodo substituents offers unique opportunities for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide provides an in-depth, objective comparison of the biological activities of derivatives synthesized from or structurally related to this compound, with a focus on their anticancer and antimicrobial potential. While direct comparative studies on a broad series of this compound derivatives are not extensively available in the public domain, this guide synthesizes available data on closely related compounds to provide valuable insights and practical experimental protocols.

Anticancer Activity: Targeting Cellular Proliferation

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds derived from halogenated benzoic acids. A notable study by an anonymous research group in 2023 investigated a series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. While not direct derivatives of this compound, these compounds share the critical 4-chloro-substituted phenyl ring and provide a valuable case study for comparative analysis.[1]

Comparative Anticancer Activity Data

The anticancer activity of the synthesized 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues (compounds 6a-h ) was evaluated against a panel of human cancer cell lines. The data is presented as Percent Growth Inhibition (PGI) at a concentration of 10 µM.[1]

CompoundR-group on Phenyl RingCancer Cell LinePercent Growth Inhibition (PGI) at 10 µM
6c 4-NitroSNB-19 (CNS)18.23
6d 4-FluoroMCF7 (Breast)24.79
MDA-MB-468 (Breast)26.01
6f 2-HydroxyUACC-62 (Melanoma)21.25
NCI-H522 (Lung)20.32
HCT-116 (Colon)20.15
6h 3,4,5-TrimethoxySNB-19 (CNS)65.12
NCI-H460 (Lung)55.61
SNB-75 (CNS)54.68
Imatinib Reference Drug(Average across panels)-

Analysis of Structure-Activity Relationship (SAR):

The data reveals a clear structure-activity relationship among the tested derivatives. The nature of the substituent on the aryl ring attached to the 1,3,4-oxadiazole core significantly influences the anticancer activity.

  • Electron-donating groups appear to enhance activity: The most potent compound in the series, 6h , features a 3,4,5-trimethoxy substitution. The electron-donating nature of the methoxy groups likely contributes to its superior activity against multiple cancer cell lines, with a remarkable PGI of 65.12 against the SNB-19 CNS cancer cell line.[1]

  • Electron-withdrawing groups show moderate to low activity: In contrast, the derivative with a 4-nitro group (6c ), a strong electron-withdrawing group, exhibited the lowest activity.

  • Halogen substitution: The 4-fluoro substituted derivative (6d ) displayed moderate activity, primarily against breast cancer cell lines.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The determination of anticancer activity, often expressed as IC50 (the concentration of a drug that inhibits cell growth by 50%), is commonly performed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.[2][3][4]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate complete culture medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[2][5]

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][3]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Workflow for MTT Assay:

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B 24h C Incubation (48-72 hours) B->C D Add MTT Reagent C->D E Incubation (3-4 hours) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Data Analysis (Calculate IC50) G->H Broth_Microdilution_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate (18-24 hours) C->D E Read Results (Visual Inspection) D->E F Determine MIC E->F COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs / Test Compounds NSAIDs->COX_Enzymes Inhibition

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.